1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Description
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Properties
IUPAC Name |
1-pyrazolo[4,3-b]pyridin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-3-2-4-9-7(8)5-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMDLNQOSJSKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665894 | |
| Record name | 1-(1H-Pyrazolo[4,3-b]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-62-7 | |
| Record name | 1-(1H-Pyrazolo[4,3-b]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, a key derivative of this scaffold. While specific literature on this exact molecule is sparse, this document consolidates information on the synthesis, characterization, and biological context of the broader pyrazolo[4,3-b]pyridine class to infer the properties and potential applications of this specific compound. We will delve into rational synthesis strategies, detailed analytical protocols for structural verification, and explore the promising landscape of its potential as a modulator of key biological pathways, particularly in oncology.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a class of nitrogen-containing heterocycles of immense interest in drug discovery. The pyrazolo[4,3-b]pyridine isomer, in particular, has emerged as a critical pharmacophore due to its structural resemblance to purines, allowing it to interact with a wide array of biological targets.
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including but not limited to:
-
Kinase Inhibition: Many pyrazolo[4,3-b]pyridine derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases.[1]
-
Antiviral and Antimicrobial Activity: The structural features of this heterocyclic system have been exploited to develop agents with activity against various viral and microbial pathogens.
-
Central Nervous System (CNS) Activity: Certain derivatives have shown potential in modulating CNS targets, suggesting applications in neurological disorders.
The addition of an acetyl group at the N1 position of the pyrazole ring, to form 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, is a strategic modification. This N-acetylation can significantly impact the compound's physicochemical properties, such as solubility, stability, and its ability to interact with biological targets. Understanding the synthesis and properties of this specific derivative is therefore a valuable pursuit for medicinal chemists and drug developers.
Synthesis of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone: A Proposed Pathway
A plausible and efficient approach involves a two-step process: first, the synthesis of the parent 1H-pyrazolo[4,3-b]pyridine, followed by its N-acetylation.
Step 1: Synthesis of the Core Scaffold - 1H-pyrazolo[4,3-b]pyridine
Several methods have been reported for the synthesis of the pyrazolo[4,3-b]pyridine ring system.[2] A common and effective method starts from readily available 2-chloro-3-nitropyridine.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. The addition should be monitored for any exothermic reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Starting Material: 2-chloro-3-nitropyridine is an excellent starting material due to the activating effect of the nitro group, which facilitates nucleophilic aromatic substitution of the chloro group by hydrazine.
-
Reagent: Hydrazine hydrate is a common and effective reagent for the formation of the pyrazole ring.
-
Solvent: Ethanol and DMF are suitable solvents for this type of reaction, providing good solubility for the reactants and allowing for heating to reflux.
-
Purification: Recrystallization and column chromatography are standard and effective methods for purifying the resulting heterocyclic compound.
Step 2: N-Acetylation of 1H-pyrazolo[4,3-b]pyridine
The final step involves the introduction of the acetyl group onto the N1 position of the pyrazole ring.
Experimental Protocol:
-
Reaction Setup: In a clean, dry flask, dissolve the synthesized 1H-pyrazolo[4,3-b]pyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution and stir for a few minutes.
-
Acylating Agent: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the reaction mixture at 0 °C (ice bath).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Causality of Experimental Choices:
-
Acylating Agent: Acetyl chloride and acetic anhydride are common and highly effective reagents for acetylation.
-
Base: The use of a non-nucleophilic base is crucial to deprotonate the pyrazole nitrogen, making it more nucleophilic for the attack on the acylating agent, without competing in the reaction.
-
Solvent: DCM and THF are good choices as they are relatively inert and provide good solubility for the reactants.
-
Temperature Control: The addition of the acylating agent at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in common organic solvents like DCM, chloroform, and methanol |
| CAS Number | Not yet assigned |
Spectroscopic Data (Expected):
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and pyrazole rings, as well as a singlet for the methyl protons of the acetyl group. The chemical shifts and coupling constants of the aromatic protons will be crucial for confirming the substitution pattern.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the acetyl group, providing further structural confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1680-1720 cm⁻¹.
Biological Significance and Therapeutic Potential
The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. The introduction of the N-acetyl group in 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone can serve as a handle for further chemical modifications or may directly contribute to the compound's biological activity.
Potential Biological Targets and Therapeutic Areas:
-
Protein Kinase Inhibition: Given the prevalence of pyrazolopyridine cores in kinase inhibitors, it is highly probable that 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone or its derivatives could exhibit inhibitory activity against various protein kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), or Aurora Kinases.
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Cancer Immunotherapy: Recent studies have highlighted the potential of small molecules to modulate the immune response against tumors. For instance, derivatives of the related 1-methyl-1H-pyrazolo[4,3-b]pyridine have been investigated as inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint pathway.[3]
-
Other Therapeutic Areas: The versatility of the pyrazolopyridine scaffold suggests that derivatives could also be explored for their potential in treating inflammatory diseases, viral infections, and neurological disorders.
Diagram of a Potential Mechanism of Action:
Caption: Potential mechanism of action via kinase inhibition.
Future Directions and Conclusion
1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone represents a valuable, yet underexplored, chemical entity with significant potential in drug discovery. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential biological applications, based on the extensive knowledge of the parent pyrazolo[4,3-b]pyridine scaffold.
Future research should focus on:
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Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques.
-
Biological Screening: The synthesized compound should be screened against a panel of relevant biological targets, particularly protein kinases, to identify its primary mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: The N-acetyl group provides a convenient point for chemical modification. A focused medicinal chemistry effort to generate a library of analogs could lead to the discovery of potent and selective modulators of key biological pathways.
References
-
D. S. Ermolat'ev, E. V. Babaev, "Synthesis of Pyrazolo[4,3-b]pyridines," Chemistry of Heterocyclic Compounds, vol. 40, no. 1, pp. 1-22, 2004. [Link]
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MySkinRecipes, "1-(6-bromo-1H-pyrazolo[4, 3-b]pyridin-1-yl)ethanone," [Online]. Available: [Link]. [Accessed: Jan. 25, 2026].
-
PubChem, "1H-Pyrazolo(4,3-b)pyridine," [Online]. Available: [Link]. [Accessed: Jan. 25, 2026].
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D. Dai, et al., "Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction," Bioorganic Chemistry, vol. 114, p. 105034, 2021. [Link]
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A. S. Aly, M. M. M. El-Sadek, M. S. El-Sayed, "Pyrazolo[4,3-b]pyridines: Synthesis and Biological Activities," Mini-Reviews in Medicinal Chemistry, vol. 15, no. 10, pp. 841-865, 2015. [Link]
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An In-depth Technical Guide to 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties make it an attractive framework for the design of kinase inhibitors, anti-cancer agents, and modulators of various signaling pathways.[1][2] This guide focuses on a specific derivative, 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, providing a comprehensive overview of its chemical properties, a robust synthetic protocol, and its potential applications in drug discovery and development. As a Senior Application Scientist, this document is structured to provide not only technical data but also insights into the causality behind experimental choices and the strategic importance of this molecule.
Core Molecular Properties
1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is characterized by the fusion of a pyrazole and a pyridine ring, with an acetyl group attached to the N1 position of the pyrazole moiety. This N-acetylation significantly influences the molecule's reactivity and electronic distribution.
Predicted Physicochemical Properties
While specific experimental data for 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is not extensively published, we can infer its properties based on the parent heterocycle and related N-acyl pyrazoles.
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₈H₇N₃O | Based on the chemical structure. |
| Molecular Weight | 161.16 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | N-acylated heterocycles are generally crystalline solids. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents and water. | The acetyl group introduces some polarity, but the bicyclic aromatic core remains largely non-polar. |
| CAS Number | Not definitively available in public databases. The parent 1H-pyrazolo[4,3-b]pyridine has CAS Number 272-51-5.[3] | Specific derivatives often have their own CAS numbers, but this one appears to be less common. |
Synthesis of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of the target molecule can be approached in two main stages: the construction of the 1H-pyrazolo[4,3-b]pyridine core, followed by N-acetylation.
Part 1: Synthesis of the 1H-pyrazolo[4,3-b]pyridine Core
A robust method for the synthesis of the pyrazolo[4,3-b]pyridine scaffold starts from readily available 2-chloro-3-nitropyridine.[4][5]
Experimental Protocol:
-
Reaction of 2-chloro-3-nitropyridine with a suitable hydrazine source: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine in a suitable solvent such as ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O) dropwise at room temperature.[6] The reaction is typically exothermic and should be controlled with an ice bath if necessary.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Upon cooling, the product, 3-amino-2-hydrazinylpyridine, will precipitate and can be collected by filtration.
-
Cyclization to form the pyrazolo[4,3-b]pyridine ring: The 3-amino-2-hydrazinylpyridine intermediate is then cyclized. A common method is to react it with a source of a single carbon, such as triethyl orthoformate, under acidic conditions.
-
The reaction mixture is heated to reflux, and the progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the crude 1H-pyrazolo[4,3-b]pyridine is purified by column chromatography or recrystallization.
Causality and Mechanistic Insights:
The initial step is a nucleophilic aromatic substitution (SNA_r_) where the hydrazine displaces the chloride at the 2-position of the pyridine ring. The subsequent cyclization is an intramolecular condensation reaction. The acidic conditions protonate the orthoformate, making it a better electrophile for the amino group to attack, followed by elimination of ethanol to form the pyrazole ring.
Caption: Synthesis of the 1H-pyrazolo[4,3-b]pyridine core.
Part 2: N-Acetylation of 1H-pyrazolo[4,3-b]pyridine
The final step is the selective acetylation of the N1 position of the pyrazole ring.
Experimental Protocol:
-
Dissolve the synthesized 1H-pyrazolo[4,3-b]pyridine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or pyridine, to the solution. The base will act as a scavenger for the acid generated during the reaction.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone.
Causality and Mechanistic Insights:
The N-H proton of the pyrazole ring is acidic and can be deprotonated by a mild base. The resulting anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of acetyl chloride or acetic anhydride. The selectivity for N1-acylation over N2-acylation is a common feature in such systems, often governed by steric and electronic factors.
Caption: N-Acetylation of the pyrazolo[4,3-b]pyridine core.
Spectroscopic Characterization (Predicted)
Based on data from related pyrazolo[4,3-b]pyridine derivatives, the following spectral characteristics are anticipated for 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone.
| Spectroscopy | Predicted Chemical Shifts (δ) / Key Signals | Rationale and Interpretation |
| ¹H NMR | ~2.5-2.7 ppm (s, 3H, -COCH₃)~7.2-7.4 ppm (dd, 1H, H-6)~8.1-8.3 ppm (d, 1H, H-5)~8.6-8.8 ppm (d, 1H, H-7)~8.9-9.1 ppm (s, 1H, H-3) | The acetyl protons will appear as a sharp singlet in the upfield region. The pyridine protons will show characteristic coupling patterns (doublets and doublets of doublets). The pyrazole proton (H-3) will be a singlet in the downfield region due to the electron-withdrawing nature of the adjacent nitrogen atoms. |
| ¹³C NMR | ~25 ppm (-COCH₃)~170 ppm (C=O)~115-155 ppm (Aromatic carbons) | The carbonyl carbon will be significantly downfield. The methyl carbon of the acetyl group will be upfield. The aromatic carbons of the fused ring system will appear in the typical range for such heterocycles. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 162.06 | The protonated molecular ion peak is expected to be the base peak. |
| Infrared (IR) | ~1700-1720 cm⁻¹ (C=O stretch)~1500-1600 cm⁻¹ (C=C and C=N stretches) | A strong absorption band corresponding to the carbonyl group of the acetyl moiety will be a key diagnostic feature. |
Chemical Reactivity and Stability
The N-acetyl group in 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a key functional handle that dictates its reactivity.
-
Hydrolysis: The N-acyl bond is susceptible to hydrolysis under both acidic and basic conditions to regenerate the parent 1H-pyrazolo[4,3-b]pyridine.[7] The rate of hydrolysis is influenced by the steric and electronic environment of the acyl group.
-
Nucleophilic Acyl Substitution: The acetyl group can be displaced by stronger nucleophiles, making the molecule a useful acylating agent in certain contexts. N-acyl pyrazoles have been explored as effective and tunable inhibitors of serine hydrolases, where they act as acylating agents of the active site serine residue.[8][9]
-
Electrophilic Aromatic Substitution: The pyrazolo[4,3-b]pyridine ring system can undergo electrophilic substitution reactions. The position of substitution will be directed by the electron-donating or -withdrawing nature of the existing substituents and the inherent electronic properties of the fused rings.
Potential Applications in Drug Discovery
The pyrazolo[4,3-b]pyridine scaffold is a well-established pharmacophore. The introduction of an N-acetyl group in 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone can serve several purposes in drug design:
-
Modulation of Physicochemical Properties: The acetyl group can alter the solubility, lipophilicity, and metabolic stability of a parent molecule.
-
As a Synthetic Intermediate: This compound is a valuable intermediate for the synthesis of more complex derivatives. The acetyl group can be removed to allow for further functionalization at the N1 position. A bromo-substituted analog, 1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, is utilized as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting JAK and BRAF.[10]
-
As a Covalent Inhibitor: The N-acyl pyrazole moiety can act as a warhead for covalent inhibition of enzymes, particularly serine proteases.[8] The reactivity of the acyl group can be tuned to achieve selective and irreversible binding to the target protein.
Conclusion
1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a molecule of significant interest for researchers in medicinal chemistry and drug discovery. While specific experimental data for this compound is sparse in the public domain, its chemical properties can be reliably predicted based on the extensive knowledge of the pyrazolopyridine scaffold and N-acyl pyrazoles. The synthetic routes are well-established, and its reactivity offers opportunities for its use as a versatile synthetic intermediate and as a potential covalent modifier of biological targets. This guide provides a solid foundation for any scientist looking to synthesize, characterize, and utilize this promising heterocyclic compound in their research endeavors.
References
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PubChem. 1H-pyrazolo(3,4-b)pyridine. Available from: [Link]
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ChemSynthesis. 1-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)ethanone. Available from: [Link]
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MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]
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Universitat Ramon Llull. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
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ResearchGate. (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
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MySkinRecipes. 1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone. Available from: [Link]
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PMC - NIH. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]
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PubMed. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Available from: [Link]
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PubMed Central. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Available from: [Link]
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ResearchGate. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]
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PubMed. N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. Available from: [Link]
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RSC Publishing. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Available from: [Link]
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PubChem. 1H-Pyrazolo(4,3-b)pyridine. Available from: [Link]
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Wikipedia. Hydrazine. Available from: [Link]
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PubMed. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]
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PubMed. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Available from: [Link]
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An In-Depth Technical Guide to 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1H-Pyrazolo[4,3-b]pyridine Core: Structure and Significance
The foundational structure of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is the 1H-pyrazolo[4,3-b]pyridine bicyclic system. This scaffold is an isomer of other pyrazolopyridines, such as the widely studied 1H-pyrazolo[3,4-b]pyridine.[1] These structures are of significant interest to medicinal chemists due to their resemblance to purine bases, allowing them to interact with a wide array of biological targets.[1] The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, making it a versatile template for designing targeted therapies.
The title compound, 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, features an acetyl group (-C(O)CH₃) attached to the nitrogen atom at the 1-position of the pyrazolo[4,3-b]pyridine core. This substitution influences the molecule's electronic properties and potential intermolecular interactions.
Molecular Structure:
-
Chemical Formula: C₈H₇N₃O
-
Core Scaffold: 1H-pyrazolo[4,3-b]pyridine
-
Key Functional Group: N-acetyl
Below is a diagram illustrating the relationship between the core scaffold and the title compound.
Caption: General Synthetic Workflow for the Core Scaffold.
N-Acetylation
Once the 1H-pyrazolo[4,3-b]pyridine core is obtained, the final step would be the introduction of the acetyl group at the N1 position. This is a standard N-acylation reaction.
Experimental Protocol: N-Acetylation (Hypothetical)
-
Dissolution: Dissolve the 1H-pyrazolo[4,3-b]pyridine starting material in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acylating Agent: Cool the reaction mixture in an ice bath and slowly add acetyl chloride or acetic anhydride as the acylating agent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone.
Physicochemical Properties and Analogs
The physicochemical properties of the title compound are not documented. However, based on its structure, it is expected to be a solid at room temperature with moderate polarity. For comparison, the properties of some bromo-substituted analogs are presented in the table below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone | 1383735-65-6 | C₈H₆BrN₃O | 240.06 [2][3] |
| 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone | 1779130-00-5 | C₈H₆BrN₃O | 240.06 [4] |
Applications in Drug Discovery and Medicinal Chemistry
The true value of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone lies in its potential as a building block for more complex molecules with therapeutic applications. The broader family of pyrazolopyridines has been extensively explored in drug discovery, leading to the development of potent inhibitors for various biological targets.
Kinase Inhibition
Derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold have shown significant promise as kinase inhibitors. [5]For instance, they have been investigated as potent and selective inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases, which are implicated in various cancers. [5]The bromo-substituted analog, 1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, is explicitly mentioned as a key intermediate in the synthesis of kinase inhibitors, particularly for targets like JAK and BRAF, which are crucial in cancer and inflammatory diseases. [2]
Immuno-oncology
The 1H-pyrazolo[4,3-b]pyridine scaffold has also been utilized to develop small-molecule inhibitors of the PD-1/PD-L1 interaction. [6]This pathway is a critical immune checkpoint that tumors exploit to evade the immune system. Small molecules that disrupt this interaction can restore the anti-tumor immune response. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as novel PD-1/PD-L1 inhibitors, with some compounds showing high potency. [6]
Innate Immunity and Inflammation
More complex derivatives of the related 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1). [7]TBK1 is a key player in innate immunity signaling pathways. [7]Dysregulation of these pathways is associated with various inflammatory and autoimmune diseases, as well as some cancers.
The diverse biological activities of pyrazolopyridine derivatives are summarized in the following diagram.
Caption: Therapeutic Applications of the Pyrazolopyridine Scaffold.
Conclusion
1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, while not extensively documented as a standalone compound, belongs to a class of heterocyclic structures with immense potential in medicinal chemistry. Its core scaffold, 1H-pyrazolo[4,3-b]pyridine, is a versatile template for the design of targeted therapies, particularly in the areas of oncology and immunology. The synthetic strategies and applications discussed in this guide, drawn from research on closely related analogs, provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic utility of this promising chemical space. Further investigation into the synthesis and biological evaluation of this specific compound and its derivatives is warranted.
References
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Biological activity of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
An In-depth Technical Guide to the Preclinical Evaluation of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Foreword: Charting a Course for a Novel Scaffold
The pyrazolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows its derivatives to interact with a wide array of biological targets. Extensive research has demonstrated the potent activities of various isomers, particularly in oncology and immunology.[1][2] However, the specific compound 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone remains a novel entity with its biological potential largely unexplored in publicly accessible literature.
This guide, therefore, deviates from a retrospective summary of known data. Instead, it serves as a prospective roadmap—a comprehensive, field-proven strategy for the systematic evaluation of this compound. We will proceed from initial synthesis to broad-based primary screening and culminate in detailed mechanism of action (MoA) studies. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale that underpins a successful preclinical investigation.
Section 1: Synthesis and Characterization
The first critical step is the chemical synthesis of the target compound. While multiple routes to the pyrazolo[4,3-b]pyridine core exist, a plausible and efficient approach can be adapted from established methodologies, such as the cyclization of functionalized pyridine derivatives.[3][4]
Proposed Synthetic Pathway
A logical synthetic route begins with a readily available substituted pyridine, proceeding through a Japp-Klingemann reaction or a similar cyclization strategy to form the pyrazole ring fused to the pyridine core. The final N-acylation step introduces the ethanone group at the 1-position of the pyrazolo[4,3-b]pyridine scaffold.
Caption: Proposed synthetic workflow for the target compound.
Detailed Synthetic Protocol
Step 1-3: Formation of the 1H-pyrazolo[4,3-b]pyridine core (Adapted from[3])
-
To a solution of ethyl acetoacetate in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0°C.
-
Stir the mixture for 30 minutes, then add a solution of 2-chloro-3-nitropyridine in THF. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Prepare an arenediazonium tosylate salt and add it to the reaction mixture in the presence of pyridine.
-
Following the azo-coupling, add pyrrolidine and heat the mixture to 40°C to induce deacylation and pyrazole ring annulation.
-
Purify the resulting 1H-pyrazolo[4,3-b]pyridine core scaffold using column chromatography.
Step 4: N-Acylation
-
Dissolve the purified 1H-pyrazolo[4,3-b]pyridine in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0°C and add acetyl chloride dropwise.
-
Allow the reaction to proceed for 4-6 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup, extract the product, and purify by recrystallization or column chromatography.
Self-Validation: The structure and purity (>95%) of the final compound must be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: Tier 1 - Primary Biological Screening
With the compound in hand, the initial screening aims to cast a wide net to identify potential areas of biological activity. The rationale is to efficiently test for broad cytotoxic effects against cancer cells and general antimicrobial activity, two common therapeutic areas for novel heterocyclic compounds.[1]
In Vitro Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]
Experimental Protocol: MTT Assay
-
Cell Plating: Seed human cancer cell lines (e.g., a panel including MCF-7 [breast], A549 [lung], HCT116 [colon], and K562 [leukemia]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add the diluted compound to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.
Hypothetical Data Presentation
| Cell Line | Tissue of Origin | GI₅₀ of Test Compound (µM) | GI₅₀ of Doxorubicin (µM) |
| MCF-7 | Breast Cancer | 2.5 | 0.8 |
| A549 | Lung Cancer | 15.8 | 1.2 |
| HCT116 | Colon Cancer | 1.2 | 0.5 |
| K562 | Leukemia | 0.9 | 0.3 |
| HEK293 | Normal Kidney | > 100 | 5.4 |
Interpretation: A potent and selective compound would exhibit low GI₅₀ values against cancer cell lines but a high GI₅₀ against a non-cancerous cell line like HEK293. The hypothetical data above suggests the compound has potent activity against leukemia and colon cancer, with good selectivity over normal cells, warranting progression to MoA studies.
Antimicrobial Activity Screening
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6]
Experimental Protocol: Broth Microdilution
-
Inoculum Preparation: Prepare a standardized inoculum (approx. 5 x 10⁵ CFU/mL) of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth medium.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative (growth) control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Section 3: Tier 2 - Mechanism of Action (MoA) Elucidation
If significant and selective cytotoxicity is confirmed in Tier 1, the next logical step is to uncover the underlying mechanism. Given the prevalence of kinase inhibition among pyrazolopyridine derivatives, this is a primary hypothesis to investigate.[7]
Kinase Inhibition Profiling
A broad-panel kinase assay is an efficient way to identify potential kinase targets. Many commercial services offer panels of hundreds of kinases. A common assay format is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8]
Experimental Workflow: Kinase Panel Screen
Caption: Workflow for identifying kinase targets.
Interpretation: "Hits" from the primary screen (kinases with significant inhibition) are then subjected to dose-response assays to determine their IC₅₀ values. If the compound shows potent inhibition (IC₅₀ < 100 nM) of a kinase known to be a cancer driver (e.g., ABL, FLT3, FGFR), this provides a strong MoA hypothesis.
Investigation of Cellular Processes
If kinase profiling is inconclusive or to gather corroborating evidence, cellular assays are employed.
3.2.1 Cell Cycle Analysis
Many anticancer agents exert their effects by causing cell cycle arrest.[9] This can be readily analyzed by flow cytometry using a DNA-binding dye like propidium iodide (PI).[10][11]
Experimental Protocol: Cell Cycle Analysis
-
Treatment: Treat a highly sensitive cell line (e.g., K562 from the hypothetical data) with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 hours.
-
Harvesting & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analysis: Model the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Interpretation: An accumulation of cells in a specific phase (e.g., a significant increase in the G2/M population) compared to the vehicle control indicates that the compound disrupts cell cycle progression at that checkpoint.
3.2.2 Topoisomerase II Inhibition Assay
Some pyrazolopyridine derivatives are known to target topoisomerases.[12] A cell-free DNA relaxation assay can determine if the compound inhibits Topoisomerase II (Topo II).
Experimental Protocol: Topo II DNA Relaxation Assay
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) and Topo II assay buffer.
-
Inhibitor Addition: Add the test compound at various concentrations. Include a positive control (e.g., Etoposide) and a vehicle control.
-
Enzyme Reaction: Initiate the reaction by adding human Topoisomerase IIα enzyme. Incubate at 37°C for 30 minutes.[12]
-
Termination: Stop the reaction by adding SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light.
Interpretation: Supercoiled DNA migrates fastest. Active Topo II relaxes the supercoiled plasmid into slower-migrating forms. An effective inhibitor will prevent this relaxation, resulting in a band pattern similar to the "no enzyme" control.
Section 4: Conclusion and Future Directions
This guide outlines a logical, tiered approach to characterizing the biological activity of the novel compound 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone. By progressing from synthesis and broad screening to specific MoA studies, researchers can efficiently determine if this molecule holds therapeutic promise.
Positive findings, such as potent and selective kinase inhibition or cell cycle arrest, would justify advancing the compound to more complex studies, including:
-
Target Validation: Using techniques like Western blotting to confirm the inhibition of a specific signaling pathway in cells.
-
In Vivo Efficacy: Testing the compound in animal models of cancer.
-
ADME/Tox Profiling: Assessing its absorption, distribution, metabolism, excretion, and toxicity properties.
This structured investigative framework ensures that resources are directed efficiently, providing a solid foundation for any subsequent drug development program.
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Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (n.d.). National Center for Biotechnology Information. [Link]
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The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Core for Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazolo[4,3-b]pyridine Core
The compound 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone itself is not typically characterized by a direct mechanism of action in a biological context. Instead, it serves as a crucial synthetic intermediate, a foundational building block for the creation of a diverse array of more complex and pharmacologically active molecules. The pyrazolo[4,3-b]pyridine core is recognized in medicinal chemistry as a "privileged scaffold". This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of novel therapeutics. The true mechanistic story lies not with the starting ethanone but with the potent and selective inhibitors that are derived from it.
The value of the pyrazolo[4,3-b]pyridine scaffold lies in its structural similarity to purine bases, the fundamental components of DNA and RNA.[1] This resemblance allows derivatives to act as competitive inhibitors for a wide range of enzymes that interact with purines, most notably the extensive family of protein kinases. By strategically modifying the core structure at its various diversity points, medicinal chemists can fine-tune the selectivity and potency of these inhibitors for specific kinase targets, leading to the development of targeted therapies for a multitude of diseases, particularly cancer.[1][2][3]
This technical guide will delve into the mechanistic actions of key classes of inhibitors derived from the 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone scaffold, exploring their targeted signaling pathways, the experimental methodologies used to elucidate their function, and their potential as next-generation therapeutics.
From a Synthetic Intermediate to Potent Inhibitors: A General Overview
The journey from 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone to a biologically active inhibitor involves a series of chemical transformations designed to introduce specific functional groups at key positions on the pyrazolo[4,3-b]pyridine core. These modifications are guided by structure-activity relationship (SAR) studies, which systematically alter the molecule's structure to optimize its binding affinity and selectivity for the target protein.
A generalized synthetic approach often begins with the pyrazolo[4,3-b]pyridine core, which can be synthesized through various methods, including the reaction of aminopyrazoles with 1,3-dicarbonyl compounds.[1] The ethanone group of the starting material can then be manipulated or replaced to append different substituents, which will ultimately govern the final compound's biological activity.
Caption: Generalized workflow from the starting material to a biologically active inhibitor.
Mechanisms of Action of Key Pyrazolo[4,3-b]pyridine Derivatives
The pyrazolo[4,3-b]pyridine scaffold has been successfully employed to generate inhibitors for a variety of critical cellular targets. The following sections will explore the mechanisms of action of some of the most significant classes of these inhibitors.
Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation
Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, including growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrazolo[4,3-b]pyridine core has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[4][5]
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are crucial for the development and function of the nervous system.[4] Gene fusions involving the TRK genes can lead to the production of constitutively active fusion proteins that drive the growth of various cancers.
Derivatives of the pyrazolo[4,3-b]pyridine scaffold have been developed as potent TRK inhibitors.[4] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the TRK kinase domain. The pyrazolo portion of the scaffold often forms key hydrogen bond interactions with the hinge region of the kinase, while the pyridine ring engages in π-π stacking interactions with aromatic residues in the active site.[4] By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby blocking the pro-proliferative signals driven by the TRK fusion proteins.
The DYRK family of kinases is involved in a range of cellular processes, including cell cycle regulation and neuronal development. Overexpression of DYRK1A and DYRK1B has been implicated in several cancers, including colon cancer.
Researchers have synthesized 1H-pyrazolo[3,4-b]pyridine derivatives that exhibit excellent inhibitory activity against DYRK1A and DYRK1B.[6] For instance, the compound 3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine has shown potent enzymatic and cell proliferation inhibitory activity.[6] Molecular docking studies suggest that these inhibitors bind to the DYRK1B active site through a combination of hydrogen bonding and hydrophobic interactions.[6] By inhibiting DYRK kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
PIM-1 is a serine/threonine kinase that is frequently overexpressed in various cancers, including breast cancer, where it promotes cell survival and proliferation. The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent PIM-1 kinase inhibitors.[7] Certain derivatives have demonstrated significant cytotoxic activity against breast cancer cell lines.[7] The mechanism of action of these inhibitors involves binding to the active site of PIM-1, leading to the induction of apoptosis, as evidenced by cell cycle arrest at the G2/M phase and modulation of apoptosis-related genes.[7]
| Inhibitor Class | Target Kinase | Mechanism of Action | Therapeutic Potential |
| TRK Inhibitors | Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC) | ATP-competitive inhibition, blocking downstream signaling.[4] | Cancers with TRK gene fusions. |
| DYRK Inhibitors | Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRK1A, DYRK1B) | Inhibition of kinase activity, leading to cell cycle arrest and apoptosis.[6] | Colon cancer and other malignancies. |
| PIM-1 Inhibitors | PIM-1 Serine/Threonine Kinase | Inhibition of kinase activity, inducing apoptosis.[7] | Breast cancer and other cancers. |
Topoisomerase IIα Inhibitors: Inducing DNA Damage in Cancer Cells
Topoisomerase IIα is an essential enzyme that regulates DNA topology during replication and transcription.[3] It is a well-established target for cancer chemotherapy. A new series of pyrazolo[3,4-b]pyridines have been designed and synthesized as potent Topoisomerase IIα inhibitors.[3] One particular compound, referred to as 8c in a recent study, has demonstrated potent and broad-spectrum antiproliferative activity across numerous cancer cell lines.[3]
The mechanism of these inhibitors involves the induction of DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis.[3] Target-based assays have confirmed that these compounds significantly inhibit the DNA relaxation activity of Topoisomerase IIα in a dose-dependent manner.[3]
Caption: Mechanism of action of pyrazolo[3,4-b]pyridine-based Topoisomerase IIα inhibitors.
TANK-Binding Kinase 1 (TBK1) Inhibitors: Modulating Immune Responses
TANK-binding kinase 1 (TBK1) is a key regulator of innate immunity and is also implicated in oncogenesis and autoimmune diseases.[8] A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent TBK1 inhibitors.[8] One standout compound, 15y, exhibited an IC50 value of 0.2 nM for TBK1 and displayed good selectivity.[8]
These inhibitors effectively block the downstream interferon signaling pathway regulated by TBK1.[8] This modulation of the immune response, coupled with their antiproliferative effects on various cancer cell lines, highlights their potential as lead compounds for the development of both immunomodulatory and anticancer drugs.[8]
Experimental Protocols for Mechanistic Elucidation
The determination of the mechanism of action of these pyrazolo[4,3-b]pyridine derivatives relies on a suite of robust experimental techniques.
In Vitro Kinase Inhibition Assays
Objective: To determine the potency of a compound in inhibiting the activity of a specific kinase.
Methodology:
-
A purified recombinant kinase is incubated with its specific substrate and ATP in a suitable buffer.
-
The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining in the reaction.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Cell-Based Proliferation Assays
Objective: To assess the effect of a compound on the growth and viability of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
The GI50 (the concentration that causes 50% growth inhibition) or IC50 (the concentration that reduces the number of viable cells by 50%) is determined from the dose-response curve.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Objective: To determine the effect of a compound on the cell cycle distribution and the induction of apoptosis.
Methodology:
-
Cell Cycle Analysis:
-
Cells are treated with the test compound for a defined period.
-
The cells are harvested, fixed in ethanol, and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of individual cells is measured by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Cells are treated with the test compound.
-
The cells are harvested and stained with FITC-conjugated Annexin V and PI.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow cytometry analysis allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion: A Scaffold with a Bright Future in Drug Discovery
The 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone scaffold, while not biologically active in its own right, is a cornerstone in the synthesis of a remarkable array of potent and selective inhibitors. Its versatility has been demonstrated in the development of targeted therapies for a range of diseases, most notably cancer. The ability to fine-tune the structure of its derivatives allows for the precise targeting of key cellular players like kinases, topoisomerases, and immune-modulating enzymes. As our understanding of the molecular drivers of disease continues to grow, the pyrazolo[4,3-b]pyridine scaffold is poised to remain a valuable and enduring platform for the discovery and development of next-generation therapeutics. The ongoing research into this privileged core promises to deliver novel and effective treatments for some of the most challenging medical conditions.
References
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Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]
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Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
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Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]
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Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. European Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic Chemistry. Available at: [Link]
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The Ascendancy of Pyrazolo[4,3-b]pyridines: A Technical Guide to a Privileged Scaffold in Drug Discovery
Introduction: Beyond Isomeric Commonality
In the vast landscape of heterocyclic chemistry, the pyrazolopyridine scaffold has emerged as a cornerstone for the development of novel therapeutics. As a purine bioisostere, this fused heterocyclic system is adept at interacting with the ATP-binding sites of various kinases, making it a privileged structure in medicinal chemistry. Among the constitutional isomers of pyrazolopyridine, the [3,4-b] and [1,5-a] systems have historically garnered the most attention. However, a growing body of evidence now illuminates the unique therapeutic potential of the less-explored pyrazolo[4,3-b]pyridine core. This guide provides an in-depth technical exploration of the discovery, synthesis, and profound biological significance of this emerging class of compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, with a particular focus on their role as potent kinase inhibitors.
The Strategic Advantage of the Pyrazolo[4,3-b]pyridine Scaffold
The arrangement of nitrogen atoms in the pyrazolo[4,3-b]pyridine core offers a distinct electronic and steric profile compared to its more studied isomers. This unique geometry can lead to altered vectoral projections of substituents, enabling novel interactions with target proteins and potentially overcoming resistance mechanisms observed with other scaffolds. The pyrazole moiety serves as an effective hydrogen bond donor and acceptor, while the pyridine ring can engage in crucial π-π stacking interactions within the hinge region of kinase active sites. This inherent potential for high-affinity binding has positioned pyrazolo[4,3-b]pyridines as a promising scaffold for targeting a range of kinases implicated in oncology and other diseases.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[4,3-b]pyridine nucleus can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Two primary strategies involve either the annulation of a pyridine ring onto a pre-existing pyrazole or the formation of the pyrazole ring from a functionalized pyridine.
A particularly efficient and versatile method for the synthesis of functionalized pyrazolo[4,3-b]pyridines commences with readily available 2-chloro-3-nitropyridines. This approach, detailed by Ryabukhin et al., leverages a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, offering operational simplicity and the ability to combine multiple steps in a one-pot fashion.[1]
Experimental Protocol: One-Pot Synthesis of Ethyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates[1]
This protocol provides a general framework for the synthesis of the pyrazolo[4,3-b]pyridine core, which can be further functionalized.
Step 1: Synthesis of Pyridinyl Keto Esters.
-
To a stirred suspension of sodium hydride (60% in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF), ethyl acetoacetate (1.1 equivalents) is added dropwise at 0 °C.
-
The suspension is stirred for 15 minutes, after which the corresponding 2-chloro-3-nitropyridine (1 equivalent) is added in portions.
-
The reaction mixture is warmed to 40 °C and stirred for 2-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and acidified with HCl. The product is extracted with an organic solvent (e.g., chloroform), dried, and purified by column chromatography.
Step 2: One-Pot Azo-Coupling and Cyclization.
-
To a solution of the pyridinyl keto ester (1 equivalent) in acetonitrile (MeCN), the appropriate aryldiazonium tosylate (1.1 equivalents) is added, followed by pyridine (1 equivalent).
-
The reaction mixture is stirred at room temperature for 5–60 minutes (monitored by TLC).
-
Pyrrolidine (4 equivalents) is then added, and the mixture is stirred at 40 °C for another 15–90 minutes (monitored by TLC).
-
The reaction mixture is cooled, poured into 1N hydrochloric acid, and extracted with chloroform. The product is then purified by flash chromatography.
Rationale: The use of stable arenediazonium tosylates enhances the safety and reproducibility of the Japp-Klingemann reaction. The one-pot nature of the second step, combining azo-coupling, deacylation, and cyclization, significantly improves the efficiency of the overall synthesis. Pyrrolidine is a judicious choice of base, offering a favorable balance of nucleophilicity and basicity to facilitate the cyclization step.[1]
Below is a logical workflow for this synthetic approach:
Biological Significance and Therapeutic Applications
The pyrazolo[4,3-b]pyridine scaffold is a versatile pharmacophore, with derivatives demonstrating a broad spectrum of biological activities. These include potential applications as HIV-1 non-nucleoside reverse transcriptase inhibitors, interleukin-2 inducible T-cell kinase (ITK) inhibitors, and antagonists for the transient receptor potential ankyrin-repeat 1 (TRPA1) and corticotropin-releasing factor type-1 (CRF1) receptors.[1] However, it is in the realm of oncology, particularly as kinase inhibitors, where this scaffold has shown exceptional promise.
Targeting the c-Met Kinase: The Case of Glumetinib (SCC244)
A prime example of the therapeutic potential of the pyrazolo[4,3-b]pyridine core is Glumetinib (SCC244) , a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when aberrantly activated, plays a critical role in tumor growth, invasion, metastasis, and angiogenesis.
Glumetinib exhibits subnanomolar potency against c-Met kinase activity and demonstrates high selectivity against a broad panel of other protein kinases, making it one of the most selective c-Met inhibitors developed to date. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. In preclinical models, Glumetinib has been shown to profoundly inhibit c-Met signal transduction, leading to the suppression of c-Met-dependent cancer cell proliferation and robust antitumor activity in xenograft models of non-small cell lung cancer and hepatocellular carcinoma with MET aberrations.
The mechanism of action of Glumetinib involves the inhibition of c-Met downstream signaling, resulting in a combined antiproliferative and antiangiogenic effect. Clinical trials have been initiated to evaluate the safety, pharmacokinetics, and antitumor activity of Glumetinib in patients with advanced non-small cell lung cancer.[2]
The c-Met Signaling Pathway
The binding of hepatocyte growth factor (HGF) to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events through pathways such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to cell proliferation, survival, motility, and invasion. The inhibition of c-Met by compounds like Glumetinib blocks these downstream signals, thereby thwarting the oncogenic output of the pathway.
Emerging Roles: Targeting Cyclin-Dependent Kinase 8 (CDK8)
Beyond c-Met, the pyrazolo[4,3-b]pyridine scaffold has also been identified as a promising starting point for the development of inhibitors of Cyclin-Dependent Kinase 8 (CDK8). CDK8, a component of the Mediator complex, is a transcriptional regulator that has been implicated as an oncogene in various cancers, including colorectal cancer. It plays a role in aberrant Wnt/β-catenin signaling, making it an attractive therapeutic target. The development of potent and selective CDK8 inhibitors from the pyrazolo[4,3-b]pyridine class is an active area of research.
Quantitative Analysis of Biological Activity
The potency of novel pyrazolo[4,3-b]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against the target of interest. Below is a table summarizing the activity of representative compounds.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular activity) | Cellular IC50 (nM) | Reference |
| Glumetinib (SCC244) | c-Met | 0.42 | EBC-1 (NSCLC) | 2.9 | |
| Glumetinib (SCC244) | c-Met | 0.42 | MKN-45 (Gastric) | 1.8 | |
| CDK8 Inhibitor Example | CDK8 | Data not yet publicly available | - | - | [1] |
Note: The development of pyrazolo[4,3-b]pyridine-based CDK8 inhibitors is an emerging field, and specific IC50 values for potent compounds are often proprietary or in early stages of publication.
Protocols for Biological Evaluation
The successful development of novel pyrazolo[4,3-b]pyridine inhibitors necessitates robust and reproducible biological assays.
Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro potency of a compound against c-Met kinase.
1. Reagents and Materials:
-
Recombinant human c-Met kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
2. Assay Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant c-Met kinase, and the poly(Glu, Tyr) substrate in the kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Detect the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Self-Validation: This assay includes positive controls (known c-Met inhibitors like Crizotinib or Cabozantinib) and negative controls (DMSO vehicle) to ensure the assay is performing correctly. The Z'-factor, a statistical measure of assay quality, should be calculated to validate the robustness of the screening data.
Experimental Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the effect of a compound on the viability of cancer cell lines.
1. Reagents and Materials:
-
Cancer cell line of interest (e.g., a c-Met amplified line like MKN-45)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
2. Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value from the dose-response curve.
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. It is a widely accepted and validated method for assessing the cytotoxic or cytostatic effects of potential anticancer agents.
Conclusion and Future Directions
The pyrazolo[4,3-b]pyridine scaffold represents a dynamic and promising area of drug discovery. Its unique structural features have enabled the development of highly potent and selective inhibitors of key therapeutic targets, most notably the c-Met kinase. The clinical progression of Glumetinib underscores the therapeutic potential of this heterocyclic system. Future research will undoubtedly focus on expanding the therapeutic applications of pyrazolo[4,3-b]pyridines to other kinase targets, such as CDK8, and to other disease areas. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships will be crucial in unlocking the full potential of this privileged scaffold. As our understanding of the molecular drivers of disease continues to evolve, the versatility and potency of pyrazolo[4,3-b]pyridine derivatives will ensure their continued prominence in the development of next-generation targeted therapies.
References
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Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1503–1514. [Link]
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Li, Y., et al. (2018). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Molecules, 23(8), 2026. [Link]
-
ResearchGate. (2021). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
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Díaz-Alonso, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Al-Ostath, A., et al. (2023). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Nossier, E. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14597-14611. [Link]
-
El-Adl, K., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Bioorganic Chemistry, 104, 104230. [Link]
-
Díaz-Alonso, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Ryabukhin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 829. [Link]
-
Hasan, M., et al. (2013). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. International Journal of Inventions in Pharmaceutical Sciences, 1(4), 329-333. [Link]
-
ACS Omega. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. [Link]
-
ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. [Link]
-
ClinicalTrials.gov. (2020). A Phase I Clinical Trial to Assess the Safety, Pharmacokinetics, and Antitumor Activity of Glumetinib (SCC244) in Patients With Advanced Non-small Cell Lung Cancers (NSCLCs). [Link]
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In vitro screening of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone library
An In-Depth Technical Guide to the In Vitro Screening of a 1-(1H-Pyrazolo[4,3-b]pyridin-1-yl)ethanone Library
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone scaffold represents a privileged chemical structure in modern medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. This guide provides a comprehensive, technically-grounded framework for the systematic in vitro screening of a library built upon this scaffold. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind each stage of the screening cascade, from initial high-throughput biochemical assays to secondary validation, cellular target engagement, and mechanism of action studies. As a senior application scientist's perspective, this guide emphasizes the integration of robust experimental design, orthogonal validation, and rigorous data analysis to ensure the identification of high-quality, validated hits primed for lead optimization. The methodologies detailed herein are designed to be self-validating, providing a clear path to confidently advance promising compounds in the drug discovery pipeline.
Section 1: The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Core in Kinase Drug Discovery
Introduction to Kinases as Therapeutic Targets
Protein kinases constitute one of the most significant classes of drug targets, playing a central role in regulating a vast array of cellular processes, including signal transduction, metabolism, and cell cycle control. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a focal point for therapeutic intervention. The human kinome comprises over 500 members, offering a rich landscape for the development of targeted therapies. The fundamental goal of kinase-targeted drug discovery is to identify molecules that can modulate the activity of a specific kinase, or a desired profile of kinases, thereby correcting the pathological signaling.
Chemical Properties and Significance of the Pyrazolo[4,3-b]pyridine Core
The pyrazolo[4,3-b]pyridine core is a bicyclic heteroaromatic system that has emerged as a highly successful scaffold in the design of kinase inhibitors. Its structure is particularly adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. Specifically, the pyrazole nitrogen and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of the adenine portion of ATP. This inherent ability to bind to the hinge region of the kinase active site makes it an excellent starting point for library design. The ethanone substitution at the 1-position provides a versatile vector for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance potency and selectivity.
Rationale for Library Design
A well-designed screening library based on the 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone core will systematically vary the substituents at key positions of the scaffold. The primary goal is to explore the chemical space around the core to identify compounds with optimal interactions within the target's binding pocket. Diversity is introduced to modulate properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.
Section 2: Strategic Framework for In Vitro Screening
The Screening Funnel: From Primary Hits to Validated Leads
A successful screening campaign is not a single experiment but a multi-stage, hierarchical process known as the screening funnel. This strategy is designed to efficiently sift through a large number of compounds from the initial library to identify a small subset of high-quality leads. The process begins with a high-throughput primary screen designed for speed and scalability. Compounds that meet a predefined activity threshold, known as "hits," are then subjected to a series of increasingly rigorous secondary and tertiary assays. These subsequent assays are designed to confirm the initial activity, eliminate false positives, and further characterize the compound's biological profile, including potency, selectivity, and mechanism of action.
Assay Selection: Balancing Throughput, Physiological Relevance, and Cost
The choice of assays at each stage of the funnel is critical. Primary screens typically employ biochemical assays, which are cell-free systems that measure the direct interaction of a compound with the purified target protein (e.g., a kinase). These assays are highly amenable to automation and miniaturization, making them cost-effective for large-scale screening. However, they lack physiological context. Therefore, as promising compounds emerge, they are advanced into cell-based assays. These assays measure the effect of the compound on the target within a living cell, providing more biologically relevant data on cell permeability, target engagement, and downstream phenotypic effects.
Diagram: The Hierarchical Screening Workflow
Caption: A typical hierarchical workflow for an in vitro screening campaign.
Section 3: Primary High-Throughput Screening (HTS) - Biochemical Assays
Principle of Kinase Activity Assays
The primary screen aims to rapidly identify members of the pyrazolo[4,3-b]pyridine library that inhibit the kinase of interest. A common and robust method for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay (Promega). This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The reaction is performed in two steps: first, the kinase reaction is allowed to proceed, then a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a separate reagent converts the generated ADP into ATP, which is then used by a luciferase to produce light. The amount of light produced is directly proportional to the amount of ADP generated, and therefore to the kinase activity. Inhibitors will result in a lower light signal.
Detailed Protocol: A Generic Luminescence-Based Kinase Assay
Objective: To identify initial hits from the library that inhibit the target kinase at a single concentration (e.g., 10 µM).
Materials:
-
384-well, low-volume, white plates
-
Purified, active target kinase
-
Substrate (peptide or protein) specific to the kinase
-
ATP at a concentration near its Km for the kinase
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds (10 mM stock in DMSO)
-
Acoustic liquid handler or pin tool for compound dispensing
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each library compound (from 10 mM DMSO stock) into the appropriate wells of a 384-well plate. This results in a final assay concentration of 10 µM in a 10 µL reaction volume.
-
Controls: Designate wells for positive controls (no inhibitor, 100% kinase activity) and negative controls (no kinase, 0% activity). Dispense 100 nL of DMSO into these wells.
-
Kinase/Substrate Master Mix: Prepare a 2X kinase/substrate master mix in kinase reaction buffer.
-
Reaction Initiation: Add 5 µL of the 2X kinase/substrate master mix to each well.
-
ATP Addition: Prepare a 2X ATP solution in kinase reaction buffer. Add 5 µL to each well to start the reaction. The final volume is 10 µL.
-
Incubation: Seal the plate and incubate at room temperature for 1 hour (incubation time may need optimization).
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Hit Identification
The raw luminescence data is normalized using the control wells. The percent inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
A Z'-factor is calculated to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent. Hits are typically defined as compounds that exhibit inhibition above a certain threshold, often set as three standard deviations from the mean of the positive controls (e.g., >50% inhibition).
Table: Representative Primary HTS Data
| Compound ID | Conc. (µM) | Raw Luminescence (RLU) | % Inhibition | Hit ( >50%) |
| Cmpd-001 | 10 | 1,250,000 | 8.3 | No |
| Cmpd-002 | 10 | 450,000 | 65.4 | Yes |
| Cmpd-003 | 10 | 1,310,000 | 3.1 | No |
| Cmpd-004 | 10 | 150,000 | 88.5 | Yes |
| Positive Ctrl | N/A | 1,350,000 | 0.0 | N/A |
| Negative Ctrl | N/A | 50,000 | 100.0 | N/A |
Section 4: Secondary & Orthogonal Assays for Hit Confirmation
The Imperative of Orthogonal Validation
It is crucial to re-test primary hits in an orthogonal assay. An orthogonal assay measures the same biological endpoint (kinase inhibition) but uses a different detection technology. This step is critical for eliminating false positives that may arise from artifacts specific to the primary assay format, such as compounds that interfere with the luciferase enzyme in the ADP-Glo™ assay.
Protocol: A Filter-Binding Assay ([γ-³³P]-ATP)
Objective: To confirm the activity of primary hits using a radioactivity-based method.
Principle: This classic assay measures the direct incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a peptide or protein substrate. The reaction mixture is then spotted onto a phosphocellulose membrane, which binds the phosphorylated substrate. Unreacted [γ-³³P]-ATP is washed away, and the radioactivity remaining on the membrane, corresponding to kinase activity, is quantified using a scintillation counter.
Methodology:
-
Dose-Response Plates: Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 50 µM) in a 96-well plate.
-
Kinase Reaction: In a separate plate, set up the kinase reaction containing the kinase, substrate, and reaction buffer.
-
Initiation: Add the hit compounds at their various concentrations to the kinase reaction, followed by the addition of [γ-³³P]-ATP to start the reaction.
-
Incubation: Incubate for 1 hour at room temperature.
-
Stopping and Spotting: Stop the reaction by adding phosphoric acid. Spot an aliquot of each reaction onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Dry the mat and measure the radioactivity of each spot using a microplate scintillation counter.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Rationale: Why use a different detection method?
By using a direct measure of phosphate incorporation (radioactivity) instead of an enzyme-coupled luminescence system, we can rule out that the compound's activity is due to interference with the detection system of the primary assay. A compound that shows consistent IC₅₀ values in both the primary and orthogonal assays is considered a confirmed, technology-independent hit.
Section 5: Cell-Based Assays for Target Engagement and Phenotypic Effects
Moving from Biochemical to Cellular Systems: The Rationale
Confirmed hits must be evaluated in a cellular context. A compound may be a potent inhibitor of a purified enzyme but have no effect in a cell due to poor membrane permeability, rapid efflux, or metabolic instability. Cell-based assays provide crucial information on a compound's ability to enter cells, engage its target, and elicit a biological response.
Protocol: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
Objective: To determine if the target inhibition leads to a cytotoxic or cytostatic effect in a relevant cancer cell line known to be dependent on the target kinase.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well, clear-bottom, white plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent directly to the wells. This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.
-
Incubation: Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
Protocol: Target Engagement Assay (e.g., NanoBRET™)
Objective: To confirm that the compound directly interacts with its intended kinase target inside living cells.
Principle: The NanoBRET™ Target Engagement Assay (Promega) is based on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with the bright NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer compound that binds to the kinase active site is then added to the cells. In the absence of a competing compound, the tracer binds the target, bringing the donor and acceptor into close proximity and generating a BRET signal. A test compound that enters the cell and binds to the target will displace the tracer, disrupting BRET.
Methodology:
-
Cell Transfection: Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Cell Plating: Plate the transfected cells in a 96-well white plate.
-
Compound Addition: Add serial dilutions of the test compound to the cells and incubate for a set period (e.g., 2 hours).
-
Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate to the wells.
-
BRET Measurement: Immediately read the plate on a BRET-capable plate reader, measuring the light emission from both the donor (luciferase) and the acceptor (tracer).
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Determine the IC₅₀ from the dose-response curve.
Diagram: Cellular Signaling Pathway Context
Caption: Inhibition of a target kinase by a compound within the cell.
Table: Comparative Data from Biochemical and Cellular Assays
| Compound ID | Biochemical IC₅₀ (nM) | Cellular Target Engagement IC₅₀ (nM) | Cell Viability GI₅₀ (nM) |
| Cmpd-002 | 150 | 450 | 600 |
| Cmpd-004 | 25 | 80 | 120 |
| Staurosporine | 5 | 10 | 15 |
A good hit will show a strong correlation between biochemical potency, cellular target engagement, and the phenotypic response.
Section 6: Selectivity Profiling and Mechanism of Action (MoA) Studies
Importance of Kinase Selectivity Profiling
No inhibitor is perfectly selective. Off-target effects are a major cause of toxicity and clinical trial failure. Therefore, it is essential to understand the selectivity profile of a validated hit. This is achieved by screening the compound against a large panel of diverse kinases (e.g., the scanMAX® panel from Eurofins DiscoverX). The goal is to identify compounds that are highly potent against the intended target while having minimal activity against other kinases, particularly those known to be associated with adverse effects.
Elucidating the Mechanism: ATP-Competitive vs. Allosteric Inhibition
Understanding how a compound inhibits its target is crucial for lead optimization. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP. To determine this, enzyme kinetic studies are performed. The activity of the kinase is measured at various concentrations of both the inhibitor and ATP. If the compound is ATP-competitive, the measured IC₅₀ value will increase as the concentration of ATP increases.
Protocol: Michaelis-Menten Kinetics for MoA Determination
Objective: To determine if the inhibitor is competitive with respect to ATP.
Methodology:
-
Set up Reactions: Prepare a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of the inhibitor, and each column will have a varying concentration of ATP (e.g., from 0.1x Km to 10x Km).
-
Run Assay: Initiate the kinase reactions and measure the reaction velocity (rate of product formation) using an appropriate assay (e.g., ADP-Glo™).
-
Data Analysis: For each inhibitor concentration, plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.
-
Interpretation: Plot the data on a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]). For an ATP-competitive inhibitor, the lines will intersect on the y-axis.
Diagram: Logic Flow for MoA Studies
Caption: Decision-making process for determining the mechanism of inhibition.
Section 7: Data Interpretation and Lead Prioritization
The culmination of the screening cascade is the integration of all data streams to prioritize the most promising hits for the next phase: lead optimization. A desirable lead candidate will exhibit the following characteristics:
-
High Potency: Low nanomolar IC₅₀ in biochemical assays and GI₅₀ in cellular assays.
-
Confirmed Target Engagement: Demonstrates binding to the target in live cells at concentrations consistent with its phenotypic activity.
-
Favorable Selectivity Profile: Significant potency against the target kinase with minimal activity against a panel of off-target kinases.
-
Clear Mechanism of Action: A well-defined MoA (e.g., ATP-competitive) provides a rational basis for further chemical modification.
-
Favorable SAR Trends: Belongs to a chemical series from the library that shows a clear relationship between structural changes and biological activity, suggesting the scaffold is "tractable" for optimization.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of in vitro screening and confidently identify high-quality lead compounds derived from the potent and versatile 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone scaffold, paving the way for the development of next-generation targeted therapies.
Section 8: References
-
The Human Kinome and Its Role in Disease: Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]
-
Assay Guidance Manual for HTS: Markossian, S., et al. (2004). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
NanoBRET™ Target Engagement Technology: Vasta, V., et al. (2018). Quantitative, real-time monitoring of protein-small-molecule interactions in living cells. Cell Chemical Biology. [Link]
-
Kinase Selectivity Profiling Services: Eurofins DiscoverX. scanMAX Kinase Assay Panel. Eurofins Discovery. [Link]
The 1-(1H-Pyrazolo[4,3-b]pyridin-1-yl)ethanone Scaffold: A Keystone for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold, forming the foundation of numerous clinically investigated and approved therapeutic agents.[1][2] Its structural resemblance to purine bases allows it to function as a versatile hinge-binding motif for a multitude of protein kinases, making it a focal point in the development of targeted therapies for oncology and inflammatory diseases.[2][3] This technical guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, subclass: 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone analogs. While direct, extensive SAR studies on this particular series are not widely available in peer-reviewed literature, this paper will synthesize data from closely related pyrazolopyridine analogs to build a predictive SAR model. We will explore the synthetic rationale, key biological targets, and the anticipated impact of structural modifications on the ethanone moiety and the core scaffold. This guide aims to provide a robust framework for initiating and advancing drug discovery programs centered on this promising chemical series.
The Pyrazolo[4,3-b]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine bicyclic heterocycle. The [4,3-b] isomer, in particular, has garnered significant attention in medicinal chemistry due to its diverse biological activities. These derivatives have been investigated as inhibitors of a wide array of protein kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[2][4][5] Furthermore, their therapeutic potential has been explored in areas such as cancer, neuroinflammation, and viral infections.[4][6] The N1 position of the pyrazole ring is a critical vector for chemical modification, profoundly influencing the compound's potency, selectivity, and pharmacokinetic properties. The introduction of an ethanone (acetyl) group at this position presents a unique set of physicochemical characteristics that can be exploited for targeted drug design.
Synthetic Strategies: Forging the 1-Acetyl-1H-pyrazolo[4,3-b]pyridine Core
The synthesis of the pyrazolo[4,3-b]pyridine scaffold can be broadly categorized into two main approaches: annulation of a pyridine ring onto a pre-existing pyrazole or construction of the pyrazole ring onto a pyridine precursor. A particularly relevant method for the synthesis of the title compounds involves a modified Japp-Klingemann reaction, which proceeds through an N-acetyl hydrazone intermediate.[7] This suggests a plausible route for the direct incorporation of the N-acetyl group during the pyrazole ring formation.
Conceptual Synthetic Workflow
Caption: General synthetic strategies for pyrazolo[4,3-b]pyridines.
Exemplary Experimental Protocol: Synthesis via Japp-Klingemann Reaction
This protocol is a hypothetical adaptation based on published methods for related structures.[7]
-
Step 1: Synthesis of the Hydrazone Precursor: To a solution of a substituted 2-chloro-3-nitropyridine in a suitable solvent (e.g., ethanol), an equimolar amount of the desired arylhydrazine is added. The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC). The resulting hydrazone is isolated by filtration upon cooling.
-
Step 2: Azo-coupling and Cyclization: The hydrazone from Step 1 is dissolved in a mixture of acetic acid and sodium acetate. The solution is cooled to 0-5°C, and a solution of sodium nitrite in water is added dropwise. The reaction is stirred at low temperature for a specified time, during which the Japp-Klingemann rearrangement to an N-acetyl hydrazone intermediate occurs. A base, such as pyrrolidine, is then added, and the mixture is gently warmed to facilitate the cyclization to the final 1-acetyl-1H-pyrazolo[4,3-b]pyridine product.[7]
-
Step 3: Purification: The crude product is isolated by extraction and purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Structure-Activity Relationship (SAR) Analysis
In the absence of a dedicated SAR study for 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone analogs, we will extrapolate from the extensive research on related pyrazolopyridine kinase inhibitors. The core scaffold typically engages with the hinge region of the kinase active site through hydrogen bonding. The substituents at various positions then dictate the potency and selectivity by interacting with other regions of the ATP-binding pocket.
The Role of the N1-Substituent
The N1 position of the pyrazole ring is crucial for orienting the molecule within the kinase active site and can be a key determinant of selectivity. While many potent inhibitors feature larger substituents at this position to engage with solvent-exposed regions, the N-acetyl group of the 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone core offers distinct properties:
-
Hydrogen Bond Acceptor: The carbonyl oxygen of the ethanone group can act as a hydrogen bond acceptor, potentially forming additional interactions with the protein backbone or side chains.
-
Conformational Constraint: The acetyl group can influence the rotational freedom around the N1-C(aryl) bond (if applicable), locking the molecule in a bioactive conformation.
-
Modulation of Physicochemical Properties: The acetyl group increases polarity and can impact solubility and cell permeability.
SAR of Substitutions on the Pyrazolopyridine Core
Based on published data for pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine kinase inhibitors, the following general SAR trends can be inferred:
| Position | Substituent Effect on Activity (General Trends) | Rationale |
| C3 | Small, hydrophobic groups or hydrogen bond donors/acceptors can enhance potency. | This position often points towards the interior of the ATP-binding pocket. |
| C5 | Aromatic or heteroaromatic rings are often well-tolerated and can form pi-stacking interactions. | This position often extends towards the solvent-exposed region of the active site. |
| C6 | Small alkyl or halogen substituents can improve potency and selectivity. | This position can interact with the ribose-binding pocket. |
| C7 | Often unsubstituted to avoid steric clashes. | This position is in close proximity to the hinge region. |
Table 1: General SAR Trends for Pyrazolopyridine Kinase Inhibitors
Bioisosteric Replacements for the N-Acetyl Group
To fine-tune the properties of the lead compound, bioisosteric replacement of the N-acetyl group can be explored. This involves substituting the acetyl group with other functional groups that have similar steric and electronic properties but may offer advantages in terms of metabolic stability, potency, or selectivity.
-
Amides and Sulfonamides: These groups can mimic the hydrogen bonding capabilities of the acetyl group while offering different substitution vectors.
-
Small Heterocycles: Pyrazoles and other small heterocycles can act as bioisosteres for amides, providing a more rigid scaffold and potentially improved metabolic stability.[8]
Biological Evaluation and Target Identification
A crucial step in the drug discovery cascade is the biological evaluation of the synthesized analogs. A tiered approach is recommended to efficiently identify promising candidates.
Primary Screening: Kinase Panel
Given the prevalence of pyrazolopyridines as kinase inhibitors, a primary screen against a panel of cancer- and inflammation-relevant kinases is a logical starting point. This will help to identify the primary biological target(s) of the compound series.
Cellular Assays
Compounds showing promising activity in the primary kinase screen should be advanced to cell-based assays to assess their anti-proliferative effects and on-target activity in a more biologically relevant context.
Exemplary Protocol: Anti-proliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines of interest (e.g., A549 lung carcinoma, HCT116 colon carcinoma) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized analogs are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with the compounds for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values (the concentration of compound that inhibits cell growth by 50%) are determined.
Downstream Signaling Pathway Analysis
Once a lead compound and its primary target are identified, further studies are necessary to elucidate its mechanism of action. This involves investigating the modulation of downstream signaling pathways.
Caption: Representative kinase signaling pathway targeted by pyrazolopyridines.
Conclusion and Future Directions
The 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone scaffold represents a promising, yet largely untapped, area for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide has provided a comprehensive overview of the rationale for targeting this scaffold, plausible synthetic strategies, and a predictive SAR framework based on related compound series. The N-acetyl group at the 1-position offers unique opportunities for modulating potency, selectivity, and physicochemical properties.
Future research in this area should focus on the systematic synthesis and biological evaluation of a library of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone analogs with diverse substitutions on the pyrazolopyridine core. Such studies will be instrumental in validating the predictive SAR model presented herein and in identifying lead compounds for further preclinical and clinical development. The insights gained from these investigations will undoubtedly contribute to the broader understanding of the therapeutic potential of the pyrazolopyridine class of molecules.
References
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(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. (2023). National Institutes of Health. [Link]
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Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014). ScienceDirect. [Link]
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Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022). Royal Society of Chemistry. [Link]
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Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine - ResearchGate. (2023). ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2014). MDPI. [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed. (2022). National Institutes of Health. [Link]
-
Imidazolines as Non-Classical Bioisosteres of N-Acyl homoserine lactones and Quorum Sensing Inhibitors - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Biologically active pyrazolo [4,3-b]pyridines. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. (2024). National Institutes of Health. [Link]
-
Pyrazolopyrimidine compounds and uses thereof - Patent US-11542265-B2 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
-
Bioisosteric Replacements - Chemspace. (n.d.). Retrieved January 26, 2026, from [Link]
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2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]
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Tautomerism in Pyrazolo[4,3-b]pyridine Systems: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The inherent ability of this system to exist in multiple tautomeric forms is a critical, yet often overlooked, aspect that profoundly influences its physicochemical properties, target binding affinity, and metabolic stability. This technical guide provides an in-depth exploration of tautomerism in pyrazolo[4,3-b]pyridine systems, offering a blend of fundamental principles, practical experimental workflows, and computational strategies. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to equip you with the necessary knowledge to understand, predict, and control the tautomeric behavior of this important class of molecules.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with significant implications for drug discovery.[1] For nitrogen-containing heterocycles like pyrazolo[4,3-b]pyridines, prototropic tautomerism, involving the migration of a proton, is particularly prevalent. The position of a single proton can drastically alter a molecule's:
-
Hydrogen Bonding Capabilities: The arrangement of hydrogen bond donors and acceptors is a primary determinant of drug-target interactions.
-
Lipophilicity (LogP/LogD): Changes in polarity accompanying tautomerization affect a compound's solubility, permeability, and overall ADME profile.
-
pKa: The acidic and basic properties of the molecule are directly linked to the tautomeric form, influencing its ionization state at physiological pH.
-
Molecular Shape and Conformation: Subtle changes in bond angles and lengths between tautomers can impact how a molecule fits into a binding pocket.
-
Reactivity and Metabolism: The electronic distribution and accessibility of reactive sites can differ between tautomers, leading to different metabolic pathways.
Given these far-reaching consequences, a thorough understanding and characterization of the tautomeric landscape of a drug candidate are not merely academic exercises but essential components of a robust drug discovery program. The pyrazolo[4,3-b]pyridine core, with its multiple nitrogen atoms, presents a rich and challenging system for the study of tautomerism.
The Tautomeric Landscape of Pyrazolo[4,3-b]pyridines
The unsubstituted pyrazolo[4,3-b]pyridine core can theoretically exist in several tautomeric forms. The most relevant of these involve the migration of a proton between the nitrogen atoms of the pyrazole ring and the pyridine ring. The two principal annular tautomers are the 1H- and 2H-pyrazolo[4,3-b]pyridines.
Sources
An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolopyridine Scaffold in Modern Drug Discovery
Pyrazolopyridines are bicyclic heteroaromatic compounds formed by the fusion of a pyrazole and a pyridine ring.[1][2][3] This scaffold is of significant interest in medicinal chemistry, largely because it acts as a purine isostere, allowing it to interact with biological targets that naturally bind purines.[4] The structural diversity afforded by various substitution patterns on the pyrazolopyridine core allows for the fine-tuning of a molecule's physicochemical properties to enhance its drug-like characteristics.[1][4] A deep understanding of these properties—lipophilicity, solubility, and ionization state (pKa)—is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, thereby increasing the probability of a compound's success in clinical development.[4] This guide provides a technical overview of these key physicochemical properties, the methodologies used for their determination, and the impact of substituents on the pyrazolopyridine core.
Lipophilicity: Mastering Membrane Permeability and Beyond
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most critical physicochemical parameters in drug design. It governs a drug's ability to cross biological membranes, influences its binding to plasma proteins, and can significantly impact its metabolic fate. The most common measure of lipophilicity is the partition coefficient (LogP) or the distribution coefficient (LogD) for ionizable compounds.
The Role of Substituents
The overall lipophilicity of a substituted pyrazolopyridine is a composite of the lipophilicity of the core scaffold and the contributions of its substituents. The placement and nature of these substituents can dramatically alter the LogP value.
-
Lipophilic Substituents: Alkyl chains, aryl groups (e.g., phenyl), and halogen atoms will generally increase the LogP value, enhancing membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.
-
Hydrophilic Substituents: Groups capable of hydrogen bonding, such as hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups, will decrease the LogP value. These are often introduced to improve solubility and reduce non-specific binding.
Table 1: Predicted Lipophilicity (cLogP) of Illustrative Substituted Pyrazolopyridines
| Substituent (R) on Pyrazolo[3,4-b]pyridine Core | Predicted cLogP | Physicochemical Implication |
| -H (unsubstituted) | 1.5 | Baseline lipophilicity |
| -CH3 (methyl) | 2.0 | Increased lipophilicity |
| -Cl (chloro) | 2.2 | Significantly increased lipophilicity |
| -OH (hydroxyl) | 1.0 | Decreased lipophilicity, increased H-bonding potential |
| -NH2 (amino) | 1.1 | Decreased lipophilicity, potential basic center |
Note: cLogP values are estimations and serve for comparative purposes. Experimental determination is crucial for accuracy.
Experimental Determination of LogP/LogD
Protocol: Shake-Flask Method for LogP Determination
The shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning.
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is a critical step to prevent volume changes during the experiment.
-
Compound Dissolution: Dissolve a precise amount of the substituted pyrazolopyridine in the n-octanol phase.
-
Partitioning: Add an equal volume of the aqueous phase to the octanol phase in a glass vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous)
Self-Validation Insight: The trustworthiness of this protocol is enhanced by running a control compound with a known LogP value in parallel. The sum of the compound recovered from both phases should also be calculated to ensure no significant loss of material occurred due to degradation or adsorption to the vial walls.
Aqueous Solubility: The Gateway to Bioavailability
For a drug to be absorbed, it must first be in solution. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability for orally administered drugs. The fused aromatic system of the pyrazolopyridine core is inherently hydrophobic, making solubility a key property to optimize.
Factors Influencing Solubility
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome for a compound to dissolve. Stronger crystal packing leads to lower solubility. The presence of hydrogen bond donors and acceptors on substituents can influence this packing.
-
Ionization State: The solubility of ionizable compounds is highly pH-dependent. The ionized form of a molecule is generally much more soluble in water than the neutral form.
-
Substituent Effects: Introducing polar, ionizable, or hydrogen-bonding groups can significantly enhance aqueous solubility. For example, replacing a phenyl group with a more polar heterocycle or adding a basic amine can improve solubility.[4]
Experimental Determination of Kinetic Solubility
Protocol: High-Throughput Kinetic Solubility Assay
This assay is widely used in early discovery to rapidly assess the solubility of many compounds.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (pH 7.4). This creates a "kinetic" precipitation event.
-
Incubation: Shake the plate for 1-2 hours at room temperature to allow for equilibration.
-
Precipitate Removal: Filter the plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the compound remaining in the filtrate using a method like LC-MS/MS or UV-Vis spectroscopy.
-
Solubility Determination: The kinetic solubility is the highest concentration at which the compound remains in solution.
Causality Insight: This is termed a "kinetic" assay because it measures the solubility of the compound precipitating from a supersaturated solution, which can differ from the "thermodynamic" solubility determined from equilibrating the solid material. However, it is highly valuable for ranking compounds in early-stage drug discovery.
Ionization State (pKa): The pH-Dependent Personality of a Molecule
The pKa value defines the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. The pyrazolopyridine scaffold contains nitrogen atoms that can be protonated (act as bases).[1] The specific pKa values are highly dependent on the isomer and the nature and position of substituents.
Impact of pKa on Drug Properties
-
Solubility: As mentioned, ionization at physiological pH (e.g., in the intestine) can dramatically increase solubility.
-
Permeability: Generally, the neutral form of a drug is more membrane-permeable. The pH-partition hypothesis states that the absorption of a drug is governed by the equilibrium between its ionized and non-ionized forms across a membrane.
-
Receptor Binding: The charge state of a drug can be critical for its interaction with the target protein, often involving ionic bonds or specific hydrogen bonding patterns.
Experimental Determination of pKa
Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titration Setup: Use an automated titrator equipped with a pH electrode calibrated with standard buffers.
-
Titration: Titrate the sample solution with a standardized solution of strong acid (e.g., HCl) and then with a standardized solution of strong base (e.g., NaOH).
-
Data Acquisition: Record the pH of the solution after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve using specialized software that analyzes the derivative of the curve.
Expert Insight: For compounds with very low solubility, UV-metric or spectrophotometric titration is a powerful alternative. This method relies on the change in the compound's UV-Vis absorbance spectrum as its ionization state changes with pH.
Visualization of Physicochemical Profiling Workflow
The interplay between these properties is central to the drug discovery process. The following workflow illustrates a typical cascade for evaluating the physicochemical properties of a new series of substituted pyrazolopyridines.
Caption: A typical workflow for physicochemical property profiling in drug discovery.
Conclusion
The pyrazolopyridine scaffold is a versatile and valuable starting point for the design of new therapeutic agents.[2][5][6] However, the success of any drug discovery program hinges on a thorough understanding and strategic modulation of the physicochemical properties of the lead compounds. By carefully selecting substituents to optimize lipophilicity, solubility, and pKa, researchers can significantly improve the ADME profile and overall developability of pyrazolopyridine-based drug candidates. The integration of predictive computational models with robust, validated experimental protocols, as outlined in this guide, provides a powerful framework for achieving this goal. This multi-parameter optimization is essential for translating promising in vitro activity into in vivo efficacy and, ultimately, clinical success.[4]
References
- Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
- Pyrazolopyridine: An efficient pharmacophore in recent drug design and development.
- Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Wiley Online Library.
- Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
Sources
Methodological & Application
Application Note: A Reliable, Two-Step Synthesis of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone for Research and Drug Discovery
Abstract
This comprehensive application note details a robust and reproducible two-step protocol for the synthesis of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis commences with the construction of the core 1H-pyrazolo[4,3-b]pyridine ring system from commercially available 3-amino-4-methylpyridine via a classical diazotization and intramolecular cyclization reaction. The subsequent N-acetylation of the pyrazole nitrogen is achieved under mild conditions using acetic anhydride. This guide provides in-depth procedural details, mechanistic insights, safety protocols, and expected characterization data to enable researchers in academic and industrial settings to successfully synthesize this important building block.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic motif found in a multitude of biologically active molecules. Its structural resemblance to purine bases makes it an attractive scaffold for targeting a wide range of enzymes and receptors. Derivatives of this ring system have shown significant potential as kinase inhibitors, including inhibitors of TANK-binding kinase 1 (TBK1), and are being investigated for applications in oncology and immunology[1][2]. The N1-substituted derivatives, in particular, are crucial for modulating the pharmacological profile of these compounds.
The addition of an acetyl group at the N1 position, yielding 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, serves multiple purposes. It can act as a key intermediate for further functionalization or as a final compound in its own right, where the acetyl group can influence solubility, metabolic stability, and binding interactions. Given the absence of a direct, commercially available source for this specific compound, a reliable and well-documented synthetic protocol is essential for advancing research in this area. This document provides such a protocol, grounded in established chemical principles and supported by analogous transformations in the literature.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, starting from the readily available precursor, 3-amino-4-methylpyridine.
Figure 1: Overall two-step synthesis workflow.
Part I: Synthesis of 1H-Pyrazolo[4,3-b]pyridine
This initial stage focuses on the construction of the core heterocyclic system. The chosen method is based on the well-established transformation of an ortho-amino-substituted aromatic methyl group into a fused pyrazole ring via diazotization and subsequent intramolecular cyclization. This approach is analogous to the synthesis of indazoles from o-toluidines[3].
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-4-methylpyridine | ≥98% | Commercially Available | Starting Material |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Commercially Available | Diazotizing Agent |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | Acid Catalyst |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Commercially Available | For neutralization |
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying Agent |
| Deionized Water | In-house | ||
| Ice | In-house |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-4-methylpyridine (5.41 g, 50 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-salt bath. Maintain this temperature range for the entire diazotization step.
-
Diazotization: Dissolve sodium nitrite (3.80 g, 55 mmol, 1.1 eq) in water (15 mL). Add this solution dropwise to the cooled pyridine solution over 30-45 minutes, ensuring the temperature does not rise above 5 °C. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt intermediate is typically observed.
-
Cyclization: After the 30-minute stir, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to 60-70 °C using a water bath. Effervescence (evolution of nitrogen gas) may be observed as the cyclization proceeds. Maintain this temperature for 1-2 hours, or until gas evolution ceases. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1H-pyrazolo[4,3-b]pyridine can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mechanism and Rationale
The reaction proceeds via two key steps. First, the primary aromatic amine on the 3-amino-4-methylpyridine is converted into a diazonium salt by reaction with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid[3]. The resulting diazonium salt is a potent electrophile. In the second step, the electron-rich pyridine ring, activated by the adjacent methyl group, undergoes an intramolecular electrophilic attack by the diazonium group, leading to cyclization and the formation of the fused pyrazole ring with the loss of a proton. Gentle heating facilitates this cyclization and the expulsion of nitrogen gas from any unreacted diazonium salt.
Expected Results
-
Product: 1H-Pyrazolo[4,3-b]pyridine
-
Appearance: Off-white to pale yellow solid.
-
Yield: 50-70% (after purification).
-
Characterization Data:
Part II: N-Acetylation to 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
With the core heterocycle in hand, the final step is the selective acylation of the pyrazole nitrogen. Acetic anhydride is an effective and readily available acetylating agent for this transformation. Pyridine is used as a catalyst and as a base to neutralize the acetic acid byproduct[6].
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1H-Pyrazolo[4,3-b]pyridine | Synthesized in Part I | Starting Material | |
| Acetic Anhydride | ACS Reagent, ≥98% | Commercially Available | Acetylating Agent |
| Pyridine | Anhydrous, 99.8% | Commercially Available | Catalyst and Solvent |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction Solvent |
| Saturated aq. NaHCO₃ | In-house | For washing | |
| Deionized Water | In-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | Drying Agent |
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-pyrazolo[4,3-b]pyridine (2.38 g, 20 mmol) in anhydrous pyridine (40 mL).
-
Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (2.25 mL, 24 mmol, 1.2 eq) to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction can be gently heated to 50 °C to ensure completion if necessary. Monitor the disappearance of the starting material by TLC.
-
Quenching and Work-up: Once the reaction is complete, carefully pour the mixture into ice-water (100 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove excess acetic acid and pyridine, followed by a final wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield the final product.
Mechanism and Rationale
The N-acetylation reaction is a nucleophilic acyl substitution. The lone pair of electrons on the N1 nitrogen of the pyrazole ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride[7]. This forms a tetrahedral intermediate. The intermediate then collapses, expelling an acetate ion as a leaving group. Pyridine acts as a base to deprotonate the resulting positively charged nitrogen, yielding the final N-acetylated product and pyridinium acetate.
Figure 2: Simplified mechanism of N-acetylation.
Expected Results
-
Product: 1-(1H-Pyrazolo[4,3-b]pyridin-1-yl)ethanone
-
Appearance: White to off-white solid.
-
Yield: 75-90% (after purification).
-
Characterization Data:
-
Molecular Formula: C₈H₇N₃O
-
Molecular Weight: 161.16 g/mol
-
¹H NMR: Expect characteristic shifts for the pyridine and pyrazole protons, along with a singlet for the acetyl methyl group around δ 2.5-2.8 ppm. The aromatic protons will likely show downfield shifts compared to the unacetylated precursor due to the electron-withdrawing nature of the acetyl group.
-
¹³C NMR: Expect signals for the aromatic carbons, the acetyl methyl carbon, and a downfield signal for the carbonyl carbon (around δ 170 ppm).
-
Mass Spectrometry (ESI+): Expect to observe [M+H]⁺ at m/z = 162.1.
-
Safety and Handling
-
General Precautions: This protocol should be performed in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.
-
Sodium Nitrite: Oxidizer and toxic if ingested. Avoid contact with skin and eyes.
-
Acetic Anhydride: Corrosive, flammable, and a lachrymator. Causes severe burns upon contact.
-
Pyridine: Flammable, harmful if swallowed or inhaled, and has a strong, unpleasant odor. Work in a fume hood and avoid exposure.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Aqueous acidic and basic waste should be neutralized before disposal. Organic waste should be collected in appropriately labeled containers.
References
- CN104356057A - Preparation method of 3-amino-4-methylpyridine.
- Ballell, L., et al. (2013). Fueling open-source drug discovery: 177 small-molecule leads for tuberculosis. ChemMedChem, 8(2), 313-321.
-
Zhang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1332-1349. [Link]
-
PubChem. 1H-Pyrazolo(4,3-b)pyridine. National Center for Biotechnology Information. [Link]
- CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
-
Organic Chemistry Portal. Diazotisation. [Link]
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Amblard, M., et al. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
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Nagy, J., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 493. [Link]
-
ResearchGate. 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. [Link]
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- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Notes and Protocols: One-Pot Synthesis of Substituted Pyrazolo[4,3-b]pyridines
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. This nitrogen-rich bicyclic system is a key pharmacophore in a variety of biologically active compounds.[1] Its structural rigidity and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an attractive framework for designing potent and selective therapeutic agents.
Derivatives of pyrazolo[4,3-b]pyridine have demonstrated a wide spectrum of pharmacological activities, including roles as:
-
Kinase Inhibitors: Notably, Glumetinib, a highly selective c-Met (hepatocyte growth factor receptor) inhibitor with potential antineoplastic activity, features this core structure.[1]
-
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: This highlights their potential in antiviral therapies.[1]
-
Modulators of Cellular Signaling: They have been investigated as interleukin-2 inducible T-cell kinase (ITK) inhibitors and corticotropin-releasing factor type-1 (CRF1) antagonists.[1]
Given their therapeutic potential, the development of efficient and straightforward synthetic routes to access structurally diverse pyrazolo[4,3-b]pyridines is of paramount importance for academic and industrial researchers. This application note provides a detailed protocol for a robust one-pot synthesis of this valuable scaffold.
Synthetic Strategy: A One-Pot Approach via Modified Japp-Klingemann Reaction
Traditional synthetic routes to pyrazolo[4,3-b]pyridines often involve multi-step procedures with the isolation of intermediates, which can be time-consuming and lead to lower overall yields. The protocol detailed here is an efficient one-pot synthesis starting from readily available 2-chloro-3-nitropyridines. This method combines a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction, culminating in the desired pyrazolo[4,3-b]pyridine core.[1][2]
The key advantages of this one-pot procedure include:
-
Operational Simplicity: Combining multiple reaction steps into a single pot reduces handling and purification steps.[1][2]
-
Use of Stable Reagents: The protocol utilizes stable arenediazonium tosylates, which are safer and easier to handle than many other diazonium salts.[1][2]
-
Good to High Yields: The method has been shown to be effective for a range of substrates, providing moderate to high yields of the target compounds.[1]
The overall synthetic workflow can be visualized as follows:
Figure 1: General workflow for the one-pot synthesis of pyrazolo[4,3-b]pyridines.
Reaction Mechanism: A Step-by-Step Look
The one-pot synthesis proceeds through a cascade of reactions, each with a specific purpose in constructing the final heterocyclic system.
-
SNAr Reaction: The synthesis begins with a nucleophilic aromatic substitution reaction between a 2-chloro-3-nitropyridine and an acetylacetone derivative. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloro group by the enolate of the acetylacetone derivative.
-
Azo-Coupling (Modified Japp-Klingemann Reaction): The resulting intermediate is then subjected to an azo-coupling reaction with an arenediazonium tosylate in the presence of a base like pyridine. This step introduces the second nitrogen atom required for the pyrazole ring.
-
Deacylation and Cyclization: The final and crucial step is the addition of a nucleophilic base, such as pyrrolidine. Pyrrolidine facilitates the deacylation of the intermediate, followed by an intramolecular cyclization to form the pyrazole ring, yielding the pyrazolo[4,3-b]pyridine scaffold.[1] This combined azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner is a key feature of this efficient protocol.[1][2]
The proposed mechanism for the final cyclization step is as follows:
Figure 2: Plausible mechanism for the final deacylation and cyclization steps.
Experimental Protocols
Materials and Reagents
-
Substituted 2-chloro-3-nitropyridines
-
Acetylacetone derivatives (e.g., ethyl 2-methyl-3-oxobutanoate)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Substituted anilines
-
Sodium nitrite (NaNO₂)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Acetonitrile (MeCN)
-
Diethyl ether (Et₂O)
-
Pyridine
-
Pyrrolidine
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Protocol 1: General Procedure for the One-Pot Synthesis of Substituted Pyrazolo[4,3-b]pyridines
This protocol is adapted from the work of Nenajdenko and colleagues.[1]
Step 1: Synthesis of the Starting Pyridine Adduct (Intermediate 1)
-
To a solution of the appropriate 2-chloro-3-nitropyridine (1.0 equiv.) in DMF, add the acetylacetone derivative (1.1 equiv.) and potassium carbonate (1.5 equiv.).
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting 2-chloro-3-nitropyridine.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.
Step 2: One-Pot Azo-Coupling and Cyclization
-
In a separate flask, prepare the arenediazonium tosylate. Dissolve the desired aniline (1.0 equiv.) in a mixture of acetonitrile and water. Cool the solution to 0 °C.
-
Add p-toluenesulfonic acid monohydrate (2.2 equiv.) followed by the dropwise addition of a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes. The formed precipitate of the arenediazonium tosylate can be filtered, washed with cold diethyl ether, and dried.
-
To a solution of the pyridine adduct from Step 1 (1.0 equiv.) in pyridine, add the prepared arenediazonium tosylate (1.2 equiv.).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the azo-intermediate by TLC.
-
Once the azo-coupling is complete, add pyrrolidine (3.0 equiv.) to the reaction mixture.
-
Heat the mixture to 40 °C and stir for 2-5 hours, or until TLC indicates the formation of the final product is complete.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired substituted pyrazolo[4,3-b]pyridine.
Substrate Scope and Yields
The described one-pot method has been successfully applied to a variety of substrates, demonstrating its versatility. The reaction generally proceeds smoothly with both electron-donating and electron-withdrawing groups on the aryl substituent of the arenediazonium tosylate, affording the corresponding pyrazolo[4,3-b]pyridines in moderate to high yields.[1]
| Entry | R¹ in Pyridine Adduct | R² in Arenediazonium Salt | Yield (%) |
| 1 | Me | 4-Me | 75 |
| 2 | Me | 4-OMe | 82 |
| 3 | Me | 4-F | 78 |
| 4 | Me | 4-Cl | 85 |
| 5 | Me | 4-Br | 88 |
| 6 | Me | 4-CF₃ | 65 |
| 7 | OEt | 4-Me | 72 |
| 8 | OEt | 4-Cl | 80 |
Table 1: Representative examples of synthesized pyrazolo[4,3-b]pyridines and their yields. Data adapted from reference[1].
Alternative and Greener Approaches
While the described protocol is highly effective, the field of synthetic chemistry is continually evolving towards more environmentally friendly methods. For the synthesis of related pyrazolopyridine isomers, several "green" approaches have been investigated, which could potentially be adapted for the pyrazolo[4,3-b]pyridine scaffold. These include:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[3][4][5][6][7] This technique is particularly effective for multicomponent reactions.[3][4]
-
Aqueous Media: Conducting reactions in water as a solvent is a key principle of green chemistry.[3][4]
-
Catalyst-Free Conditions: The development of protocols that do not require a catalyst simplifies the reaction setup and purification process.
Researchers are encouraged to explore the adaptation of these greener methodologies to the synthesis of pyrazolo[4,3-b]pyridines to further enhance the efficiency and sustainability of their preparation.
Conclusion
The one-pot synthesis of substituted pyrazolo[4,3-b]pyridines via a modified Japp-Klingemann reaction offers a powerful and efficient tool for medicinal chemists and drug development professionals. Its operational simplicity, use of stable reagents, and broad substrate scope make it an attractive method for accessing a library of these valuable compounds for further biological evaluation. By understanding the underlying mechanism and following the detailed protocol, researchers can reliably synthesize these important heterocyclic scaffolds.
References
-
Nenajdenko, V. G., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 748. [Link]
-
Pachipulusu, S., et al. (2021). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 6(42), 11489-11494. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 7(51), 48211–48224. [Link]
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Nenajdenko, V. G., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]
-
Gogou, M., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(4), 4145–4158. [Link]
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Pachipulusu, S., et al. (2021). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. Wiley Online Library. [Link]
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Holzer, W., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1838–1845. [Link]
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Al-Taisan, W. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1361-1372. [Link]
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Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1646-1653. [Link]
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Al-Taisan, W. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]
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Wang, Y., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 17(10), 11951-11961. [Link]
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Zaleska, M., et al. (2020). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 16, 2643–2650. [Link]
-
Cárdenas-Galindo, L., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12530–12538. [Link]
-
Bagley, M. C., et al. (2013). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 9, 2393–2399. [Link]
-
El-Sayed, N. N. E., et al. (2018). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 23(11), 2956. [Link]
-
de la Cruz, P., et al. (1998). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 54(33), 9721-9730. [Link]
-
Kazemi, M., et al. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(3), 996-1006. [Link]
-
Al-Zoubi, R. M. (2023). Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. Chemistry of Heterocyclic Compounds, 59(5), 373-377. [Link]
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Application Notes & Protocols: A Modern Approach to Pyrazolo[4,3-b]pyridine Synthesis via the Japp-Klingemann Reaction
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
In the landscape of medicinal chemistry and drug development, the pyrazolo[4,3-b]pyridine core is a privileged scaffold, forming the structural basis for a multitude of biologically active agents.[1][2] These polynitrogen heterocycles are of considerable interest due to their diverse therapeutic applications, including roles as kinase inhibitors, anti-cancer agents, and modulators of central nervous system receptors.[1] Compounds incorporating this framework have been investigated as inhibitors of c-Met (a hepatocyte growth factor receptor), CDK8, and as potential treatments for HIV.[1] Given their significance, the development of efficient and robust synthetic routes to access this scaffold is of paramount importance for the drug discovery process.
Traditionally, the synthesis of pyrazolo[4,3-b]pyridines has involved the annulation of a pyridine ring onto a pre-existing pyrazole. However, an alternative and powerful strategy involves the construction of the pyrazole ring onto a functionalized pyridine core. This guide details a modern and efficient protocol for the synthesis of pyrazolo[4,3-b]pyridines utilizing a modified Japp-Klingemann reaction, a classic name reaction repurposed for complex heterocycle synthesis.[3][4][5]
The Japp-Klingemann Reaction: Mechanistic Underpinnings
The Japp-Klingemann reaction is a powerful C-C bond-forming reaction that synthesizes hydrazones from β-keto acids or esters and aryl diazonium salts.[6] The resulting hydrazone is a versatile intermediate that can undergo subsequent cyclization to form various heterocyclic systems, including indoles and, in this case, pyrazoles.[6]
The mechanism proceeds through several key steps:
-
Enolate Formation: The reaction initiates with the base-mediated deprotonation of the active methylene group of the β-keto ester, forming a nucleophilic enolate.
-
Azo Coupling: The enolate attacks the electrophilic terminal nitrogen of the aryl diazonium salt, forming an intermediate azo compound.
-
Hydrolysis & Decarboxylation: The ester group of the azo intermediate is hydrolyzed. The subsequent decarboxylation is a key step that drives the reaction forward.
-
Tautomerization: The resulting intermediate tautomerizes to yield the final, stable arylhydrazone product.
This sequence is depicted below:
Caption: Retrosynthetic pathway for pyrazolo[4,3-b]pyridines.
Detailed Experimental Protocol: A Modified One-Pot Synthesis
Conventional Japp-Klingemann conditions often fail in this specific synthesis, leading to stable azo-compounds instead of the desired hydrazones, with side products forming at elevated temperatures or pH. [3]The following protocol is a modified, one-pot procedure that leverages stable arenediazonium tosylates and combines the azo-coupling, deacylation, and pyrazole ring annulation steps for operational simplicity and efficiency. [3][4][5]
Part A: Synthesis of Pyridin-2-yl Keto Ester Intermediate
This initial step prepares the key building block for the Japp-Klingemann reaction.
-
Reagents and Materials:
-
2-Chloro-3-nitropyridine
-
Ethyl acetoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Suspend NaH (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C using an ice bath.
-
Add ethyl acetoacetate (1.1 eq) dropwise to the suspension. Stir for 20 minutes at 0 °C.
-
Scientist's Note: This step generates the sodium salt of ethyl acetoacetate, a potent nucleophile. Performing this at 0 °C controls the exothermicity of the deprotonation.
-
-
Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pyridin-2-yl keto ester.
-
Part B: One-Pot Japp-Klingemann Reaction and Cyclization
This one-pot procedure efficiently converts the keto ester into the final pyrazolo[4,3-b]pyridine product.
-
Reagents and Materials:
-
Substituted Aniline
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Sodium nitrite (NaNO₂)
-
Acetonitrile (MeCN)
-
Pyridin-2-yl keto ester (from Part A)
-
Pyridine (anhydrous)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Diazonium Salt Formation:
-
Dissolve the substituted aniline (1.0 eq) and TsOH·H₂O (2.0 eq) in MeCN.
-
Cool the solution to 0 °C.
-
Add a solution of NaNO₂ (1.1 eq) in a minimum amount of water dropwise. Stir for 30 minutes at 0 °C.
-
Scientist's Note: The use of p-toluenesulfonic acid allows for the in situ formation of the more stable arenediazonium tosylate salt, which is less prone to decomposition than the corresponding chloride salt.[3]
-
-
Japp-Klingemann Coupling & Cyclization:
-
In a separate flask, dissolve the pyridin-2-yl keto ester (1.0 eq) in anhydrous pyridine.
-
Add the freshly prepared diazonium salt solution dropwise to the keto ester solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Scientist's Note: Pyridine acts as both the solvent and the base required for the reaction. Heating promotes both the Japp-Klingemann cleavage and the subsequent intramolecular SNAr cyclization to form the pyrazole ring.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold ethanol.
-
Dry the solid under vacuum. If necessary, purify further by recrystallization or column chromatography.
-
-
Experimental Workflow and Data
Caption: Step-by-step experimental workflow diagram.
Scope and Representative Yields
The reaction is tolerant of various substituents on the aniline starting material. Both electron-donating and electron-withdrawing groups are generally well-tolerated, providing moderate to good yields of the final pyrazolo[4,3-b]pyridine products.
| Entry | Aniline Substituent (Ar) | Product | Yield (%) |
| 1 | 4-Methylphenyl | 1-(4-Methylphenyl)-3-methyl-6-nitro-1H-pyrazolo[4,3-b]pyridine | 78% |
| 2 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-3-methyl-6-nitro-1H-pyrazolo[4,3-b]pyridine | 82% |
| 3 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-methyl-6-nitro-1H-pyrazolo[4,3-b]pyridine | 75% |
| 4 | 4-Nitrophenyl | 1-(4-Nitrophenyl)-3-methyl-6-nitro-1H-pyrazolo[4,3-b]pyridine | 65% |
| 5 | Phenyl | 1-Phenyl-3-methyl-6-nitro-1H-pyrazolo[4,3-b]pyridine | 80% |
| (Yields are representative and based on data from similar reported procedures.)[3] |
Protocol Validation: Characterization
To ensure the identity and purity of the synthesized compounds, a full suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and key intermediates. The disappearance of the active methylene protons from the keto ester and the appearance of aromatic signals corresponding to the new pyrazole ring are key diagnostic markers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the product.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are crucial for monitoring reaction progress and assessing the purity of the final compound.
Safety and Handling
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It must be handled under an inert atmosphere and away from any moisture.
-
Arenediazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is critical to use them in solution immediately after their preparation and to keep them cold (0-5 °C) to minimize decomposition.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.
-
General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The modified Japp-Klingemann reaction presented here offers a streamlined and efficient pathway to the medicinally important pyrazolo[4,3-b]pyridine scaffold. By utilizing stable arenediazonium tosylates and a one-pot cyclization strategy, this protocol overcomes the limitations of classical methods, providing good yields and operational simplicity. This approach is a valuable tool for researchers in synthetic and medicinal chemistry, facilitating the exploration of this important class of heterocyclic compounds for drug discovery and development.
References
-
Dyakonov, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 833. [Link] [1][3][4][5]2. Wikipedia contributors. (2023). Japp–Klingemann reaction. Wikipedia, The Free Encyclopedia. [Link] [6]3. National Center for Biotechnology Information. PubChem Compound Summary for CID 135413150, Glumetinib. [Link]
-
Koutentis, P. A., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1830-1837. [Link]
-
Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]
-
ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?. [Link]
-
Dyakonov, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. [Link]
-
Al-Ostoot, F. H., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Pyrazolopyridines from 2-Chloro-3-Nitropyridines
Introduction: The Strategic Importance of Pyrazolopyridines and the 2-Chloro-3-Nitropyridine Route
Pyrazolopyridines represent a class of bicyclic heteroaromatic compounds of significant interest to the pharmaceutical and agrochemical industries. Their structural resemblance to purines allows them to function as bioisosteres, leading to a wide range of biological activities, including their investigation as kinase inhibitors, anti-inflammatory agents, and potential therapeutics for neurodegenerative diseases.[1][2] The pyrazolo[4,3-b]pyridine scaffold, in particular, is a key pharmacophore in several developmental drug candidates.[1]
Among the various synthetic strategies available for the construction of the pyrazolopyridine core, the use of readily available 2-chloro-3-nitropyridines as starting materials offers a robust and versatile approach. This method leverages a sequence of well-understood reactions, primarily nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction, to efficiently build the fused pyrazole ring.[1] The electron-withdrawing nature of the nitro group activates the pyridine ring for the initial nucleophilic attack, making this a highly effective entry point to this valuable class of compounds.
This guide provides a detailed protocol for the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines, along with an in-depth discussion of the underlying reaction mechanisms, troubleshooting strategies, and key experimental considerations to ensure successful and reproducible outcomes.
Reaction Overview: A Two-Stage, One-Pot Synthesis
The synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines is typically a two-stage process that can be conveniently performed in a single reaction vessel. The overall transformation involves the initial formation of a pyridinyl keto ester intermediate, followed by a modified Japp-Klingemann reaction and subsequent cyclization.
Caption: High-level workflow for the synthesis of pyrazolopyridines.
Detailed Experimental Protocol
This protocol is adapted from the efficient one-pot procedure developed by Baklanov et al. (2023) for the synthesis of pyrazolo[4,3-b]pyridines.[1]
Part A: Synthesis of the Pyridin-2-yl Keto Ester Intermediate
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 2-chloro-3-nitropyridine (1.0 eq) and ethyl acetoacetate (1.25 eq) in anhydrous dimethylformamide (DMF).
-
Rationale: DMF is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the cationic species formed during the reaction. An excess of ethyl acetoacetate is used to drive the reaction to completion.
-
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
Rationale: K₂CO₃ acts as a base to deprotonate the active methylene group of ethyl acetoacetate, forming the nucleophilic enolate required for the SNAr reaction. Anhydrous conditions are crucial to prevent side reactions.
-
-
Reaction: Heat the reaction mixture to 60 °C and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Rationale: Heating accelerates the reaction rate. TLC monitoring is essential to determine the point of complete consumption of the starting material.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution to pH 3 with concentrated HCl. Extract the product with chloroform (CHCl₃) or another suitable organic solvent. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale: The aqueous work-up removes inorganic salts and DMF. Acidification protonates any remaining enolate and ensures the product is in its neutral form for efficient extraction.
-
Part B: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines
-
Reaction Setup: In a new flask under an inert atmosphere, dissolve the crude or purified pyridin-2-yl keto ester intermediate (1.0 eq) in acetonitrile (MeCN).
-
Azo-Coupling: Add the appropriate aryldiazonium tosylate (1.1 eq) followed by pyridine (1.0 eq). Stir the reaction mixture at room temperature for 5-60 minutes. Monitor by TLC.
-
Rationale: The aryldiazonium salt is the electrophile in the Japp-Klingemann reaction. Pyridine acts as a mild base to facilitate the coupling.
-
-
Cyclization: Add pyrrolidine (4.0 eq) to the reaction mixture and heat to 40 °C for 15-90 minutes. Monitor the reaction by TLC.[1]
-
Rationale: Pyrrolidine serves as a nucleophilic catalyst and base to promote the deacylation and subsequent intramolecular cyclization to form the pyrazole ring.[1]
-
-
Final Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 1N hydrochloric acid. Extract the product with CHCl₃. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[1]
-
Rationale: The acidic wash removes any remaining basic reagents. Purification is necessary to isolate the desired pyrazolopyridine from any side products or unreacted starting materials.
-
Data Presentation: Scope of the Reaction
The following table summarizes the reaction conditions and yields for the synthesis of various pyrazolo[4,3-b]pyridine derivatives, demonstrating the scope of this methodology.
| Entry | 2-Chloro-3-nitropyridine Derivative | Aryldiazonium Tosylate Derivative | Product | Yield (%) | Reference |
| 1 | 2-Chloro-3,5-dinitropyridine | 2-Cyanophenyl | Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85 | [1] |
| 2 | 2-Chloro-3-nitropyridine | 2-Chlorophenyl | Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 72 | [1] |
| 3 | 2-Chloro-3-nitropyridine | 4-Bromophenyl | Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 83 | [1] |
Mechanism and Scientific Rationale
The synthesis proceeds through a well-defined sequence of reactions, each with a clear mechanistic basis.
Caption: Stepwise mechanism of pyrazolopyridine synthesis.
Stage 1: Nucleophilic Aromatic Substitution (SNAr)
The reaction is initiated by a nucleophilic aromatic substitution. The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to attack by the enolate of ethyl acetoacetate. This addition-elimination mechanism proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group re-aromatizes the ring to yield the pyridinyl keto ester.
Stage 2: Modified Japp-Klingemann Reaction
The Japp-Klingemann reaction is a classic method for synthesizing hydrazones. In this modified, one-pot procedure, the pyridinyl keto ester undergoes an azo-coupling with an aryldiazonium salt. The resulting azo intermediate is unstable and, in the presence of a base like pyrrolidine, undergoes deacylation (loss of the acetyl group) to form the more stable arylhydrazone.[1] An interesting observation in some cases is a C-N migration of the acetyl group, which can be an intermediate before its eventual removal.[1]
Stage 3: Intramolecular Cyclization
The final step is the intramolecular cyclization of the arylhydrazone intermediate. The nucleophilic nitrogen of the hydrazone attacks the carbon of the nitro group, leading to the formation of the pyrazole ring. This is followed by dehydration to afford the aromatic pyrazolo[4,3-b]pyridine product.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low yield in the SNAr step | Incomplete deprotonation of ethyl acetoacetate. | Ensure the use of anhydrous K₂CO₃ and DMF. Consider using a stronger base like sodium hydride (NaH), but with caution due to its pyrophoric nature. |
| Incomplete reaction. | Increase reaction time and continue to monitor by TLC. A slight increase in temperature may also be beneficial. | |
| Formation of side products during Japp-Klingemann | Incorrect pH. | The pH of the reaction mixture can be critical. In some cases, the use of sodium acetate is recommended to buffer the reaction.[3] |
| Diazonium salt decomposition. | Prepare the diazonium salt fresh and use it immediately. Maintain a low temperature (0-5 °C) during its preparation and use. | |
| Incomplete cyclization | Insufficiently basic conditions. | Ensure the correct stoichiometry of pyrrolidine is used. For less reactive substrates, a stronger base such as DBU may be required.[1] |
| Steric hindrance. | Highly substituted starting materials may require longer reaction times or higher temperatures for cyclization. | |
| Difficulty in purification | Formation of isomeric products. | Isomers can sometimes be separated by careful column chromatography or by recrystallization from a suitable solvent system.[4] |
| Presence of N-acetylpyrrolidine byproduct. | This byproduct can be removed during the aqueous work-up.[1] |
Characterization of Pyrazolo[4,3-b]pyridines
The synthesized products should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The aromatic protons of the pyrazolo[4,3-b]pyridine core typically appear in the range of δ 7.0-9.7 ppm in the ¹H NMR spectrum.[1][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the final product.
Safety Precautions
-
2-Chloro-3-nitropyridines: These are toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Hydrazine Derivatives (used in the formation of diazonium salts): Hydrazines are toxic, corrosive, and potential carcinogens. Always handle them in a fume hood and wear appropriate PPE.[6]
-
Diazonium Salts: These can be explosive when dry. It is crucial to keep them in solution and at low temperatures.
-
Solvents: DMF is a reproductive hazard. Acetonitrile and chloroform are toxic. Handle all solvents with care in a well-ventilated area.
Alternative Synthetic Routes
While the 2-chloro-3-nitropyridine route is highly effective, other methods for the synthesis of pyrazolopyridines exist, including:
-
Condensation of aminopyrazoles with 1,3-dicarbonyl compounds. [7]
-
Cyclocondensation of aminoazoles with α,β-unsaturated aldehydes and ketones. [7]
-
Multi-component reactions. [8]
A comprehensive review of these and other methods can provide a broader context for selecting the most appropriate synthetic strategy for a specific target molecule.[2][9]
References
-
Antypenko, L. M., et al. (2019). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 24(15), 2762. Available at: [Link]
-
Baklanov, M. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. Available at: [Link]
-
Cai, H., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(2), 258-268. Available at: [Link]
-
Gouda, M. A., et al. (2021). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. RSC Advances, 11(36), 22181-22188. Available at: [Link]
-
Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. Available at: [Link]
-
Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. Available at: [Link]
-
Sondhi, S. M., et al. (2006). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Journal of Heterocyclic Chemistry, 43(6), 1449-1473. Available at: [Link]
-
Tala, S. R., et al. (2014). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Arkivoc, 2014(6), 197-208. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Characterization of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Derivatives of this structure have shown a wide range of biological activities, including potential as inhibitors for various kinases and as modulators of cellular signaling pathways.[1] The precise structural elucidation of novel pyrazolo[4,3-b]pyridine derivatives is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents.
1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a key intermediate or final compound in the synthesis of more complex molecules within this class. Its N-acetylation can significantly influence its chemical properties and biological interactions. Therefore, a definitive and unambiguous characterization using Nuclear Magnetic Resonance (NMR) spectroscopy is essential. This application note provides a detailed guide and robust protocols for the complete ¹H, ¹³C, and 2D NMR characterization of this compound, ensuring scientific integrity and reproducibility.
Part 1: Foundational Principles and Experimental Design
A successful NMR characterization is not merely about data acquisition; it is about a well-thought-out experimental design rooted in the fundamental principles of NMR spectroscopy and a deep understanding of the molecule's structure. The N-acetyl group in 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone introduces specific electronic effects that influence the chemical shifts of the aromatic protons and carbons, making a multi-faceted NMR approach necessary for unambiguous assignment.
Sample Preparation: The Cornerstone of High-Quality Data
The quality of the NMR data is fundamentally dependent on the quality of the sample. The following protocol is designed to yield a sample suitable for a full suite of 1D and 2D NMR experiments.
Protocol 1: Preparation of the NMR Sample
-
Material: 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone (ensure >95% purity as determined by a preliminary analytical technique such as LC-MS).
-
Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble and that does not have signals overlapping with key analyte resonances. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. For instances where hydrogen bonding or solvent effects are being investigated, dimethyl sulfoxide-d₆ (DMSO-d₆) can be an excellent alternative.[2]
-
Concentration:
-
Procedure: a. Transfer the weighed compound into a clean, dry, high-quality 5 mm NMR tube.[4] b. Using a calibrated pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[4] c. Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. d. Visually inspect the solution to ensure it is clear and free of any particulate matter. If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube. e. Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
The NMR Experiment Workflow: A Logical Progression
A systematic approach to data acquisition is crucial for efficient and comprehensive structural elucidation. The following workflow outlines the logical sequence of NMR experiments.
Figure 1: A logical workflow for the comprehensive NMR characterization of a small molecule.
Part 2: Detailed NMR Analysis and Protocols
¹H NMR Spectroscopy: The Initial Blueprint
The ¹H NMR spectrum provides the first critical overview of the molecule's proton environment, revealing the number of distinct proton signals, their integration (relative ratios), and their coupling patterns (multiplicity).
Predicted ¹H NMR Spectrum:
For 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, we anticipate signals corresponding to the three aromatic protons on the pyridine ring, one proton on the pyrazole ring, and the three protons of the acetyl methyl group.
-
Aromatic Region (Pyridine and Pyrazole Protons): These protons are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic rings and the electronegative nitrogen atoms. The coupling constants will be characteristic of their positions on the rings.
-
Acetyl Methyl Protons: This will be a singlet in the upfield region (typically δ 2.5-3.0 ppm) as there are no adjacent protons to couple with.
Protocol 2: Acquiring a High-Quality ¹H NMR Spectrum
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard single-pulse (zg) sequence.
-
Key Parameters:
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans (adjust as needed for signal-to-noise).
-
Temperature: 298 K.
-
-
Processing:
-
Apply a Fourier transform with a line broadening of 0.3 Hz.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum by setting the residual solvent peak (CDCl₃ at δ 7.26 ppm) as the reference.
-
Integrate all signals and determine the multiplicities.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The proton-decoupled spectrum shows each unique carbon as a singlet.
Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: The carbons of the pyrazolo[4,3-b]pyridine core are expected in the δ 110-160 ppm range.
-
Carbonyl Carbon: The acetyl carbonyl carbon will be significantly downfield, typically in the δ 165-175 ppm region.
-
Methyl Carbon: The acetyl methyl carbon will be the most upfield signal, expected around δ 20-30 ppm.
Protocol 3: Acquiring a Proton-Decoupled ¹³C NMR Spectrum
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard single-pulse with proton decoupling (zgpg).
-
Key Parameters:
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
Temperature: 298 K.
-
-
Processing:
-
Apply a Fourier transform with a line broadening of 1-2 Hz.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the solvent peak (CDCl₃ at δ 77.16 ppm).
-
2D NMR: Connecting the Dots for Unambiguous Assignment
While 1D NMR provides essential information, 2D NMR is indispensable for the definitive assignment of all proton and carbon signals, especially in complex heterocyclic systems.
The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all carbons that are directly attached to a proton.[6][7][8] This is a highly sensitive and crucial experiment for pairing up proton and carbon signals.
Protocol 4: Acquiring an HSQC Spectrum
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard gradient-selected HSQC (e.g., hsqcedetgpsisp2.3).
-
Key Parameters:
-
¹H Spectral Width: 0-12 ppm.
-
¹³C Spectral Width: 0-180 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay (d1): 1.5 seconds.[9]
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
-
Processing: Process the 2D data using appropriate window functions and perform phasing and baseline correction in both dimensions.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[6][7] This is the key experiment for piecing together the molecular fragments and assigning quaternary (non-protonated) carbons.
Figure 2: HMBC reveals correlations over 2-3 bonds, crucial for assigning quaternary carbons (Cq).
Protocol 5: Acquiring an HMBC Spectrum
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard gradient-selected HMBC (e.g., hmbcgpndqf).
-
Key Parameters:
-
¹H Spectral Width: 0-12 ppm.
-
¹³C Spectral Width: 0-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Relaxation Delay (d1): 1.5-2.0 seconds.[9]
-
Long-Range Coupling Constant: Optimized for an average long-range coupling of 8 Hz.
-
-
Processing: Process the 2D data using appropriate window functions and perform phasing and baseline correction in both dimensions.
Part 3: Data Interpretation and Summary
By combining the information from all NMR experiments, a complete and unambiguous assignment of all signals can be achieved.
Strategy for Assignment:
-
Methyl Group: The singlet in the ¹H NMR spectrum (~δ 2.8 ppm) is assigned to the acetyl methyl protons (H-8). The HSQC spectrum will show a correlation to the methyl carbon (~δ 25 ppm, C-8). The HMBC spectrum will show a crucial correlation from these protons to the carbonyl carbon (~δ 170 ppm, C-7), confirming the acetyl group.
-
Aromatic Protons: Use the HSQC to correlate each aromatic proton to its directly attached carbon.
-
Connectivity: Use the HMBC to establish the connectivity of the pyrazolo[4,3-b]pyridine core. For example, the proton at the 3-position (H-3) should show HMBC correlations to the bridgehead carbons. The protons on the pyridine ring will show correlations to their neighboring carbons, allowing for their sequential assignment.
-
Quaternary Carbons: The quaternary carbons (those without attached protons) are assigned based on their HMBC correlations from nearby protons. For example, the bridgehead carbons will show correlations from multiple protons in both rings.
Table 1: Predicted NMR Data Summary for 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone in CDCl₃
| Position | Predicted δ ¹H (ppm), Multiplicity, J (Hz) | Predicted δ ¹³C (ppm) | Key HMBC Correlations (from ¹H) |
| 3 | ~8.1, s | ~135 | C-3a, C-7a |
| 4 | ~8.7, dd, J ≈ 4.5, 1.5 | ~150 | C-5, C-7a |
| 5 | ~7.3, dd, J ≈ 8.5, 4.5 | ~118 | C-4, C-6, C-3a |
| 6 | ~8.2, dd, J ≈ 8.5, 1.5 | ~130 | C-5, C-7a |
| 3a | - | ~132 | H-3, H-5 |
| 7a | - | ~145 | H-3, H-4, H-6 |
| 7 (C=O) | - | ~170 | H-8 |
| 8 (CH₃) | ~2.8, s | ~25 | C-7 |
Note: Predicted chemical shifts are estimates based on related structures and may vary.[1][10]
Conclusion
This application note provides a comprehensive and methodologically sound approach to the complete NMR characterization of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone. By following the detailed protocols and logical workflow presented, researchers can obtain high-quality, reproducible data, leading to the unambiguous assignment of all proton and carbon signals. This level of detailed structural analysis is fundamental to advancing research in medicinal chemistry and ensuring the scientific integrity of subsequent studies.
References
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Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. Available at: [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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University of Wisconsin-Madison. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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Giraud, N., et al. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules, 23(11), 2979. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry Analysis of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Abstract
This application note provides a comprehensive protocol for the characterization of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug development, using high-resolution mass spectrometry (HRMS).[1][2][3] The described methodologies encompass sample preparation, instrument setup for electrospray ionization (ESI) coupled with a quadrupole time-of-flight (Q-TOF) mass spectrometer, and a detailed analysis of the expected fragmentation patterns. This guide is intended for researchers and scientists engaged in the synthesis and analysis of novel heterocyclic compounds.
Introduction: The Significance of Pyrazolo[4,3-b]pyridines
The 1H-pyrazolo[4,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this heterocyclic system have been investigated as potential inhibitors for various biological targets, including kinases and the PD-1/PD-L1 interaction in cancer immunotherapy.[1][3] Accurate molecular weight determination and structural elucidation are critical steps in the development of these potential therapeutic agents. High-resolution mass spectrometry is an indispensable tool for confirming the identity and purity of newly synthesized compounds like 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone.[4][5]
The subject of this protocol, 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, is an N-acetylated derivative of the parent pyrazolo[4,3-b]pyridine core. The addition of the ethanone (acetyl) group can significantly influence the compound's chemical properties and biological activity. Therefore, unambiguous characterization is paramount.
Foundational Principles: Ionization and Fragmentation
2.1. Ionization Technique: Electrospray Ionization (ESI)
For a molecule like 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, which possesses multiple nitrogen atoms capable of accepting a proton, electrospray ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that allows for the gentle transfer of ions from solution into the gas phase, typically with minimal in-source fragmentation.[6][7] This is crucial for accurately determining the monoisotopic mass of the intact molecule. In positive ion mode, the analyte molecule (M) will be protonated to form the pseudomolecular ion [M+H]⁺.
2.2. Predicting Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated molecule, providing valuable structural information. The fragmentation process is not random; it follows established chemical principles, often initiated at the site of protonation.[8] For N-heterocyclic compounds, fragmentation commonly involves the loss of small, stable neutral molecules such as HCN, CO, and radicals.[9][10] The acetyl group in 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is also expected to be a key player in the fragmentation cascade, potentially being lost as a ketene (CH₂CO) or an acetyl radical.
Experimental Protocol
3.1. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the working solvent system. For this analysis, a solution of 50:50 acetonitrile:water with 0.1% formic acid is recommended. The formic acid aids in the protonation of the analyte.
3.2. Mass Spectrometry Instrumentation and Parameters
The following parameters are provided as a guideline for a typical high-resolution Q-TOF mass spectrometer. Optimization may be required depending on the specific instrument.
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | Promotes the formation of [M+H]⁺ ions due to the presence of basic nitrogen atoms. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimal voltage for stable electrospray of the chosen solvent system. |
| Sampling Cone Voltage | 20 - 40 V | A slightly elevated voltage can aid in desolvation without inducing significant fragmentation. |
| Source Temperature | 120 - 150 °C | Sufficient to facilitate solvent evaporation while preserving the integrity of the analyte. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Efficiently removes solvent from the ESI droplets. |
| Desolvation Temperature | 350 - 450 °C | Ensures complete desolvation of the ions entering the mass analyzer. |
| Mass Range | 50 - 500 m/z | Covers the expected mass of the precursor ion and its fragments. |
| Acquisition Mode | MS and MS/MS | MS mode for accurate mass determination of the precursor ion; MS/MS for structural elucidation. |
| Collision Energy (for MS/MS) | Ramped 10 - 40 eV | A range of collision energies allows for the observation of both low-energy and high-energy fragments. |
| Internal Calibrant | A suitable reference compound (e.g., Leucine Enkephalin) | Essential for achieving high mass accuracy.[11] |
3.3. Data Acquisition and Processing Workflow
The following diagram illustrates the overall workflow for data acquisition and analysis.
Caption: Experimental workflow from sample preparation to data analysis.
Expected Results and Discussion
4.1. Accurate Mass and Elemental Composition
The chemical formula for 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is C₈H₇N₃O. The expected monoisotopic mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimentally observed mass.
| Species | Formula | Calculated Monoisotopic Mass (Da) |
| Neutral Molecule (M) | C₈H₇N₃O | 161.0589 |
| Protonated Molecule ([M+H]⁺) | C₈H₈N₃O⁺ | 162.0667 |
A mass accuracy of less than 5 ppm is expected with a properly calibrated high-resolution mass spectrometer, which would confirm the elemental composition.[11]
4.2. Proposed Fragmentation Pathway
Upon collision-induced dissociation (CID) in the MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z 162.07) is expected to undergo a series of fragmentation events. The primary fragmentation is likely to be the loss of the acetyl group.
Caption: Proposed fragmentation pathway for protonated 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone.
-
Primary Fragmentation (Loss of Ketene): The most probable initial fragmentation step is the neutral loss of ketene (CH₂CO, 42.01 Da) from the N-acetyl group. This would result in the formation of the protonated 1H-pyrazolo[4,3-b]pyridine core at m/z 120.06. This type of fragmentation is common for N-acetylated compounds.
-
Secondary Fragmentation (Loss of HCN): The resulting pyrazolo[4,3-b]pyridine ion (m/z 120.06) can further fragment through the loss of hydrogen cyanide (HCN, 27.01 Da), a characteristic fragmentation for nitrogen-containing heterocyclic rings.[10] This would produce a fragment ion at m/z 93.05.
-
Alternative Fragmentation (Loss of CO): A less likely, but possible, fragmentation pathway involves the loss of a neutral carbon monoxide molecule (CO, 28.00 Da) from the acetyl group, leading to a fragment at m/z 134.07.
Conclusion
This application note outlines a robust and reliable method for the mass spectrometric analysis of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone using ESI-Q-TOF-MS. The detailed protocol for sample preparation and instrument parameters provides a solid foundation for achieving high-quality, accurate mass data. The proposed fragmentation pathway offers a basis for the structural confirmation of this and similar N-acetylated pyrazolopyridine derivatives. This methodology is a critical component in the analytical toolkit for researchers in synthetic and medicinal chemistry, facilitating the confident identification and characterization of novel compounds.
References
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]
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Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. Available at: [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
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Ethanone, 1-(1H-pyrazol-4-yl)-. NIST WebBook. Available at: [Link]
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Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides. Wiley Online Library. Available at: [Link]
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Approaches to Heterogeneity in Native Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]
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Unraveling the Mechanism of Electrospray Ionization. ACS Publications. Available at: [Link]
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A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]
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Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. ResearchGate. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link]
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Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. Available at: [Link]
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Nano-electrospray tandem mass spectrometric analysis of the acetylation state of histones H3 and H4 in stationary phase in Saccharomyces cerevisiae. National Center for Biotechnology Information. Available at: [Link]
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1-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)ethanone. ChemSynthesis. Available at: [Link]
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1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone. Lead Sciences. Available at: [Link]
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Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available at: [Link]
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PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. National Center for Biotechnology Information. Available at: [Link]
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1H-pyrazolo(3,4-b)pyridine. PubChem. Available at: [Link]
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UPLC-ESI-MS/MS Profile of The Ethyl Acetate Fraction of Aerial Parts of Bougainvillea 'Scarlett O'Hara' Cultivated in Egypt. ResearchGate. Available at: [Link]
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Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Electrospray ionization. Wikipedia. Available at: [Link]
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The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... ResearchGate. Available at: [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. National Center for Biotechnology Information. Available at: [Link]
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Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]
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Ethanone, 1-(6-broMo-1H-pyrazolo[4,3-b]pyridin-1-yl)-. TIHONDAN. Available at: [Link]
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Application Notes & Protocols: A Methodological Guide to Screening Pyrazolo[4,3-b]pyridine Analogs for Kinase Inhibition
Authored by: Senior Application Scientist, Gemini AI
Abstract
The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, derivatives of the 1H-pyrazolo[3,4-b]pyridine and related fused ring systems have demonstrated potent inhibitory activity against a range of protein kinases, making them a focal point for drug discovery in oncology and immunology.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the screening and characterization of novel compounds based on this scaffold, using 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone as a representative, hypothetical candidate. We will detail the causality behind experimental design and provide robust, step-by-step protocols for biochemical and cell-based assays to validate kinase inhibition, determine potency, and assess target engagement within a cellular context.
Introduction: The Rationale for Screening Pyrazolo[4,3-b]pyridine Analogs
Protein kinases are critical regulators of the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors remains a paramount objective in pharmaceutical research. The 1H-pyrazolo[3,4-b]pyridine core, an isomer of the target scaffold, has been successfully exploited to generate potent inhibitors for targets such as TANK-binding kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK).[1][2]
-
TBK1 Inhibition: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as highly potent TBK1 inhibitors, with IC50 values in the nanomolar range.[1] TBK1 is a key kinase in innate immunity signaling, and its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers.[1]
-
ALK Inhibition: Other analogs have been developed to overcome resistance to existing therapies targeting the ALK-L1196M "gatekeeper" mutation in non-small cell lung cancer (NSCLC).[2]
Given this precedent, related scaffolds like 1H-pyrazolo[4,3-b]pyridine are logical starting points for new screening campaigns. Our model compound, 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone , possesses the core heterocyclic system and a functional "handle" (the ethanone group) that can be modified in subsequent structure-activity relationship (SAR) studies. This document outlines the critical first steps in evaluating such a compound.
The Screening Cascade: A Multi-Faceted Approach
A successful kinase inhibitor screening campaign does not rely on a single assay. It employs a cascade of experiments, moving from high-throughput biochemical assays to more complex, lower-throughput cell-based models. This approach ensures that hits are validated, characterized, and prioritized efficiently.
Figure 1: A typical workflow for kinase inhibitor screening, progressing from broad primary screens to detailed characterization.
Phase 1 & 2: Biochemical Assays for Direct Kinase Inhibition
The first crucial step is to determine if the compound directly inhibits the enzymatic activity of the target kinase in vitro. This is accomplished using a purified, recombinant kinase enzyme, a suitable substrate, and ATP. The most common methods quantify one of the reaction products (phosphorylated substrate or ADP).
Principle of ADP-Based Kinase Assays: These assays are universal for any kinase and measure the amount of ADP produced, which is directly proportional to kinase activity. The more ADP produced, the higher the kinase activity. An inhibitor will reduce the amount of ADP generated.
Protocol 3.1: Universal ADP-Glo™ Kinase Assay (Promega)
This protocol is a template and should be optimized for the specific kinase of interest (e.g., TBK1, ALK). The core principle involves two steps: first, the kinase reaction, and second, the termination of the reaction and detection of the ADP produced.
Materials:
-
Purified recombinant kinase (e.g., human TBK1)
-
Kinase substrate (e.g., a generic peptide like A-L-S-R-T-L-S-V-A-A-K-K or a specific protein)
-
1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone (test compound), dissolved in 100% DMSO
-
Staurosporine (positive control inhibitor), dissolved in 100% DMSO
-
ATP, Ultra-Pure Grade
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT
-
White, opaque 384-well assay plates (low-volume)
Procedure:
-
Compound Preparation (Dose-Response):
-
Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from 1 mM. This creates a concentration range to determine the IC50.
-
Prepare similar dilutions for the staurosporine positive control.
-
Prepare a "vehicle" control containing only DMSO.
-
-
Assay Plate Setup (5 µL total kinase reaction volume):
-
Add 1 µL of assay buffer to all wells.
-
Add 1 µL of compound dilutions, vehicle (for 0% inhibition control), or staurosporine to appropriate wells.
-
Add 1 µL of a "no kinase" buffer control (for 100% inhibition control).
-
Add 2 µL of a solution containing the kinase and substrate in assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes. This allows the compound to bind to the kinase.
-
-
Initiating the Kinase Reaction:
-
Add 1 µL of ATP solution (prepared in assay buffer at a concentration equal to the known Km for the target kinase) to all wells to start the reaction.
-
Mix the plate on an orbital shaker for 30 seconds.
-
Incubate at room temperature for the desired time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells. This converts the ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar or equivalent).
-
Data Analysis & Expected Results:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))
-
-
Determine IC50:
-
Plot the % Inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve using software like GraphPad Prism to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
| Compound | Target Kinase | Starting Conc. (µM) | IC50 (nM) [Hypothetical] |
| 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone | TBK1 | 10 | 85 |
| Staurosporine (Control) | TBK1 | 1 | 5.2 |
| 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone | PKA | 10 | >10,000 |
Table 1: Example of IC50 data presentation. Hypothetical results show the compound is potent against TBK1 and selective over PKA.
Phase 3: Cell-Based Assays for Target Validation
A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in the complex cellular environment. Cell-based assays are essential for confirming on-target activity. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.
Principle: If our compound inhibits TBK1 in cells, we expect to see a decrease in the phosphorylation of its direct substrate, IRF3, upon cellular stimulation.
Figure 2: Simplified TBK1 signaling pathway. The inhibitor is expected to block the phosphorylation of IRF3.
Protocol 4.1: Western Blot for Phospho-IRF3 Inhibition
Materials:
-
THP-1 or RAW 264.7 macrophage cell lines
-
RPMI-1640 medium, supplemented with 10% FBS and 1% Pen/Strep
-
Poly(I:C) (TLR3 agonist to stimulate the TBK1 pathway)
-
Test compound and vehicle (DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-IRF3 (Ser396), Rabbit anti-total IRF3, Mouse anti-β-Actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
SDS-PAGE gels, transfer membranes (PVDF), and Western blotting equipment
-
ECL Chemiluminescence Substrate
Procedure:
-
Cell Treatment:
-
Seed 1x10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells for 2 hours with varying concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle.
-
Stimulate the cells by adding Poly(I:C) to a final concentration of 10 µg/mL for 60 minutes. Include an unstimulated, vehicle-treated control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well by adding 100 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein. Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load 20 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with the primary antibody for phospho-IRF3 (diluted in blocking buffer).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total IRF3 and β-Actin.
-
Expected Results: A successful, cell-permeable inhibitor will show a dose-dependent decrease in the band intensity for phospho-IRF3, while the levels of total IRF3 and the β-Actin loading control should remain constant across all lanes. This provides strong evidence of on-target activity in a cellular context.
Conclusion and Future Directions
This guide outlines the foundational assays required to evaluate a novel pyrazolo[4,3-b]pyridine analog as a potential kinase inhibitor. Following the successful identification of a potent compound with cellular activity, the next critical steps in the screening cascade would include:
-
Kinase Selectivity Profiling: Screening the compound against a large panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan™) is essential to understand its selectivity profile and identify potential off-target liabilities.
-
Mechanism of Action Studies: Determining if the compound is an ATP-competitive, allosteric, or non-competitive inhibitor.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs based on the initial hit to improve potency, selectivity, and drug-like properties.
By following this structured, evidence-based approach, researchers can efficiently and rigorously validate new chemical matter, paving the way for the development of next-generation kinase inhibitors.
References
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MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
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National Center for Biotechnology Information. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. PubMed Central. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
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National Center for Biotechnology Information. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
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Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
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Protocols.io. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
-
Hindawi. (2013). Synthesis, Reactions, and Antiviral Activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. Hindawi. Available at: [Link]
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National Center for Biotechnology Information. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central. Available at: [Link]
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- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Evaluating the Anticancer Activity of Pyrazolo[4,3-b]pyridines
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Notably, derivatives of this scaffold have emerged as potent anticancer agents, exhibiting mechanisms that include the inhibition of critical cell cycle regulators and other key oncogenic pathways.[3][4] This guide provides a comprehensive, field-proven experimental workflow for researchers and drug development professionals to rigorously evaluate the anticancer potential of novel pyrazolo[4,3-b]pyridine compounds, from initial cytotoxicity screening to in-depth mechanistic studies and preliminary in vivo assessment.
Section 1: Foundational In Vitro Evaluation: Assessing Cytotoxicity
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on a panel of cancer cell lines. This provides a broad understanding of the compound's potency and selectivity.
Rationale for Cell Line Selection
The choice of cancer cell lines is critical and should be guided by the therapeutic hypothesis. A diverse panel is recommended, including cell lines from different tissues of origin (e.g., breast, colon, lung, leukemia).[5][6][7] It is also beneficial to include a non-cancerous cell line (e.g., human umbilical vein endothelial cells - HUVEC) to assess general cytotoxicity and determine a preliminary therapeutic index.[8][9]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[4,3-b]pyridine compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: IC50 Values
Summarize the IC50 values in a clear and concise table for easy comparison across different cell lines.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HUVEC (Non-cancerous) IC50 (µM) |
| Compound X | 4.66 | 1.98 | 2.59 | > 50 |
| Doxorubicin | 4.57 | 2.11 | 2.35 | 1.2 |
Note: The data presented here is illustrative and based on representative values found in the literature.[5]
Section 2: Mechanistic Deep Dive: Unraveling the Mode of Action
Once a compound demonstrates significant cytotoxicity, the next crucial step is to elucidate its mechanism of action. Pyrazolo[4,3-b]pyridines have been reported to induce cell cycle arrest and apoptosis, often through the inhibition of cyclin-dependent kinases (CDKs) or other critical enzymes like Topoisomerase IIα.[5][10][11][12]
Experimental Workflow for Mechanistic Studies
The following diagram illustrates a logical workflow for investigating the anticancer mechanism of a lead pyrazolo[4,3-b]pyridine compound.
Caption: A streamlined workflow for the comprehensive evaluation of pyrazolo[4,3-b]pyridines.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on the progression of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the pyrazolo[4,3-b]pyridine compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[11][12]
Protocol: Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the Annexin V positive population indicates induction of apoptosis.[13]
Protocol: Western Blot Analysis for Apoptotic and Cell Cycle Proteins
Western blotting is used to investigate the effect of the compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3, PARP, CDK2, Cyclin E).[11][12]
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Section 3: Target Identification and Validation
Many pyrazolo[4,3-b]pyridine derivatives exert their anticancer effects by inhibiting specific protein kinases or other enzymes crucial for cancer cell survival and proliferation.[4]
Potential Molecular Targets
The pyrazolo[4,3-b]pyridine scaffold has been shown to be a versatile framework for targeting various kinases and enzymes, including:
-
Cyclin-Dependent Kinases (CDKs): CDK2 and CDK9 are frequently inhibited by this class of compounds, leading to cell cycle arrest.[5]
-
Topoisomerase IIα (TOPIIα): Inhibition of this enzyme leads to DNA damage and subsequent apoptosis.[10][12]
-
Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.[14]
-
FMS-like tyrosine kinase-3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia.[15]
The following diagram illustrates the central role of CDKs in cell cycle progression, a common target of pyrazolo[4,3-b]pyridines.
Caption: Inhibition of CDK2 by pyrazolo[4,3-b]pyridines disrupts cell cycle progression.
Protocol: In Vitro Kinase Inhibition Assay
Commercially available kinase assay kits can be used to determine the direct inhibitory effect of the compounds on specific kinases.
Step-by-Step Methodology:
-
Assay Preparation: Prepare the kinase, substrate, and ATP solution as per the kit's instructions.
-
Compound Incubation: Incubate the kinase with serial dilutions of the pyrazolo[4,3-b]pyridine compound.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP.
-
Detection: Measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Section 4: Preliminary In Vivo Evaluation
Promising compounds should be evaluated in an in vivo model to assess their efficacy and tolerability in a more complex biological system.
Protocol: Xenograft Mouse Model
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously implant a suitable cancer cell line into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment and control groups. Administer the pyrazolo[4,3-b]pyridine compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
References
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved from [Link]
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). MDPI. Retrieved from [Link]
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Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. Retrieved from [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central. Retrieved from [Link]
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Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed. Retrieved from [Link]
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (n.d.). PubMed Central. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. Retrieved from [Link]
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Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2012). ResearchGate. Retrieved from [Link]
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Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega. Retrieved from [Link]
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Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. (2022). PubMed. Retrieved from [Link]
-
Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (n.d.). PubMed Central. Retrieved from [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Publications. Retrieved from [Link]
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). ScienceDirect. Retrieved from [Link]
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Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents. (2011). ACS Publications. Retrieved from [Link]
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Publications. Retrieved from [Link]
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023). RSC Publishing. Retrieved from [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). MDPI. Retrieved from [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. (2025). Taylor & Francis Online. Retrieved from [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central. Retrieved from [Link]
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Cell cycle analysis after 48 h of incubation of HepG2 cells with the... (n.d.). ResearchGate. Retrieved from [Link]
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Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. (2011). ACS Publications. Retrieved from [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI. Retrieved from [Link]
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Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][10]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2023). MDPI. Retrieved from [Link]
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Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Taibah University for Science. Retrieved from [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]
- 1H-pyrazolo[3,4-b]pyridines and therapeutic uses thereof. (n.d.). Google Patents.
-
New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (n.d.). PubMed Central. Retrieved from [Link]
-
Evaluation of apoptotic activity of new condensed pyrazole derivatives. (2015). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols: Molecular Docking Studies of Pyrazolo[4,3-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazolo[4,3-b]pyridine scaffold is a "medicinally privileged" structure, forming the core of numerous compounds with significant therapeutic potential, including inhibitors of critical targets like kinases and topoisomerases.[1][2] Molecular docking provides an indispensable computational lens to predict and rationalize the binding of these derivatives to their protein targets at an atomic level. This guide offers a comprehensive, field-proven protocol for conducting molecular docking studies on pyrazolo[4,3-b]pyridine derivatives, emphasizing the causality behind methodological choices to ensure scientific rigor and reproducibility. We will detail the complete workflow from target and ligand preparation to simulation, analysis, and crucial validation steps.
Conceptual Framework: The "Why" Behind the "How"
Before delving into command lines and software interfaces, it is crucial to understand the scientific rationale underpinning the molecular docking workflow. Docking simulates the interaction between a small molecule (the ligand, our pyrazolo[4,3-b]pyridine derivative) and a macromolecule (the receptor, typically a protein). The primary goals are twofold: to predict the preferred binding orientation and conformation (the "pose") of the ligand within the protein's active site and to estimate the strength of this interaction, commonly expressed as a binding affinity score.[3]
For pyrazolo[4,3-b]pyridine derivatives, this is particularly powerful. This scaffold is an aromatic, stable, and planar isostere of naphthalene, featuring both hydrogen bond donor (HBD) and acceptor (HBA) atoms.[1] These features provide rich opportunities for specific, high-affinity interactions with protein active sites. Docking allows us to computationally screen novel derivatives, understand structure-activity relationships (SAR), and generate hypotheses for designing next-generation inhibitors with improved potency and selectivity.[4][5][6]
Figure 1: A high-level overview of the molecular docking workflow.
Essential Toolkit: Software and Resources
This protocol standardizes on widely-used, robust, and (for academic use) freely available software to maximize reproducibility.
| Software/Resource | Purpose | Recommended Tool(s) |
| Protein Data Bank (PDB) | Source for 3D crystallographic structures of protein targets. | |
| Ligand Drawing | Creating 2D structures of pyrazolo[4,3-b]pyridine derivatives. | , MarvinSketch |
| Structure Preparation | Cleaning structures, adding hydrogens, assigning charges, format conversion. | , AutoDock Tools (MGLTools), Open Babel |
| Docking Engine | Performs the docking simulation. | |
| Visualization & Analysis | Viewing poses, analyzing interactions. | UCSF Chimera, , BIOVIA Discovery Studio Visualizer |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Receptor Preparation
Causality: A raw PDB file is not immediately ready for docking. It often contains experimental artifacts like water molecules, co-factors, or multiple protein chains that can interfere with the simulation.[7] Preparation involves "cleaning" the structure to create a computationally tractable model that accurately represents the physiological binding site.[8][9]
Methodology:
-
Fetch the Structure: Download the PDB file for your target protein (e.g., TANK-binding kinase 1 (TBK1) or a specific cyclin-dependent kinase).
-
Initial Cleaning (using UCSF Chimera or Discovery Studio):
-
Load the PDB file.
-
Delete all water molecules. Expert Insight: While most water molecules are bulk solvent, some can be structurally important, mediating ligand-protein interactions. For advanced studies, conserved water molecules identified through multiple crystal structures or molecular dynamics may be retained.[9]
-
Remove any co-crystallized ligands, ions, or co-factors not essential to the binding interaction you are studying.
-
If the PDB file contains a multimer, isolate the single chain (e.g., Chain A) that contains the active site of interest.[8]
-
-
Add Hydrogens & Charges (using AutoDock Tools):
-
Open the cleaned PDB file in AutoDock Tools (ADT).
-
Go to Edit -> Hydrogens -> Add. Select "Polar Only". This is critical for defining potential hydrogen bonds.
-
Go to Edit -> Charges -> Add Kollman Charges. This assigns the partial atomic charges necessary for the scoring function.
-
-
Save as PDBQT:
-
Go to Grid -> Macromolecule -> Choose. Select the prepared molecule.
-
Save the output file. ADT will automatically convert it to the PDBQT format, which includes charge information and atom types required by Vina.
-
Figure 2: The workflow for preparing a receptor protein for docking.
Protocol 2: Ligand Preparation
Causality: The docking algorithm needs a high-quality 3D structure of the ligand with a realistic low-energy conformation. It also needs to know which bonds are rotatable (torsions) to allow for conformational flexibility during the simulation.
Methodology:
-
Draw the 2D Structure: Use ChemDraw to accurately draw the pyrazolo[4,3-b]pyridine derivative. Save it in a common format like MOL or SDF.[10][11]
-
Generate 3D Conformation:
-
Use a program like Open Babel or the 3D conversion tools within ChemDraw or MarvinSketch to convert the 2D drawing into a 3D structure.
-
Perform an energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformer. This prevents starting the docking with a sterically strained or unrealistic geometry.[12]
-
-
Prepare for Vina (using AutoDock Tools):
-
Open the 3D ligand file in ADT (Ligand -> Input -> Open).
-
ADT will automatically detect the root and define the rotatable bonds. You can verify this under Ligand -> Torsion Tree.
-
Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).
-
Protocol 3: Docking Simulation with AutoDock Vina
Causality: The simulation requires a defined search space (the "grid box") where it will attempt to place the ligand. The size and location of this box are critical parameters. A box that is too small may miss the true binding pose, while one that is too large wastes computational resources.
Methodology:
-
Define the Grid Box (using AutoDock Tools):
-
Load both the prepared receptor.pdbqt and ligand.pdbqt into ADT.
-
Navigate to Grid -> Grid Box.
-
A bounding box will appear. Position and resize this box to encompass the entire active site. Expert Insight: If you are using a receptor structure that was co-crystallized with a known inhibitor, the best practice is to center the grid box on that inhibitor's location. This ensures your search is focused on the known binding pocket.
-
Note the coordinates for the center of the box (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z).
-
-
Create the Configuration File:
-
Create a simple text file named conf.txt.
-
Populate it with the paths to your files and the grid parameters noted in the previous step.
-
-
Execute the Docking Run:
-
Open a command line or terminal.
-
Navigate to the directory containing your files.
-
Execute the Vina program with the configuration file as input: vina --config conf.txt --log log.txt
-
Results, Analysis, and Self-Validation
Interpreting the Output
Vina will produce two key files:
-
log.txt: Contains the binding affinity scores (in kcal/mol) for the top predicted poses. More negative values indicate stronger predicted binding.
-
docked_poses.pdbqt: A multi-model PDBQT file containing the 3D coordinates of the top binding poses.
Analysis Workflow:
-
Examine Binding Affinities: Rank your pyrazolo[4,3-b]pyridine derivatives based on their predicted binding affinity.
-
Visualize Binding Poses: Load the receptor.pdbqt and docked_poses.pdbqt files into PyMOL or Chimera. Analyze the top-scoring pose.
-
Identify Key Interactions: Look for meaningful interactions that explain the binding affinity. For pyrazolo[4,3-b]pyridines, key interactions often include:
-
Hydrogen Bonds: With the pyrazole NH or pyridine nitrogen.
-
π-π Stacking: Between the aromatic scaffold and residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).[13]
-
Hydrophobic Interactions: With aliphatic residues like Leucine (Leu), Valine (Val), or Alanine (Ala).
-
Use a tool like BIOVIA Discovery Studio Visualizer to generate clear 2D diagrams of these interactions.[14]
-
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Example: TBK1) |
| Derivative 6a | -7.8 | MET96 (H-bond), PHE32 (π-π), VAL39, LEU158 |
| Derivative 2g | -8.5 | LYS54 (H-bond), PHE98 (π-π), ILE170 |
| Control Drug | -7.3 | MET96 (H-bond), LEU158 |
Table populated with example data inspired by literature findings.[15][16]
The Trustworthiness Pillar: Protocol Validation
Causality: A docking protocol is a simulation with inherent assumptions. Its results cannot be trusted without validation.[14][17] The most fundamental validation method is "redocking."[18][19]
Redocking Protocol:
-
Select a System: Choose a high-resolution crystal structure of your target protein that is co-crystallized with a known ligand (ideally one similar to your scaffold).
-
Prepare the System: Separate the ligand and the protein from the PDB file. Prepare the protein as described in Protocol 3.1. Prepare the co-crystallized ligand as in Protocol 3.2.
-
Dock: Run the docking simulation using the exact same protocol (grid box parameters, exhaustiveness, etc.) that you will use for your novel compounds.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Assess Success: An RMSD value below 2.0 Å is considered a successful validation.[18][20] It demonstrates that your protocol is capable of accurately reproducing a known experimental binding mode. If the RMSD is high, you must troubleshoot your protocol (e.g., adjust grid box size, check protonation states) before proceeding.
References
-
Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
-
Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead Candidates Against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]
-
Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
-
Preparing the protein and ligand for docking. University of Edinburgh. Available at: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Institutes of Health (NIH). Available at: [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Available at: [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]
-
Molecular docking - ChemDraw tutorial 3. YouTube. Available at: [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
-
Best Practices in Docking and Activity Prediction. ResearchGate. Available at: [Link]
-
Molecular docking proteins preparation. ResearchGate. Available at: [Link]
-
How to validate the molecular docking results ?. ResearchGate. Available at: [Link]
-
How to prepare this type of compounds for molecular docking?. ResearchGate. Available at: [Link]
-
Draw 2d ligand structure using ChemDraw Professional. YouTube. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]
-
fiu-docking-tutorial.pdf. Florida International University. Available at: [Link]
-
Lessons from Docking Validation. Michigan State University. Available at: [Link]
-
Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]
-
A Beginner's Guide to Molecular Docking. ETFLIN. Available at: [Link]
-
Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. MDPI. Available at: [Link]
-
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. National Institutes of Health (NIH). Available at: [Link]
-
Practical Considerations in Virtual Screening and Molecular Docking. PMC. Available at: [Link]
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Application Notes and Protocols for the HPLC Purification of Pyrazolo[4,3-b]pyridine Compounds
Introduction: The Significance of Pyrazolo[4,3-b]pyridines and the Imperative of Purity
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif integral to a multitude of biologically active compounds.[1][2] This structural class has garnered significant attention in medicinal chemistry due to its demonstrated efficacy in a range of therapeutic areas, including their roles as kinase inhibitors for oncology, antivirals, and agents targeting neurodegenerative diseases.[2][3] For instance, certain derivatives have been identified as potent inhibitors of TBK1 kinase and c-Met, highlighting their potential in targeted cancer therapies.[4] Given that subtle structural modifications can drastically alter biological activity and safety profiles, the isolation of highly pure pyrazolo[4,3-b]pyridine derivatives is a critical, non-negotiable step in the drug discovery and development pipeline.[5]
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for achieving the stringent purity levels (>95%) required for downstream applications, such as in vitro assays, in vivo studies, and ultimately, clinical translation.[4][5] This document provides a comprehensive guide to developing robust and efficient HPLC purification protocols for pyrazolo[4,3-b]pyridine compounds, addressing the unique challenges posed by their chemical nature.
Understanding the Analyte: The Physicochemical Properties of Pyrazolo[4,3-b]pyridines
The successful development of an HPLC purification method hinges on a thorough understanding of the analyte's physicochemical properties. Pyrazolo[4,3-b]pyridines are nitrogen-containing heterocyclic compounds, which imparts several key characteristics that influence their chromatographic behavior:
-
Basicity: The presence of pyridine and pyrazole nitrogen atoms confers basic properties to the scaffold, with pKa values typically falling in a range that can lead to challenging interactions with standard silica-based stationary phases.[6]
-
Polarity: The overall polarity of a specific pyrazolo[4,3-b]pyridine derivative is dictated by its substituent groups. This can range from highly polar to relatively non-polar, necessitating a flexible approach to mobile and stationary phase selection.
-
Solubility: Solubility in common HPLC solvents should be assessed early in the method development process to ensure sample integrity and prevent precipitation within the HPLC system.
The basicity of these compounds is a primary contributor to common chromatographic issues, most notably peak tailing. This phenomenon arises from strong secondary interactions between the basic nitrogen centers and acidic residual silanol groups on the surface of silica-based stationary phases.[7] Such interactions can lead to poor peak shape, reduced resolution, and inaccurate quantification.
Strategic Method Development for Pyrazolo[4,3-b]pyridine Purification
A systematic approach to method development is crucial for achieving optimal separation of pyrazolo[4,3-b]pyridine compounds. The following sections detail the critical parameters and the rationale behind their selection.
Stationary Phase Selection: Mitigating Undesirable Interactions
The choice of stationary phase is arguably the most critical factor in the successful purification of basic compounds like pyrazolo[4,3-b]pyridines.
| Stationary Phase Type | Key Characteristics & Rationale | Typical Applications |
| High-Purity, End-Capped C18 | Modern C18 columns manufactured from high-purity silica with extensive end-capping are the first line of defense against peak tailing. End-capping neutralizes a significant portion of the accessible silanol groups, minimizing secondary ionic interactions. | General-purpose purification of a wide range of pyrazolo[4,3-b]pyridine derivatives. |
| Phenyl Phases (e.g., Phenyl-Hexyl) | These phases offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic pyrazolo[4,3-b]pyridine core. This can be particularly effective for separating structurally similar analogs. | Separation of isomers or compounds where C18 phases provide insufficient resolution. |
| Polar-Embedded Phases | These phases incorporate a polar functional group (e.g., amide, carbamate) within the alkyl chain, which helps to shield residual silanol groups and can improve peak shape for basic compounds without the need for aggressive mobile phase additives. | Purification of more polar pyrazolo[4,3-b]pyridines; can be used with highly aqueous mobile phases. |
| Mixed-Mode Phases | Combining reversed-phase and ion-exchange characteristics, these columns offer unique selectivity for polar and charged analytes.[8] They can be particularly useful for complex mixtures containing both neutral and basic pyrazolo[4,3-b]pyridine derivatives. | Challenging separations requiring orthogonal selectivity. |
| Chiral Stationary Phases (CSPs) | For the separation of enantiomers, polysaccharide-based CSPs are often employed.[9] The choice between cellulose- or amylose-based phases will depend on the specific molecular structure of the chiral pyrazolo[4,3-b]pyridine. | Isolation of individual enantiomers for stereospecific biological evaluation. |
Mobile Phase Optimization: Controlling Retention and Selectivity
The mobile phase composition is a powerful tool for manipulating the retention and selectivity of the separation.
Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[10]
-
Acetonitrile typically provides lower viscosity and better UV transparency at low wavelengths.
-
Methanol can offer different selectivity due to its protic nature and is sometimes more effective at disrupting secondary interactions.
A change from acetonitrile to methanol, or using a ternary mixture, can be a simple yet effective way to alter the elution order and improve the resolution of closely eluting impurities.[11]
Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for controlling the ionization state of pyrazolo[4,3-b]pyridines and, consequently, their retention and peak shape.
-
Low pH (2-4): At a low pH, the basic nitrogen atoms will be protonated. This can suppress the undesirable interactions with silanol groups, leading to sharper, more symmetrical peaks. Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) are common choices.[4][12] It's important to note that TFA can be difficult to remove from the final product and may interfere with mass spectrometry.[13]
-
Mid-Range pH (5-7): Operating in this range can be challenging as the compound may exist in both ionized and neutral forms, potentially leading to broad or split peaks. If a mid-range pH is necessary, a buffer with a pKa within one unit of the target pH should be used to ensure consistent results. Ammonium acetate or ammonium formate are good, MS-compatible options.[14][15]
-
High pH (8-10): At a high pH, the pyrazolo[4,3-b]pyridine will be in its neutral form, which can also lead to good peak shape. However, traditional silica-based columns are not stable at high pH. Specialized hybrid or polymer-based columns are required for high-pH applications.
| Mobile Phase Additive | Concentration | pKa | Pros | Cons |
| Formic Acid | 0.1% | 3.75 | MS-compatible, effective for peak shaping of basic compounds. | May not be acidic enough for all compounds. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | 0.3 | Excellent for peak shaping, strong ion-pairing agent. | Can suppress MS signal, difficult to remove from purified product. |
| Ammonium Acetate | 10-20 mM | 4.76 | MS-compatible buffer, useful for mid-range pH control. | Limited buffering capacity outside of its pKa range. |
| Ammonium Formate | 10-20 mM | 3.75 | MS-compatible buffer, good for low to mid-range pH. | Similar limitations to ammonium acetate. |
Experimental Workflow for HPLC Purification
The following diagram and protocol outline a systematic approach to the purification of a novel pyrazolo[4,3-b]pyridine derivative.
Caption: A decision tree for troubleshooting common HPLC peak shape issues with pyrazolopyridines.
-
Peak Tailing: As discussed, this is often due to silanol interactions. [7]Lowering the mobile phase pH with an acid like formic acid or TFA is the most effective solution. [12]Using a highly end-capped column is also crucial.
-
Poor Resolution: If peaks are not well separated, focus on optimizing the gradient. A shallower gradient over a longer time will generally improve resolution. Alternatively, switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. [11]* Split Peaks: This can indicate that the sample is dissolved in a solvent much stronger than the initial mobile phase, or that the mobile phase pH is too close to the pKa of the compound. Ensure the sample solvent is compatible with the mobile phase and adjust the pH away from the pKa.
Conclusion
The purification of pyrazolo[4,3-b]pyridine compounds by HPLC is a critical process that demands a rational and systematic approach. By understanding the inherent basicity of this scaffold and its implications for chromatographic interactions, researchers can proactively select appropriate stationary phases and optimize mobile phase conditions to achieve high-purity compounds. The protocols and troubleshooting guides presented herein provide a robust framework for developing efficient and scalable purification methods, thereby accelerating the advancement of these promising therapeutic agents from the laboratory to the clinic.
References
-
Galdino-Pitta, M. R., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 843. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 238, 114481. [Link]
-
de Castro, S., et al. (2012). HPLC-DAD protein kinase inhibitor analysis in human serum. Journal of Pharmaceutical and Biomedical Analysis, 66, 359-363. [Link]
-
El-Awady, R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(50), 34613–34624. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025). [Link]
-
Waters Corporation. Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (2023). [Link]
-
El-Sayed, M. A. A., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(22), 7629. [Link]
-
ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection. [Link]
-
Grinevich, O. I., et al. (2023). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 78(8), 963-972. [Link]
-
Speltini, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5217–5226. [Link]
-
Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International, 26(11), 624-631. [Link]
-
Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]
-
Agilent Technologies. Scale Up with Confidence - Column selection for preparative HPLC. (2023). [Link]
-
Agilent Technologies. Analytical to Preparative HPLC Method Transfer. (2013). [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Veeprho. Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. (2020). [Link]
-
Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). [Link]
-
Kontogiorgis, C. A., et al. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 24(18), 3294. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.
Introduction
The pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[1] The synthesis of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a key step in the derivatization of this core structure. While seemingly a straightforward N-acetylation, this reaction can be fraught with challenges, including regioselectivity issues, low yields, and difficult purifications. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-acetylation of 1H-pyrazolo[4,3-b]pyridine.
Issue 1: Low to No Product Formation
Question: I am not observing any significant formation of the desired N-acetylated product. What are the likely causes and how can I resolve this?
Answer:
Low or no product formation in the N-acetylation of 1H-pyrazolo[4,3-b]pyridine can stem from several factors related to the reactivity of the starting material and the reaction conditions.
Potential Causes & Solutions:
-
Insufficiently Activated Acetylating Agent: Acetic anhydride may not be electrophilic enough on its own to react with the electron-deficient pyrazolopyridine ring system.
-
Solution 1: Catalysis. Add a catalytic amount (0.1-0.2 equivalents) of 4-dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which then readily acetylates the pyrazolopyridine nitrogen.
-
Solution 2: Stronger Acetylating Agent. Consider using acetyl chloride. It is more reactive than acetic anhydride but may require more stringent anhydrous conditions and careful handling due to its sensitivity to moisture and the generation of HCl as a byproduct. A non-nucleophilic base like triethylamine or pyridine should be used as an acid scavenger.
-
-
Poor Solubility of Starting Material: The 1H-pyrazolo[4,3-b]pyridine core may have limited solubility in the chosen solvent, preventing it from reacting effectively.
-
Solution: Ensure your solvent completely dissolves the starting material. Dichloromethane (DCM), chloroform, or acetonitrile are often good starting points.[1] If solubility remains an issue, gentle heating (40-50 °C) can be employed, but monitor for potential side reactions.
-
-
Reaction Temperature is Too Low: The activation energy for the reaction may not be met at room temperature.
-
Solution: As mentioned, gentle heating can be beneficial. A systematic approach would be to run the reaction at room temperature for a few hours, and if no significant conversion is observed by TLC, gradually increase the temperature to 40-50 °C.
-
-
Degradation of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition.
-
Solution: If you suspect degradation, run the reaction at a lower temperature (0 °C to room temperature) for a longer period. Ensure all reagents are of high purity and that the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidative decomposition.
-
Issue 2: Formation of Multiple Products (Regioisomerism)
Question: My reaction is producing a mixture of products, which I suspect are the N1 and N2 acetylated isomers. How can I improve the regioselectivity for the desired N1 isomer?
Answer:
The formation of regioisomers is a common challenge in the chemistry of N-heterocycles like pyrazolopyridines. The pyrazole ring has two nitrogen atoms (N1 and N2) that can potentially be acetylated. The 1H-pyrazolo[3,4-b]pyridine tautomer is generally more stable than the 2H-isomer due to aromaticity considerations.[2] However, kinetic and thermodynamic factors can influence the product distribution during N-acetylation.
Controlling Regioselectivity:
-
Thermodynamic vs. Kinetic Control:
-
Kinetic Product (Often N2): Acetylation at the more sterically accessible and sometimes more nucleophilic N2 position can be faster, leading to the kinetic product. This is more likely at lower temperatures with highly reactive acetylating agents.
-
Thermodynamic Product (Often N1): The N1-acetylated isomer is typically the more thermodynamically stable product.[3] Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can facilitate equilibration from the N2 to the N1 isomer.
-
-
Strategic Solutions:
-
Solution 1: Prolonged Reaction Time and Gentle Heating. After the initial acetylation, continue stirring the reaction mixture at a slightly elevated temperature (e.g., 40 °C) for several hours. This can promote the isomerization of any formed N2-acetyl product to the more stable N1 isomer.[3] Monitor the reaction by TLC or LC-MS to track the conversion.
-
Solution 2: Choice of Base. The choice of base can influence the regioselectivity. Using a bulky, non-nucleophilic base might sterically hinder attack at the N2 position, favoring N1 acetylation.
-
Solution 3: Deprotonation prior to Acetylation. In some cases, deprotonating the pyrazolopyridine with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (like THF or DMF) followed by the addition of the acetylating agent can provide better regioselectivity. This approach should be used with caution as it can affect the reactivity of the pyridine ring.
-
Issue 3: Difficult Purification of the Final Product
Question: I am struggling to purify my 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone. What are the best practices for purification?
Answer:
Purification can be challenging due to the presence of unreacted starting material, isomeric byproducts, and residual reagents like acetic acid or pyridine.
Purification Strategies:
-
Work-up Procedure:
-
Step 1: Quench and Neutralize. After the reaction is complete, it is crucial to properly quench any remaining acetic anhydride. This can be done by slowly adding methanol or water.[4] If an acidic or basic workup is used, neutralize the solution carefully. A common workup involves diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) and washing with a saturated aqueous solution of sodium bicarbonate to remove acetic acid, followed by a brine wash.[5]
-
Step 2: Evaporation. When removing the solvent under reduced pressure, be mindful that residual acetic acid can co-evaporate with the solvent and potentially cause hydrolysis of the product if water is present.[5] It is often better to perform an extractive work-up to remove acidic byproducts before concentrating the product.
-
-
Chromatography and Recrystallization:
-
Solution 1: Flash Column Chromatography. This is the most common method for separating the desired product from isomers and other impurities.[1] A silica gel column with a gradient elution system, typically starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is effective.
-
Solution 2: Recrystallization. If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material. Common solvent systems for recrystallization of similar heterocyclic compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this N-acetylation reaction? A1: Anhydrous dichloromethane (DCM) or acetonitrile are excellent starting points due to their inertness and ability to dissolve the pyrazolopyridine core and the reagents.[1] Anhydrous pyridine can also be used as both a solvent and a base.[4]
Q2: How can I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material and the product (e.g., 50:50 ethyl acetate/hexanes). The product, being more polar than the starting material due to the acetyl group, will have a lower Rf value. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Q3: Can I use acetic acid as a solvent or catalyst? A3: While acetic acid is sometimes used in cyclization reactions to form pyrazole rings,[7] it is generally not recommended as a solvent for N-acetylation with acetic anhydride as it can lead to an equilibrium that may not favor product formation and complicates the work-up.
Q4: My final product seems to be unstable and decomposes over time. How can I improve its stability? A4: N-acetylated pyrazoles can be susceptible to hydrolysis, especially in the presence of acid or base. Ensure the final product is thoroughly dried and stored in a cool, dry, and dark place. If the compound is intended for long-term storage, consider storing it under an inert atmosphere.
Optimized Experimental Protocol
This protocol is a recommended starting point for the synthesis of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone.
Materials:
-
1H-pyrazolo[4,3-b]pyridine
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DCM (10 mL per mmol of starting material) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add anhydrous pyridine (2.0 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
If the reaction is sluggish, gently heat the mixture to 40 °C and continue to monitor.
-
Upon completion, cool the reaction mixture back to room temperature and dilute with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants, inert. |
| Base | Anhydrous Pyridine | Acts as a base to scavenge acetic acid and can catalyze the reaction.[4] |
| Acetylating Agent | Acetic Anhydride | Readily available and effective, less harsh than acetyl chloride. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes and removes acetic acid byproduct.[5] |
| Purification | Flash Column Chromatography | Effective for separating product from starting material and isomers.[1] |
Troubleshooting Workflow Diagram
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2011045344A1 - Pyrazolopyridine derivatives as anticancer agent - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this N-acylated azaheterocycle. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial purification strategy.
Q1: What are the most likely impurities I should expect after synthesizing 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone?
A1: The impurity profile is highly dependent on the synthetic route, but for a typical N-acetylation of 1H-pyrazolo[4,3-b]pyridine, you should anticipate the following:
-
Unreacted Starting Material: The parent heterocycle, 1H-pyrazolo[4,3-b]pyridine, is the most common impurity. Its polarity is significantly different from the N-acetylated product, which aids in separation.
-
Reagent-Derived Impurities: Excess acetylating agent (e.g., acetic anhydride, acetyl chloride) and its hydrolysis product (acetic acid). These are typically removed during aqueous workup but can persist.
-
Isomeric Byproducts: N-acylation of pyrazolopyridines can sometimes yield isomeric products.[1] While the 1H-tautomer is generally more stable[2], there is a possibility of forming the 2-acetyl isomer (2-(2H-pyrazolo[4,3-b]pyridin-2-yl)ethanone). These isomers may have very similar polarities, posing a significant purification challenge.
-
Degradation Products: The N-acetyl bond is an amide bond and can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of the starting 1H-pyrazolo[4,3-b]pyridine.
Here is a summary of potential impurities and their distinguishing features:
| Impurity Name | Structure | Typical Polarity (on Silica) | Key Analytical Signature (¹H NMR) |
| 1H-pyrazolo[4,3-b]pyridine | (Parent Heterocycle) | More Polar | Absence of acetyl methyl singlet; presence of N-H proton. |
| Acetic Acid | CH₃COOH | Very Polar | Broad singlet >10 ppm; sharp singlet ~2.1 ppm. |
| 2-acetyl Isomer | (Isomeric Product) | Similar to Product | Shifted aromatic and acetyl methyl proton signals. |
Q2: What is the best general approach to purify the crude product?
A2: A two-stage approach is recommended:
-
Aqueous Workup: First, perform a standard aqueous workup to remove water-soluble impurities like excess acetylating agents, acids, and any salts. A wash with a mild base like aqueous sodium bicarbonate (NaHCO₃) is effective for neutralizing acidic byproducts.
-
Primary Purification: Based on the crude sample's complexity (assessed by TLC or crude ¹H NMR), choose between column chromatography or crystallization.
-
Column Chromatography: This is the most versatile method for removing both more and less polar impurities, including isomeric byproducts.[3]
-
Crystallization: If the crude product is relatively clean (>85-90% pure), direct crystallization can be a highly efficient method to obtain material of very high purity.[4]
-
Caption: Initial Purification Strategy Decision Tree.
Q3: How can I reliably assess the purity of my final product?
A3: A combination of methods is essential for a comprehensive purity assessment. No single technique is sufficient.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed reversed-phase HPLC method can resolve the target compound from starting materials, isomers, and other byproducts, providing a purity value as a percentage (e.g., >99% by area under the curve at a specific wavelength).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and detecting residual solvents or proton-containing impurities.[5] The absence of signals corresponding to starting materials or other byproducts is a strong indicator of purity. For absolute purity assessment, quantitative NMR (qNMR) against a certified internal standard is a powerful, non-destructive technique.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities. LC-MS is particularly useful for coupling separation with mass identification.[7]
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical values is considered strong evidence of high purity.
Q4: My compound appears to be degrading during purification. What should I do?
A4: Degradation, likely via hydrolysis of the N-acetyl group, is often caused by overly harsh conditions.
-
During Chromatography: Standard silica gel is acidic and can cause degradation of sensitive compounds.[8] If you observe a new, more polar spot appearing on TLC plates after spotting your sample (a "2D TLC" can confirm this), consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (0.1-1%) or by using neutral alumina as the stationary phase.
-
During Workup/Crystallization: Avoid prolonged exposure to strong acids or bases. If an acid or base wash is necessary, perform it quickly and at low temperatures. Ensure all traces of acid/base are removed before concentrating the solution for crystallization.
Section 2: Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful tool, but the polar nature of pyrazolopyridines can introduce challenges.
Problem: My compound is streaking/tailing badly on the TLC plate and the column.
-
Causality: Azaheterocycles contain basic nitrogen atoms that can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong, non-specific binding leads to slow elution and band broadening, which manifests as tailing or streaking.
-
Solution 1: Modify the Mobile Phase: The most common solution is to add a small amount of a competitive base to your eluent.
-
Triethylamine (Et₃N): Add 0.1% to 1% Et₃N to your solvent system. The triethylamine will preferentially bind to the acidic sites on the silica, masking them from your compound and allowing it to elute in sharper bands.
-
Pyridine: A few drops of pyridine can also be effective but is less common due to its odor and higher boiling point.
-
-
Solution 2: Use a Different Stationary Phase:
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography, which separates based on polarity in a different manner, can be an excellent option.
-
Problem: I can't separate my product from the unreacted 1H-pyrazolo[4,3-b]pyridine starting material.
-
Causality: While the acetylation should significantly decrease the polarity, the difference might not be large enough in certain solvent systems for a clean separation. The starting material, with its N-H group, is capable of hydrogen bonding and will be significantly more polar.
-
Solution 1: Optimize the Solvent System: You need to find a solvent system with optimal selectivity.
-
Systematic Screening: Test various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone). Try switching the polar component; for example, if hexanes/ethyl acetate fails, try dichloromethane/methanol.
-
Use of Ternary Mixtures: Sometimes, adding a third solvent in a small amount can dramatically improve separation. For instance, in a dichloromethane/methanol system, adding 1% acetic acid can sometimes sharpen bands of acidic compounds, but for your basic compound, this is unlikely to help. Instead, focus on combinations like Ethyl Acetate/Hexane/DCM.
-
-
Solution 2: Gradient Elution: Start with a less polar solvent system to elute any non-polar impurities, then gradually increase the polarity to first elute your product and then, with a further increase in polarity, elute the more polar starting material. Automated flash chromatography systems excel at this.
Problem: I suspect I have an isomeric byproduct, and it co-elutes with my product.
-
Causality: Regioisomers, such as the N1-acetyl and N2-acetyl products, often have very similar polarities and molecular shapes, making them difficult to separate on standard silica gel.
-
Solution 1: High-Resolution Chromatography:
-
Shallow Gradient: Use a very slow, shallow gradient of polarity increase around the elution point of your product.
-
Finer Silica: Use silica gel with a smaller particle size (e.g., 25-40 µm instead of 40-63 µm). This increases the number of theoretical plates and improves resolution, though it will also increase backpressure.[9]
-
-
Solution 2: Alternative Chromatographic Modes:
-
Reversed-Phase HPLC: Preparative reversed-phase HPLC is often very effective at separating isomers that are inseparable by normal-phase chromatography. The different separation mechanism can exploit subtle differences in hydrophobicity.
-
Chiral Chromatography: While not for constitutional isomers, if you were dealing with enantiomers or diastereomers in a related synthesis, this would be the method of choice.[10]
-
Caption: Troubleshooting Workflow for Column Chromatography.
Section 3: Troubleshooting Guide: Crystallization
Crystallization can be a powerful, scalable purification method if the conditions are right.
Problem: My compound will not crystallize from any common solvents.
-
Causality: The presence of impurities can inhibit crystal lattice formation. Alternatively, the molecule may simply have very high or very low solubility in common solvents.
-
Solution: Systematic Screening:
-
Solvent Selection: Test a wide range of solvents with varying polarities (see table below). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Binary Solvent Systems: Use a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. This anti-solvent method is very effective. Common pairs include Dichloromethane/Hexanes, Ethyl Acetate/Hexanes, and Methanol/Water.
-
| Solvent Screening for Crystallization |
| Polar Protic: Methanol, Ethanol, Isopropanol, Water |
| Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) |
| Non-Polar: Hexanes, Heptane, Toluene, Dichloromethane (DCM) |
Problem: My compound "oils out" instead of forming crystals.
-
Causality: This happens when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point (if the melting point is low). The compound separates as a liquid phase instead of an ordered solid.
-
Solution 1: Slow Down the Cooling Process: Do not place the hot solution directly into an ice bath. Allow it to cool to room temperature slowly, and then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if needed. Slow cooling encourages the formation of well-ordered crystals.
-
Solution 2: Use a More Dilute Solution: Oiling out is more common in highly concentrated solutions. Try using more solvent to dissolve the compound initially.
-
Solution 3: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Solution 4: Add a Seed Crystal: If you have a tiny amount of pure crystalline material, adding a single seed crystal to the cooled, supersaturated solution can induce crystallization.
Section 4: Protocols & Methodologies
Protocol 1: Standard Silica Gel Flash Chromatography
-
TLC Analysis: Identify a solvent system that gives your product an Rf value of ~0.25-0.35 and shows good separation from impurities. A common starting point is 30-50% ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel (40-63 µm) in the initial, least polar eluent. Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[11]
-
Elution: Begin elution with the chosen solvent system. If using a gradient, slowly increase the percentage of the polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purity Assessment by Reversed-Phase HPLC
This is a general-purpose method; optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid or 0.1% TFA.
-
Gradient: Start with 5% B for 1 minute, ramp to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5-10 µL (sample dissolved in methanol or acetonitrile).
References
-
Afonin, D. V., et al. (2023). "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." Molecules, 28(2), 869. Available at: [Link][12]
-
Foster, H. E., & Hurst, J. (1973). "Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines." Journal of the Chemical Society, Perkin Transactions 1, 2901-2907. Available at: [Link][1]
-
Cerezo-Gálvez, S., et al. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(6), 1986. Available at: [Link][2]
-
University of Rochester, Department of Chemistry. "Troubleshooting Flash Column Chromatography." Available at: [Link][8]
-
ChemistryViews. (2012). "Tips and Tricks for the Lab: Column Troubleshooting and Alternatives." Available at: [Link][11]
-
Siddiqui, Z. N., & Omaish Ansari, M. (2013). "Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities." Journal of Chemical and Pharmaceutical Research, 5(12), 127-133. Available at: [Link]
-
IJARESM. (2023). "Analytical Methods for Assessing Drug Purity and Quality 'A Critical Evaluation'." International Journal of Advanced Research in Engineering, Science & Management. Available at: [Link][6]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). "Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview." Available at: [Link][7]
-
Agilent. "HPLC Column Troubleshooting What Every HPLC User Should Know." Available at: [Link][9]
-
Cifuentes, C., et al. (2025). "Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH." RSC Advances. Available at: [Link]
-
Arkivoc. (2016). "One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine." Available at: [Link][3]
-
Guo, W., et al. (2025). "Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties." Scientific Reports. Available at: [Link][4]
-
Guo, L., et al. (2011). "Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules." Current Organic Chemistry, 15(12), 1958-1971. Available at: [Link][10]
-
Khan, I., et al. (2026). "Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents." Molecules, 31(1), 1. Available at: [Link][5]
Sources
- 1. Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents [mdpi.com]
- 6. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 7. rroij.com [rroij.com]
- 8. Chromatography [chem.rochester.edu]
- 9. agilent.com [agilent.com]
- 10. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistryviews.org [chemistryviews.org]
- 12. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Acetylation of Pyrazolo[4,3-b]pyridine
Welcome to the technical support center for the N-acetylation of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and optimize your experimental outcomes. Our approach is rooted in fundamental chemical principles to provide you with not just solutions, but a deeper understanding of the reaction mechanism.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when performing N-acetylation on the pyrazolo[4,3-b]pyridine core.
FAQ 1: What are the most common reagents for N-acetylation of pyrazolo[4,3-b]pyridine?
The most common and straightforward acetylating agent is acetic anhydride (Ac₂O) . It is often used in combination with a base like pyridine , which can also serve as the solvent. For less reactive substrates or to accelerate the reaction, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.[1][2]
FAQ 2: Which nitrogen on the pyrazolo[4,3-b]pyridine ring gets acetylated?
The pyrazolo[4,3-b]pyridine core has two nitrogen atoms on the pyrazole ring (N1 and N2) that can potentially be acetylated. The regioselectivity of the acetylation, meaning which nitrogen is acetylated, is influenced by several factors including steric hindrance and the electronic properties of the substrate and reagents.
FAQ 3: How does the fused pyridine ring affect the acetylation of the pyrazole nitrogens?
The electron-withdrawing nature of the fused pyridine ring can decrease the nucleophilicity of the pyrazole nitrogens compared to a simple pyrazole.[3] This may necessitate slightly more forcing reaction conditions (e.g., heating, use of a catalyst) to achieve efficient acetylation. The position of substituents on the pyridine ring can also electronically influence the relative nucleophilicity of N1 versus N2.
FAQ 4: What are the key parameters to control for a successful N-acetylation?
The critical parameters to optimize are:
-
Choice of Acetylating Agent and Base/Catalyst: Acetic anhydride with pyridine is standard. DMAP can be used to enhance reactivity.[1][2]
-
Reaction Temperature: Reactions can often be performed at room temperature, but heating may be required for less reactive substrates.[4]
-
Reaction Time: This should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent: Pyridine can act as both a base and a solvent. Inert solvents like dichloromethane (DCM) or acetonitrile can also be used.
-
Purity of Reagents: Ensure that all reagents, especially the pyrazolo[4,3-b]pyridine starting material, are pure and dry, as impurities can lead to side reactions.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the N-acetylation of pyrazolo[4,3-b]pyridine.
Problem 1: Low or No Conversion to the Acetylated Product
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting material.
-
The isolated yield of the desired product is very low.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Insufficient Reactivity | The pyrazolo[4,3-b]pyridine starting material may be electron-deficient or sterically hindered, making the pyrazole nitrogens less nucleophilic. | 1. Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC.[4] 2. Add a Catalyst: Introduce a catalytic amount (0.1-0.2 equivalents) of 4-(dimethylamino)pyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction.[5][6][7] |
| Reagent Decomposition | Acetic anhydride can hydrolyze if moisture is present in the reaction. | 1. Use Anhydrous Conditions: Ensure that your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh acetic anhydride. |
| Suboptimal Reaction Time | The reaction may not have been allowed to proceed to completion. | 1. Monitor the Reaction: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product. Continue the reaction until the starting material is no longer observed. |
Problem 2: Formation of a Mixture of N1 and N2 Acetylated Isomers
Symptoms:
-
TLC analysis shows two distinct product spots with similar retention factors (Rf).
-
¹H NMR of the crude product shows two sets of signals for the acetyl group and the aromatic protons.
Causality and Strategic Solutions:
The formation of a mixture of N1 and N2 acetylated isomers is a common challenge in the chemistry of N-unsubstituted pyrazoles. The regioselectivity is a delicate balance of steric and electronic effects.
-
Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the fused pyridine ring. Therefore, acetylation at N1 is often favored.
-
Electronic Effects: The electronic influence of substituents on the pyrazolo[4,3-b]pyridine ring can alter the relative nucleophilicity of the N1 and N2 atoms.
Strategies for Improving Regioselectivity:
| Strategy | Rationale | Experimental Approach |
| Lower Reaction Temperature | At lower temperatures, the reaction is more likely to be under kinetic control, favoring the formation of the sterically less hindered N1 isomer. | Run the reaction at 0 °C or even lower temperatures and allow it to slowly warm to room temperature. |
| Choice of Acetylating Agent | A bulkier acetylating agent might enhance the steric preference for the N1 position. | While acetic anhydride is standard, for problematic cases, consider using a bulkier anhydride, although this may require more forcing conditions. |
| Protecting Group Strategy | If a specific isomer is required and regioselectivity cannot be controlled, a protecting group strategy may be necessary. This involves protecting one nitrogen, performing the desired chemistry, and then deprotecting. | This is a more advanced approach and would require a multi-step synthesis. |
Visualizing Regioselectivity:
Caption: Kinetic vs. Thermodynamic Control in N-acetylation.
Problem 3: Observation of an Unexpected Side Product
Symptoms:
-
A significant amount of a byproduct is observed by TLC or LC-MS.
-
The mass of the side product may correspond to the migration of the acetyl group.
Possible Cause and Solution:
-
C-N Acetyl Group Migration: In some cases, particularly during the synthesis of the pyrazolo[4,3-b]pyridine core itself, an intermediate N-acetyl hydrazone can undergo a rearrangement where the acetyl group migrates from a carbon to a nitrogen atom.[8] While less common in the direct acetylation of the final heterocycle, it is a possibility to be aware of, especially under harsh reaction conditions.
Solution:
-
Milder Reaction Conditions: If a rearrangement is suspected, use milder conditions. This includes lower temperatures and avoiding excessively strong bases or prolonged reaction times.
-
Characterization: Isolate and characterize the byproduct to confirm its structure. Techniques like 2D NMR (HMBC, HSQC) can be invaluable in determining the exact location of the acetyl group.
Workflow for Troubleshooting Unexpected Side Products:
Caption: Systematic approach to identifying and mitigating side reactions.
III. Experimental Protocols
The following are detailed, step-by-step methodologies for the N-acetylation of pyrazolo[4,3-b]pyridine.
Protocol 1: Standard N-Acetylation with Acetic Anhydride and Pyridine
This protocol is a good starting point for most pyrazolo[4,3-b]pyridine substrates.
Materials:
-
Pyrazolo[4,3-b]pyridine starting material
-
Acetic anhydride (Ac₂O)
-
Anhydrous pyridine
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the pyrazolo[4,3-b]pyridine (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of substrate) in an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting material is consumed. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Once the reaction is complete, remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM or EtOAc and wash with saturated aqueous NaHCO₃ solution to quench any remaining acetic anhydride.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: DMAP-Catalyzed N-Acetylation for Less Reactive Substrates
This protocol is recommended when the standard procedure results in low conversion.
Materials:
-
All materials from Protocol 1
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the pyrazolo[4,3-b]pyridine (1.0 eq.) and DMAP (0.1-0.2 eq.) in anhydrous DCM (10 mL per mmol of substrate) in an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Add pyridine (2.0 eq.) or another non-nucleophilic base like triethylamine (TEA).
-
Cool the mixture to 0 °C.
-
Add acetic anhydride (1.5 eq.) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product as described in Protocol 1.
IV. Purification and Characterization
Purification:
-
Column Chromatography: Silica gel is the most common stationary phase for purifying N-acetylated pyrazolo[4,3-b]pyridines. A gradient of ethyl acetate in hexanes or DCM is typically effective. To prevent product loss on the acidic silica, the silica gel can be deactivated with triethylamine.[9]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[9]
Characterization:
-
¹H NMR: The appearance of a new singlet in the upfield region (typically around δ 2.0-2.8 ppm) corresponding to the acetyl methyl protons is a key indicator of successful acetylation. The chemical shifts of the aromatic protons on the pyrazolo[4,3-b]pyridine core will also change upon acetylation.[8]
-
¹³C NMR: A new signal for the carbonyl carbon of the acetyl group will appear in the downfield region (around δ 168-172 ppm).
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the acetylated product.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1690-1730 cm⁻¹ is characteristic of the C=O stretch of the amide functionality.
V. References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. [Link]
-
Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. [Link]
-
Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. MDPI. [Link]
-
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]
-
BF3 -Mediated Acetylation of Pyrazolo[1,5- a ]pyrimidines and Other π-Excedent ( N -Hetero)arenes. ResearchGate. [Link]
-
Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]
-
O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]
-
Method for purifying pyrazoles. Google Patents.
-
The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). ResearchGate. [Link]
-
1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. [Link]
-
The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed. [Link]
-
How can I get acetylation with acetic anhydride and prydine? ResearchGate. [Link]
-
Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
-
THE DMAP-CATALYZED ACYLATION OF ALCOHOL -- A MECHANISTIC STUDY. ScholarWorks @ UTRGV. [Link]
-
Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science. [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. [Link]
-
4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. MDPI. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
-
Biologically active pyrazolo [4,3-b]pyridines. ResearchGate. [Link]
-
Preparation method of 2-acetylpyridine. Google Patents.
-
Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. PMC. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide. MDPI. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Thieme. [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. [Link]
-
Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Der Pharma Chemica. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]
-
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. NIH. [Link]
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges of Pyrazolo[4,3-b]pyridine Derivatives in Preclinical Assays
Welcome to the technical support center for researchers working with pyrazolo[4,3-b]pyridine derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth troubleshooting strategies and practical solutions for one of the most common hurdles in assay development: low compound solubility. The pyrazolo[4,3-b]pyridine scaffold is a cornerstone of many modern therapeutic programs, particularly in kinase inhibition, but its physicochemical properties often lead to challenges in achieving the necessary aqueous solubility for robust and reliable in vitro and cell-based assays.
This document moves beyond generic advice to offer a structured, cause-and-effect-based approach to diagnosing and resolving solubility issues, ensuring the integrity and reproducibility of your experimental data.
Understanding the Challenge: The Physicochemical Nature of Pyrazolo[4,3-b]pyridines
Pyrazolo[4,3-b]pyridine derivatives are heterocyclic compounds that, like many kinase inhibitors, often possess characteristics that contribute to poor aqueous solubility. These include aromatic ring systems and a generally rigid structure, which can lead to high crystal lattice energy. However, the presence of the pyridine ring introduces a critical feature: a basic nitrogen atom. This makes the molecule's solubility highly dependent on pH.[1][2] Understanding this fundamental property is the first step in effective troubleshooting.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial observations and provides immediate steps to rectify them.
Q1: I've prepared my pyrazolo[4,3-b]pyridine derivative in 100% DMSO, but I see precipitation immediately after diluting it into my aqueous assay buffer. What's happening and what should I do first?
Answer: This is a classic sign of a compound "crashing out" of solution and is typically an issue of kinetic versus thermodynamic solubility.[3] Your compound is highly soluble in the organic solvent (DMSO), but when this stock is diluted into an aqueous buffer, the solvent environment changes drastically, and the compound's thermodynamic solubility limit in the aqueous medium is exceeded.
Causality: The high concentration of the compound in the DMSO droplet is suddenly exposed to a large volume of a poor solvent (your buffer), leading to rapid precipitation before it can be adequately dispersed.
Immediate Troubleshooting Steps:
-
Visual Inspection: Before use, always visually inspect your DMSO stock solutions (preferably after a brief centrifugation) for any signs of precipitation. Precipitates in the stock solution can lead to inaccurate concentrations from the outset.[4]
-
Modify Dilution Protocol: Instead of performing a serial dilution in an aqueous buffer, perform the serial dilutions in 100% DMSO first. Then, add a small, equal aliquot of each DMSO concentration directly to the assay wells containing the final buffer. This method ensures that lower concentrations are not compromised by the precipitation of higher ones and maximizes the time the compound is in a supersaturated, but potentially still active, state.[5]
-
Increase Final DMSO Concentration (with caution): A slight increase in the final assay DMSO concentration (e.g., from 0.5% to 1%) might be sufficient to keep the compound in solution. However, you must validate the tolerance of your specific assay, as DMSO can inhibit enzyme activity or affect cell health.[6][7][8]
Q2: My dose-response curve is inconsistent or shows a shallower-than-expected slope. Could this be a solubility issue?
Answer: Yes, this is a strong indicator of solubility problems, especially at the higher concentrations of your dilution series.
Causality: If your compound precipitates at the highest concentrations, the actual concentration in solution is lower than the nominal concentration. This leads to an apparent loss of potency and can distort the IC50 value, making a potent compound appear weaker than it is.[5]
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and address this issue.
Caption: A systematic workflow for troubleshooting inconsistent dose-response curves due to low solubility.
Q3: You mentioned the pyridine ring is basic. How can I use pH to my advantage?
Answer: The basic nitrogen on the pyridine ring can be protonated at acidic pH, forming a positively charged pyridinium ion. This salt form is generally much more water-soluble than the neutral free base.
Causality: Ionization of a molecule increases its polarity and its ability to interact favorably with water molecules, thereby increasing its aqueous solubility.[1][2]
Experimental Protocol: pH-Solubility Profiling
-
Prepare Buffers: Prepare a series of biologically compatible buffers across a pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include citrate for lower pH and phosphate or HEPES for neutral to slightly basic pH.
-
Compound Addition: Add a small aliquot of your high-concentration DMSO stock to each buffer to a final nominal concentration that is known to precipitate at neutral pH.
-
Equilibration & Observation: Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at the assay temperature.
-
Analysis: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples, and measure the concentration of the supernatant using HPLC-UV.
-
Select Optimal pH: Choose the lowest pH that maintains solubility without negatively impacting your assay's biological components (e.g., enzyme stability, cell viability). Most cellular assays must be run near physiological pH (~7.4), but many biochemical assays can tolerate a wider range.
| Buffer System | Typical pH Range | Considerations for Use |
| Citrate | 3.0 - 6.2 | Can chelate metal ions, potentially affecting metalloenzymes. |
| Phosphate (PBS) | 6.0 - 8.0 | Can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[9] |
| HEPES | 6.8 - 8.2 | Generally well-tolerated in cell culture and biochemical assays. |
| Tris | 7.5 - 9.0 | pH is temperature-dependent; can be toxic to some cell types. |
Table 1: Common biological buffers and their working pH ranges.
Advanced Solubilization Strategies
If initial troubleshooting is insufficient, more advanced formulation strategies may be required. These involve the use of pharmaceutical excipients to enhance solubility.
Q4: What are co-solvents and how do I use them?
Answer: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.
Causality: Co-solvents create a microenvironment that is more favorable for the non-polar regions of your pyrazolo[4,3-b]pyridine derivative, effectively increasing its solubility.
Common Co-solvents for In Vitro Use:
-
Polyethylene Glycol (PEG), particularly low molecular weight versions like PEG 300 or PEG 400.
-
Propylene Glycol (PG)
-
Glycerol
Experimental Protocol: Co-solvent Screening
-
Prepare your assay buffer containing various concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v of PEG 400).
-
Add your compound (from a 100% DMSO stock) to each co-solvent/buffer mixture.
-
Assess solubility as described in the pH profiling protocol.
-
Crucially, run parallel controls to ensure the co-solvent concentration does not affect your assay readout.
Q5: I've heard about cyclodextrins. How do they work and are they suitable for my assay?
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that is water-soluble.[10][11][12]
Causality: The hydrophobic pyrazolo[4,3-b]pyridine molecule partitions into the non-polar interior of the cyclodextrin, while the polar exterior of the cyclodextrin interacts with water, effectively shuttling the compound into solution.
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity in cell-based assays compared to unmodified β-cyclodextrin.[10]
Experimental Protocol: Formulation with HP-β-CD
-
Prepare HP-β-CD Stock: Make a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 20-40% w/v).
-
Complexation:
-
Add your compound from a DMSO stock to the HP-β-CD solution.
-
Alternatively, for better complexation, a thin film of the dry compound can be evaporated in a glass vial, and the HP-β-CD solution is then added and vortexed/sonicated to facilitate inclusion.
-
-
Assay Dilution: Use this new, aqueous, complexed stock for dilutions in your assay.
-
Control: Remember to include a vehicle control with the same concentration of HP-β-CD to account for any effects of the excipient itself.
Caption: Mechanism of solubility enhancement by HP-β-Cyclodextrin inclusion complex formation.
Q6: Can I create a salt form of my compound in the lab to improve solubility?
Answer: Yes, this is a highly effective strategy for basic compounds like pyrazolo[4,3-b]pyridines.[13] While large-scale, crystalline salt formation is a specialized process, you can create an in situ salt solution for assay purposes.
Causality: Reacting the basic free base with an acid results in a proton transfer, forming a salt that is an ionic species with much higher aqueous solubility.[14][15]
Experimental Protocol: In Situ Salt Formation
-
Solvent: Dissolve your free-base compound in a minimal amount of a suitable organic solvent in which an acid is also soluble (e.g., methanol or ethanol).
-
Acid Addition: Add a stoichiometric equivalent (1.0 to 1.1 eq) of an acid, such as HCl (e.g., as a 1M solution in diethyl ether or dioxane) or phosphoric acid.
-
Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: The resulting salt residue can now be directly dissolved in your aqueous assay buffer or water. This aqueous stock can then be used for your experiments.
-
Verification: The pH of the resulting solution should be acidic. You should confirm that this pH is compatible with your assay.
Summary of Troubleshooting Strategies
| Strategy | Principle | Best For | Key Consideration |
| Optimized Dilution | Kinetic Solubility | Initial screening (HTS) | Minimizes precipitation at high concentrations affecting lower ones.[5] |
| pH Adjustment | Ionization | Weakly basic/acidic compounds | Must verify assay compatibility with the required pH.[16] |
| Co-solvents (e.g., PEG) | Polarity Reduction | Highly lipophilic compounds | Potential for assay interference; requires vehicle controls.[17] |
| Cyclodextrins (HP-β-CD) | Inclusion Complex | Bulky, hydrophobic compounds | Very effective, but the CD itself can sometimes interact with assay components.[10] |
| In Situ Salt Formation | Ionization | Weakly basic compounds | Creates a highly soluble stock but results in an acidic solution.[14][18] |
| Surfactants (e.g., Tween® 80) | Micellar Solubilization | Very poorly soluble compounds | Can denature proteins or disrupt cell membranes; use at low concentrations.[16] |
Table 2: Comparative summary of solubility enhancement strategies for in vitro assays.
By systematically applying these diagnostic and formulation strategies, researchers can overcome the solubility challenges posed by pyrazolo[4,3-b]pyridine derivatives, leading to more accurate, reproducible, and reliable data in the pursuit of novel therapeutics.
References
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]
-
Al-Badr, A. A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6674. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. Frontiers in Pharmacology. Available at: [Link]
-
Principles of Salt Formation. ResearchGate. Available at: [Link]
-
The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
-
ResearchGate. Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International Journal of Molecular Sciences. Available at: [Link]
-
Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Nuisance compounds in cellular assays. Trends in Pharmacological Sciences. Available at: [Link]
-
Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Formation and Physicochemical Properties of Crystalline and Amorphous Salts with Different Stoichiometries Formed between Ciprofloxacin and Succinic Acid. Molecular Pharmaceutics. Available at: [Link]
-
The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PubMed. Available at: [Link]
-
The pyrazolo[3,4-b]pyridine surrogates 1-12 in vitro antimicrobial efficacy. ResearchGate. Available at: [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Available at: [Link]
-
CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. ResearchGate. Available at: [Link]
-
A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis. ResearchGate. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. Available at: [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. Available at: [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics. Available at: [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models [mdpi.com]
- 8. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Cyclodextrins, Surfactants and Their Inclusion Complexes | MDPI [mdpi.com]
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- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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How to avoid C-N-migration rearrangement in pyrazolo[4,3-b]pyridine synthesis
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the synthesis of pyrazolo[4,3-b]pyridines, a scaffold of significant interest in drug discovery. This resource provides in-depth troubleshooting advice, mechanistic insights, and validated alternative protocols to help you navigate common synthetic hurdles, specifically the problematic C-N migration rearrangement.
Section 1: Understanding the C-N Migration Rearrangement
During the synthesis of pyrazolo[4,3-b]pyridines, particularly via the modified Japp-Klingemann reaction, an unexpected and often yield-limiting C-N acetyl migration can occur. This section dissects the issue to provide a foundational understanding.
FAQ 1: What is the C-N migration rearrangement in pyrazolo[4,3-b]pyridine synthesis?
Answer: The C-N migration is an intramolecular rearrangement where an acetyl group, originally attached to a carbon atom in the hydrazone intermediate, migrates to an adjacent nitrogen atom. This side reaction leads to the formation of a stable N-aryl-N-acetylhydrazone byproduct instead of the desired pyrazolo[4,3-b]pyridine core structure.[1][2] This rearrangement is particularly prevalent during the base-mediated cyclization step of the modified Japp-Klingemann reaction sequence starting from 2-chloro-3-nitropyridines and ethyl acetoacetate derivatives.[1]
FAQ 2: What is the proposed mechanism for this C-N acetyl migration?
Answer: The rearrangement is believed to be initiated by the nucleophilic base used for the deacetylation and cyclization step. The proposed mechanism involves the following key steps[1]:
-
Nucleophilic Attack: A nucleophilic base (e.g., pyrrolidine) attacks the electron-deficient N=N double bond of the azo-intermediate.
-
Charge Separation: This attack generates a negative charge on the second nitrogen atom of the azo bond.
-
Intramolecular Cyclization: The newly formed anionic nitrogen attacks the spatially proximal carbonyl carbon of the acetyl group, forming a transient, strained four-membered ring intermediate.
-
Ring Opening & Migration: This intermediate rapidly collapses, cleaving the original C-acetyl bond and forming a new N-acetyl bond, resulting in the rearranged N-aryl-N-acetylhydrazone product.
This process occurs almost instantaneously at room temperature upon addition of a suitable nucleophile.[1]
Caption: Proposed mechanism for the nucleophile-catalyzed C-N acetyl migration.
Section 2: Troubleshooting Guide for the Modified Japp-Klingemann Synthesis
This section provides specific troubleshooting advice for scientists using the synthetic route from 2-chloro-3-nitropyridines, which is susceptible to the C-N migration.
Problem 1: My reaction is yielding a significant amount of a byproduct, which I've characterized as the N-acetylhydrazone, instead of my target pyrazolo[4,3-b]pyridine.
Cause: The choice of base is critical in the deacetylation/cyclization step. Milder, nucleophilic bases are known to catalyze the C-N migration rearrangement.[1] If you are using bases like DABCO or secondary amines (e.g., pyrrolidine), you are likely promoting the formation of the undesired rearranged product.[1]
Solution:
-
Change the Base: Switch from a mild nucleophilic base to a stronger, non-nucleophilic, or sterically hindered base. While strong nucleophilic bases like sodium hydroxide (NaOH) or sodium methoxide (MeONa) can promote the desired cyclization, they may also cause unwanted side reactions, such as the hydrolysis of ester groups present on the molecule.[1] A careful screening of bases is recommended.
-
Temperature Control: The rearrangement can occur rapidly even at room temperature.[1] Ensure the reaction is cooled before the addition of the base and maintain a low temperature during the initial phase of the cyclization.
Data Summary: Impact of Base Selection on Product Formation
| Base Type | Example(s) | Observed Outcome | Potential Issues | Reference |
| Mild Nucleophilic | Pyrrolidine, DABCO | Promotes C-N migration, forming the undesired N-acetylhydrazone byproduct. | Low yield of desired product. | [1] |
| Strong Nucleophilic | NaOH, MeONa | Can yield the desired pyrazolo[4,3-b]pyridine. | High potential for side reactions, especially saponification of ester groups. | [1] |
| Non-Nucleophilic | K₂CO₃ | Resulted in decomposition of the starting material. | Not a viable option for this specific transformation. | [1] |
Problem 2: I tried using NaOH, but now I'm getting hydrolysis of my ethyl ester. How can I get the desired product cleanly?
Cause: The high nucleophilicity and basicity of NaOH and MeONa readily attack sensitive functional groups like esters.
Solution:
-
Modify Reaction Conditions: If using NaOH or MeONa, perform the reaction at the lowest possible temperature (e.g., 0 °C to RT) and for the shortest time necessary to achieve cyclization. Monitor the reaction closely by TLC or LC-MS to minimize ester hydrolysis.
-
Use a More Hindered Base: Consider a non-nucleophilic, sterically hindered base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with a less nucleophilic secondary amine. One successful protocol modification used DBU in place of pyridine in the initial azo-coupling step, followed by a reduced amount of pyrrolidine for the cyclization, achieving a high yield (85%) of the desired product.[1]
Recommended Protocol (Modified to Minimize Rearrangement):
This protocol is adapted from the work of Nikol'skiy et al. and is optimized to favor the desired cyclization over the C-N migration.[1]
-
Azo Coupling:
-
Dissolve the nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (MeCN, 5 mL).
-
Add the appropriate aryldiazonium tosylate (1.1 mmol).
-
Add DBU (0.45 mL, 3 mmol).
-
Stir the reaction mixture at room temperature for 5–60 minutes, monitoring by TLC.
-
-
Deacetylation and Cyclization:
-
To the reaction mixture, add pyrrolidine (0.08 mL, 1 mmol).
-
Stir the reaction mixture at 40 °C for 15–90 minutes, monitoring by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of 1N hydrochloric acid.
-
Extract with chloroform (CHCl₃).
-
Purify the product by flash chromatography.
-
Section 3: Alternative Rearrangement-Free Synthetic Protocols
To completely circumvent the possibility of C-N migration, the most effective strategy is to employ a synthetic route that does not involve the problematic intermediate. The most common and reliable alternative is the annulation of a pyridine ring onto a pre-existing, appropriately substituted pyrazole core.[1][2]
Alternative Strategy 1: Cyclocondensation from 4-Aminopyrazole-5-carbaldehydes
This is a classical and widely cited method for constructing the pyrazolo[4,3-b]pyridine skeleton.[1][2] The key feature of this approach is that the pyrazole ring is already formed, and the subsequent cyclization to form the pyridine ring does not involve intermediates prone to C-N acyl migration.
General Workflow:
The main challenge with this method is the potential instability of the 4-aminopyrazole-5-carbaldehyde starting material. Therefore, it is often prepared and used with N-protection, or generated in situ.
Sources
Technical Support Center: Scale-Up Synthesis of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure a successful, scalable, and robust synthesis.
Introduction
1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a key intermediate in the development of various pharmacologically active agents. The pyrazolopyridine scaffold is structurally similar to purines, making it a privileged core in medicinal chemistry, with applications as kinase inhibitors and other therapeutic agents.[1][2] Transitioning the synthesis of this compound from bench-scale to pilot or manufacturing scale introduces significant challenges, including ensuring regioselectivity, minimizing impurities, and developing a robust purification strategy. This guide provides practical, field-tested advice to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining the core 1H-pyrazolo[4,3-b]pyridine scaffold?
There are two main retrosynthetic approaches for constructing the pyrazolopyridine bicyclic system[3]:
-
Annulation of a Pyrazole Ring onto a Pyridine Core: This is a common and effective method, often starting from readily available functionalized pyridines, such as 2-chloro-3-nitropyridine. A sequence involving nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction can efficiently yield the desired scaffold.[4]
-
Annulation of a Pyridine Ring onto a Pyrazole Core: This approach starts with a substituted aminopyrazole. For example, cyclocondensation reactions of 4-aminopyrazole-5-carbaldehydes can be used to form the fused pyridine ring.[4]
For scale-up, the choice depends on the cost and availability of starting materials, as well as the overall process safety and efficiency. Multi-component reactions (MCRs) are also emerging as an attractive, atom-economical alternative for constructing such heterocyclic systems in a single pot.[5]
Q2: What is the recommended method for the N-acetylation of 1H-pyrazolo[4,3-b]pyridine on a larger scale?
The most direct method is the N-acylation of the pre-formed 1H-pyrazolo[4,3-b]pyridine core using an acetylating agent. The choice of agent and conditions is critical for scale-up:
-
Acetyl Chloride: Highly reactive but generates HCl as a byproduct, requiring a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) to act as an acid scavenger. Exothermic nature requires excellent temperature control.
-
Acetic Anhydride: Less reactive and generally safer for large-scale operations. It produces acetic acid as a byproduct, which is less corrosive than HCl. The reaction can often be driven to completion with gentle heating or by using a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).
For scale-up, acetic anhydride is often preferred due to its more manageable reactivity and less corrosive byproduct.
Q3: Regioselectivity is a major concern. How can I ensure the acetyl group adds to the N1 position and not the N2 position?
This is the most critical challenge in this synthesis. The pyrazole ring has two nitrogen atoms (N1 and N2), and acylation can occur at either, leading to a mixture of 1-acetyl (desired) and 2-acetyl (isomer) products.
Controlling regioselectivity relies on exploiting the subtle electronic and steric differences between the two nitrogen atoms.
-
Steric Hindrance: The N1 position is generally more sterically accessible than the N2 position, which is adjacent to the fused pyridine ring. Using bulkier reagents or solvents can sometimes enhance selectivity for N1.
-
Reaction Kinetics vs. Thermodynamics: The N1-acetyl isomer is often the thermodynamically more stable product. Running the reaction at a slightly elevated temperature for a longer duration can allow for equilibration, favoring the thermodynamic product. Conversely, kinetic control (low temperature, rapid reaction) might yield a different isomeric ratio.
-
Protecting Groups: In some complex syntheses, a protecting group strategy is employed to block one nitrogen, direct the acylation, and then remove the group. However, this adds steps and is less ideal for scale-up.
A thorough Design of Experiments (DoE) approach is recommended to screen solvents, bases, temperatures, and addition rates to find the optimal conditions that maximize the N1:N2 ratio.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-acetylation step.
Problem: My reaction shows low or incomplete conversion of the starting material.
-
Potential Cause 1: Insufficiently activated acylating agent.
-
Explanation: Acetic anhydride may not be reactive enough on its own, especially if the pyrazolopyridine nitrogen is not very nucleophilic.
-
Solution: Add a catalytic amount (0.05–0.1 eq) of 4-dimethylaminopyridine (DMAP). DMAP acts as a superior nucleophilic catalyst by forming a highly reactive N-acetylpyridinium intermediate, which then efficiently acetylates the substrate.[6]
-
-
Potential Cause 2: Poor solubility of starting material.
-
Explanation: The 1H-pyrazolo[4,3-b]pyridine may have limited solubility in the chosen solvent, leading to a slow heterogeneous reaction.
-
Solution: Screen for a solvent system that fully dissolves the starting material at the reaction temperature. Aprotic polar solvents like acetonitrile, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are often good candidates. Ensure the solvent is anhydrous, as water will consume the acylating agent.
-
-
Potential Cause 3: Inadequate temperature.
-
Explanation: The reaction may have a significant activation energy barrier.
-
Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from room temperature to 40-60 °C) while monitoring the reaction progress by TLC or LC-MS.
-
Problem: My LC-MS analysis shows two product peaks with the same mass, indicating isomeric products.
-
Explanation: You are likely forming a mixture of the desired 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone (N1-isomer) and 2-(2H-pyrazolo[4,3-b]pyridin-2-yl)ethanone (N2-isomer). These isomers can be difficult to separate by standard chromatography on a large scale.
-
Solution Workflow:
Caption: Troubleshooting workflow for managing isomeric impurities.
-
Step 1: Confirm Structures: Isolate small samples of each isomer and perform detailed NMR analysis (¹H, ¹³C, HMBC, NOESY) to definitively assign the N1 and N2 structures.
-
Step 2: Optimize Selectivity: As discussed in the FAQ, systematically vary reaction parameters. A solvent screen is often the most impactful. For example, a non-polar solvent like toluene may favor one isomer, while a polar aprotic solvent like DMF may favor another.
-
Step 3: Develop a Selective Purification: If achieving >98% selectivity is not possible, focus on purification. Since the isomers have different dipole moments and crystal packing abilities, explore:
-
Recrystallization: Screen a wide range of solvents and solvent/anti-solvent systems.
-
Salt Formation: Attempt to form an acid addition salt (e.g., with HCl, H₂SO₄, or p-toluenesulfonic acid). Isomers often have different pKa values and salt crystallization properties, which can be exploited for purification.[7]
-
-
Problem: I've isolated a significant byproduct that is not the N2-isomer.
-
Potential Cause: Acetyl Group Migration.
-
Explanation: Under certain conditions (e.g., with specific bases or elevated temperatures), an unusual C-to-N migration of an acetyl group has been reported in related pyrazolopyridine syntheses.[4] This could lead to complex rearranged byproducts.
-
Solution: Re-evaluate your reaction conditions. This type of rearrangement is often promoted by strong bases or excessive heat. Consider lowering the reaction temperature and using a milder base or even running the reaction neat with acetic anhydride if feasible. In-process monitoring (TLC, LC-MS) is crucial to detect the onset of byproduct formation.
-
Recommended Scale-Up Protocol & Parameters
This protocol is a starting point and should be optimized for your specific equipment and scale.
Reaction: N-acetylation of 1H-pyrazolo[4,3-b]pyridine
-
Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 1H-pyrazolo[4,3-b]pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (10 L/kg of starting material). Begin agitation to ensure good mixing.
-
Reagent Charge: Add acetic anhydride (1.2 eq). Safety Note: Acetic anhydride is corrosive and lachrymatory. Handle in a well-ventilated area with appropriate PPE.
-
Temperature Control: Cool the mixture to 0-5 °C using a chiller.
-
Base Addition: Slowly add triethylamine (1.3 eq) subsurface over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.
-
In-Process Control (IPC): Take an aliquot of the reaction mixture, quench it with water, and analyze by LC-MS to confirm the consumption of starting material (target: <1.0%).
-
Work-up & Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.
-
Add ethyl acetate (15 L/kg) and water (10 L/kg). Stir vigorously.
-
Separate the organic layer. Wash sequentially with 5% aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a crude solid.
-
-
Purification:
-
Perform a recrystallization from a suitable solvent system (e.g., isopropanol/heptane) to achieve the desired purity specification (target: >99.5% by HPLC).
-
Table 1: Critical Process Parameters & Rationale
| Parameter | Recommended Range | Rationale & Justification |
| Equivalents of Acetic Anhydride | 1.1 - 1.5 eq | Ensures complete conversion. Excess can be removed during work-up. Using >1.5 eq offers no benefit and increases cost. |
| Equivalents of Base | 1.2 - 1.5 eq | Required to neutralize the HCl byproduct from the likely ketene intermediate or trace acetyl chloride in the anhydride. |
| Addition Temperature | 0 - 10 °C | Controls the initial exotherm of the reaction, preventing runaway reactions and minimizing potential side-product formation. |
| Reaction Temperature | 20 - 40 °C | A balance between achieving a reasonable reaction rate and preventing thermal degradation or byproduct formation. |
| Solvent | Acetonitrile, Ethyl Acetate | Aprotic solvents that are relatively easy to remove and provide good solubility for the reactants. Must be anhydrous. |
| Purification Method | Recrystallization | Avoids costly and time-consuming column chromatography, making it suitable and scalable for manufacturing.[4] |
Process Flow Diagram
Caption: Overall process workflow for the synthesis and purification.
References
-
Dymshits, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 738. Available at: [Link]
-
Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol? Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
- Google Patents. (n.d.). CN103992318A - Pyrazolopyridine compound and preparation method thereof.
-
RSC Publishing. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Available at: [Link]
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
MDPI. (n.d.). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Available at: [Link]
-
PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. Available at: [Link]
-
Reddit. (2020). What is the role of pyridine in the acetylations of alcohols? Available at: [Link]
-
PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Available at: [Link]
-
ACS Publications. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Available at: [Link]
-
ResearchGate. (2015). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Available at: [Link]
-
ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. Available at: [Link]
-
PubMed. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Available at: [Link]
-
ResearchGate. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
-
Research Square. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Available at: [Link]
-
ResearchGate. (2019). Synthetic strategies for thiazolopyridine derivatives. Available at: [Link]
-
PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Available at: [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
Sources
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics [mdpi.com]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Enhancing Cell Permeability of Pyrazolo[4,3-b]pyridine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[4,3-b]pyridine inhibitors. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge encountered with this class of compounds: poor cell permeability. By understanding the underlying principles and employing the strategies outlined here, you can optimize your experimental outcomes and accelerate your research.
Introduction: The Permeability Predicament
Pyrazolo[4,3-b]pyridines are a versatile class of heterocyclic compounds that have shown significant promise as inhibitors for a wide range of biological targets, including various kinases.[1][2][3] Their fused ring system provides a rigid scaffold that can be readily functionalized to achieve high potency and selectivity.[3] However, a frequent hurdle in the development of these inhibitors is achieving sufficient cell permeability to translate potent in vitro activity into cellular efficacy. This guide will walk you through understanding, diagnosing, and addressing this critical issue.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazolo[4,3-b]pyridine inhibitors show high potency in biochemical assays but weak or no activity in cell-based assays?
This is a classic "biochemical vs. cellular" discrepancy and a strong indicator of poor cell permeability. While your compound may effectively inhibit its purified target protein in a test tube, it must first cross the cell membrane to reach its intracellular site of action. Several physicochemical properties of the pyrazolo[4,3-b]pyridine scaffold can contribute to low permeability:
-
Polarity and Hydrogen Bonding: The presence of nitrogen atoms in the pyridine and pyrazole rings, along with potential polar substituents, can increase the molecule's polarity and its capacity for hydrogen bonding.[4] This can lead to a strong association with the aqueous extracellular environment and hinder its ability to partition into the lipophilic cell membrane.
-
Molecular Size and Rigidity: While the rigid scaffold is beneficial for target binding, a large molecular weight and lack of conformational flexibility can be detrimental to passive diffusion across the lipid bilayer.
-
Efflux Transporter Activity: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing the accumulation of a sufficient intracellular concentration.
Q2: What are the key physicochemical properties I should consider to improve the cell permeability of my pyrazolo[4,3-b]pyridine series?
To enhance passive diffusion, a delicate balance of several properties is required. Here are the key parameters to focus on during your medicinal chemistry optimization:
-
Lipophilicity (logP/logD): A crucial factor for membrane partitioning. Generally, a logP in the range of 1-3 is considered optimal for oral drug absorption and cell permeability. However, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.[5]
-
Polar Surface Area (PSA): This metric estimates the surface area of a molecule occupied by polar atoms. A lower PSA (typically < 140 Ų) is generally associated with better cell permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): Minimizing the number of HBDs and HBAs can reduce the energy penalty for desolvation as the molecule moves from the aqueous environment into the lipid membrane.
-
Molecular Weight (MW): While not a strict rule, smaller molecules (MW < 500 Da) tend to have better permeability.
-
Aqueous Solubility: Sufficient solubility is necessary for the compound to be available at the cell surface for absorption.
Table 1: General Physicochemical Property Guidelines for Improved Cell Permeability
| Property | Guideline | Rationale |
| Lipophilicity (cLogP) | 1 - 3 | Balances membrane partitioning with aqueous solubility. |
| Polar Surface Area (PSA) | < 140 Ų | Reduces desolvation energy penalty. |
| Hydrogen Bond Donors | ≤ 5 | Minimizes strong interactions with water. |
| Hydrogen Bond Acceptors | ≤ 10 | Minimizes strong interactions with water. |
| Molecular Weight (MW) | < 500 Da | Smaller molecules generally diffuse more easily. |
| Aqueous Solubility | > 10 µM | Ensures sufficient concentration at the cell surface. |
Note: These are general guidelines, and exceptions exist. The optimal properties will be specific to the compound series and its target.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to systematically diagnose and address poor cell permeability in your pyrazolo[4,3-b]pyridine inhibitors.
Step 1: Quantifying Cell Permeability
Before attempting to improve permeability, it is essential to have a reliable method to measure it.
Recommended Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method that provides a good initial assessment of a compound's passive diffusion potential.[6][7] It measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate:
-
A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 1% egg lecithin in n-dodecane) to form the artificial membrane.
-
-
Compound Preparation:
-
Prepare stock solutions of your test compounds in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to the final desired concentration (e.g., 200 µM) in a buffer solution (e.g., PBS, pH 7.4) for the donor compartment.
-
-
Assay Procedure:
-
Add the compound solutions to the donor wells of the PAMPA plate.
-
Add buffer solution to the acceptor wells.
-
Incubate the plate at room temperature for a defined period (e.g., 5 hours).
-
-
Quantification:
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.
-
Recommended Assay: Caco-2 Cell Permeability Assay
For a more biologically relevant assessment, the Caco-2 cell permeability assay is the gold standard.[8] This assay utilizes a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier.
Experimental Protocol: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
-
Assay Procedure (Bidirectional Permeability):
-
Apical to Basolateral (A→B) Permeability: Add the test compound to the apical (upper) chamber and fresh media to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Permeability: Add the test compound to the basolateral chamber and fresh media to the apical chamber.
-
Incubate at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
At designated time points, collect samples from both the apical and basolateral chambers.
-
Quantify the concentration of the compound in each sample using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux.
-
Step 2: Structure-Activity Relationship (SAR) Guided Optimization
Once you have a reliable permeability assay in place, you can begin to systematically modify the structure of your pyrazolo[4,3-b]pyridine inhibitors to improve their permeability.[9]
Diagram 1: Key Positions for Modification on the Pyrazolo[4,3-b]pyridine Scaffold
Caption: Strategic modification points on the pyrazolo[4,3-b]pyridine core.
Key Strategies for SAR Optimization:
-
Masking Hydrogen Bond Donors: The N-H of the pyrazole ring is a key hydrogen bond donor. Alkylation with small, non-polar groups can significantly improve permeability. However, be mindful that this position may be critical for target engagement.[10]
-
Reducing Polarity: If your scaffold contains polar functional groups (e.g., carboxylates, amides), consider bioisosteric replacements with less polar moieties that maintain the necessary interactions with the target.
-
Modulating Lipophilicity: Systematically vary substituents on the pyridine ring to fine-tune the overall lipophilicity of the molecule. The addition of small alkyl or halogen groups can increase lipophilicity, while the introduction of small polar groups can improve solubility.
-
Intramolecular Hydrogen Bonding: Introducing substituents that can form intramolecular hydrogen bonds can mask polar groups and reduce the effective PSA, thereby enhancing permeability.[11][12]
Step 3: Advanced Strategies for Overcoming Poor Permeability
If SAR optimization alone is insufficient, consider these more advanced approaches.
Prodrug Strategies
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[13][14] This is a powerful strategy to transiently mask polar functional groups that are essential for target binding but hinder cell entry.[15][16]
Diagram 2: Prodrug Approach for a Hypothetical Pyrazolo[4,3-b]pyridine Inhibitor
Caption: A prodrug strategy to enhance cell permeability.
Common Prodrug Approaches:
-
Ester Prodrugs: If your inhibitor has a carboxylic acid or hydroxyl group, converting it to an ester can increase lipophilicity. Intracellular esterases will then cleave the ester to release the active drug.
-
Phosphate Prodrugs: For compounds with poor aqueous solubility, the addition of a phosphate group can significantly improve this property. Intracellular phosphatases can then remove the phosphate to regenerate the active inhibitor.
-
Acyloxymethyl or Alkoxycarbonyloxymethyl Ethers/Esters: These promoieties can be attached to hydroxyl, carboxyl, or amine groups and are cleaved by intracellular enzymes.
Formulation Strategies
In some cases, the formulation of the compound can be modified to improve its apparent permeability.
-
Use of Permeation Enhancers: Certain excipients can transiently disrupt the cell membrane, allowing for increased drug uptake. However, this approach needs careful evaluation for potential cytotoxicity.[17]
-
Nanoparticle Formulations: Encapsulating the inhibitor in lipid-based or polymeric nanoparticles can facilitate its entry into cells via endocytosis.
Conclusion: A Multifaceted Approach to a Solvable Problem
Addressing poor cell permeability in pyrazolo[4,3-b]pyridine inhibitors requires a systematic and multi-pronged approach. By combining careful physicochemical property analysis, robust permeability assays, strategic SAR-guided optimization, and, when necessary, advanced prodrug and formulation strategies, researchers can successfully overcome this common hurdle. This guide provides a framework to diagnose the root cause of poor cellular activity and rationally design next-generation compounds with improved permeability and ultimately, greater therapeutic potential.
References
-
Abu-hashem AA, Al-Hussain SA (2024) Design, synthesis, antimicrobial activity, and molecular docking of novel thiazoles, pyrazoles, 1, 3-thiazepinones, and 1, 2, 4-triazolopyrimidines derived from quinoline-pyrido [2, 3- d ] pyrimidinones. Pharmaceuticals 17:1632. [Link]
-
Al-Omair, M. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1770. [Link]
-
BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]
-
Chen, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1451. [Link]
-
Cheng, Y., et al. (2019). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances, 9(58), 33931-33941. [Link]
-
de Mendoza, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2115. [Link]
-
Gaber, M., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. International Journal of Molecular Sciences, 24(5), 4884. [Link]
-
Gao, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(9), e1900066. [Link]
-
Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]
-
Gising, J., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 331-347. [Link]
-
Han, L. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 13(8), 1186. [Link]
-
Kuttan, N. K., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 157, 111-127. [Link]
-
Liu, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 10986-10996. [Link]
-
Moss, S. M., et al. (2020). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 63(15), 8348-8360. [Link]
-
Naro, Y., & Ishida, T. (2024). Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]
-
Pavan, M. G., & Danani, A. (2022). Drug–Membrane Permeability across Chemical Space. Membranes, 12(11), 1083. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Santos, A. C., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. [Link]
-
Scott, J. S., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Medicinal Chemistry Letters, 12(10), 1583-1590. [Link]
-
Sharma, P., et al. (2023). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Current Medicinal Chemistry, 30. [Link]
-
Watson, E. R., & Brown, H. A. (2021). Pharmacological approaches to understanding protein kinase signaling networks. Biochemical Journal, 478(1), 19-48. [Link]
-
Zhang, Y., et al. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. dau.url.edu [dau.url.edu]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
A Guide to Minimizing Off-Target Effects for Researchers
Welcome to the technical support center for 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone and its analogs. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical methodologies required to navigate one of the most common challenges in small molecule inhibitor research: off-target effects. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to target the ATP-binding site of protein kinases.[1] However, the highly conserved nature of this site across the human kinome means that even highly potent compounds can interact with unintended targets, leading to ambiguous data or cellular toxicity.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during your research. We will delve into the causality behind these issues and provide robust, self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions & Troubleshooting
Q1: I'm observing an unexpected or inconsistent phenotype in my cell-based assays. Could this be an off-target effect?
This is a critical first question when experimental results deviate from the expected outcome. An unexpected phenotype can indeed stem from the inhibition of one or more unknown kinases or other proteins. The key is to systematically determine if the observed effect is a direct consequence of inhibiting your primary target.
Causality Check: A common pitfall is to assume that a potent inhibitor of a specific kinase will only produce a phenotype related to that kinase's known signaling pathway. However, if the compound inhibits other kinases with similar potency, the resulting phenotype will be a composite of multiple pathway perturbations.
Here is a logical workflow to begin dissecting this problem:
Caption: The four pillars of on-target validation.
-
Your Compound (Chemical Validation): Demonstrates the effect with your well-characterized, selectivity-profiled molecule.
-
Orthogonal Inhibitor: Use at least one other potent, selective, and structurally distinct inhibitor of the same target. If it produces the same phenotype, it strongly suggests the effect is on-target.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the target protein. I[2]f this genetic perturbation replicates the phenotype observed with your inhibitor (a "phenocopy"), it provides powerful evidence for on-target action.
-
Rescue Experiment: This is a highly rigorous control. Engineer cells to express a mutant version of your target kinase that is resistant to your compound but retains its catalytic activity. If treating these cells with your compound fails to produce the phenotype seen in wild-type cells, it proves the effect is mediated through the intended target.
Experimental Protocols
Protocol 1: General Workflow for Kinase Selectivity Profiling
This protocol outlines the steps for using a commercial service, which is the most efficient method for broad kinome screening.
-
Compound Preparation:
-
Synthesize and purify a sufficient quantity of your test compound (>5 mg). Confirm purity (>98%) and identity via LC-MS and NMR.
-
Prepare a 10 mM stock solution in 100% DMSO. Ensure the compound is fully dissolved.
-
-
Service Selection:
-
Choose a vendor (e.g., Reaction Biology, Eurofins Discovery, Promega).
-
Select the appropriate service. For initial screening, a broad panel like the Eurofins KINOMEscan™ (binding assay) or Reaction Biology's HotSpot℠ (activity assay) at a single high concentration (e.g., 1 µM) is cost-effective. 3[3][4]. Sample Submission:
-
Follow the vendor's specific instructions for sample submission, which typically involves sending a specified volume and concentration of your DMSO stock.
-
-
Data Analysis:
-
The vendor will provide a report, usually including percent inhibition or Kd values for each kinase.
-
Identify primary hits (your intended target) and significant off-target hits (e.g., >90% inhibition or Kd < 1 µM).
-
For the most significant hits, perform follow-up dose-response experiments (IC50 or Kd determination) through the same vendor to quantify potency.
-
Protocol 2: Cellular On-Target Validation by Phospho-Substrate Western Blot
This protocol confirms that your compound inhibits the target kinase inside cells.
-
Cell Culture and Plating:
-
Culture the appropriate cell line known to have an active signaling pathway involving your target kinase.
-
Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of your compound in cell culture media. A typical range would be from 10 µM down to 1 nM, including a DMSO-only vehicle control.
-
Remove the old media from the cells and add the media containing your compound or vehicle.
-
Incubate for a duration appropriate to see a change in the phosphorylation status of the substrate (e.g., 1-4 hours). This may require optimization.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Run the gel, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the direct substrate of your target kinase.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis and Controls:
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-substrate to total substrate confirms on-target cellular activity.
-
References
-
Lavogina, D., & Laasfeld, T. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Kovaleva, O., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(21), 7373. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
-
Lee, G., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3768-3772. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology PDF. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]
-
Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. [Link]
-
Patsnap. (2024). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
- Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of PROTAC degraders in living cells. Cell Chemical Biology, 25(2), 225-233.e6. (Note: While this reference is on PROTACs, it details the NanoBRET technology which is broadly applicable).
- Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
-
Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12835-12852. [Link]
-
Ammar, Y. A., et al. (2018). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Bioorganic & Medicinal Chemistry, 26(12), 3377-3392. [Link]
-
Iyer, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 798. [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling Services. Eurofins Discovery Website. [Link]
-
Hossain, M. A., et al. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy, 18, 1-13. [Link]
Sources
- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 2. dovepress.com [dovepress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Refining assay conditions for consistent results with 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Technical Support Center: A Guide to Assays with 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone and its derivatives. This family of compounds, built on the pyrazolopyridine scaffold, represents a significant area of interest in modern drug discovery, particularly as inhibitors of protein kinases and modulators of crucial signaling pathways.[1][2][3] Their unique structure allows for selective interaction with enzyme active sites, making them valuable tools in research targeting cancer and inflammatory diseases.[3]
This guide is designed for researchers, scientists, and drug development professionals. Our goal is to empower you with the technical knowledge and practical insights needed to refine your assay conditions, troubleshoot common challenges, and generate reproducible, high-quality data. We will move beyond simple procedural lists to explain the scientific rationale behind each recommendation, ensuring you can adapt and optimize protocols for your specific experimental context.
Part 1: Troubleshooting Guide for Inconsistent Assay Results
Assay variability is a common hurdle in experimental biology. When working with small molecules like 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, inconsistency can arise from multiple factors related to compound handling, assay conditions, or reagent stability. The following section addresses the most frequent issues in a question-and-answer format.
Troubleshooting Flowchart
Below is a logical workflow to diagnose and resolve common experimental issues.
Caption: Step-by-step workflow for a typical kinase inhibition assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a concentration gradient for the dose-response curve.
-
-
Assay Plate Setup (384-well format):
-
Add 2 µL of each compound dilution to the appropriate wells.
-
Controls: Add 2 µL of 100% DMSO to "Max Activity" (0% inhibition) and "Min Activity" (100% inhibition) control wells.
-
-
Enzyme Addition:
-
Prepare the kinase solution in assay buffer at 2X the final desired concentration.
-
Add 4 µL of the kinase solution to all wells except the "Min Activity" controls. Add 4 µL of assay buffer to these wells instead.
-
Tap the plate gently to mix and pre-incubate for 15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts. [4]4. Reaction Initiation:
-
Prepare a solution containing the peptide substrate and ATP in assay buffer, each at 2X their final desired concentration.
-
Add 4 µL of this ATP/substrate mix to all wells to start the reaction. The final volume is now 10 µL.
-
-
Reaction Incubation:
-
Seal the plate and incubate for the pre-determined optimal time (e.g., 60 minutes) at room temperature. The plate should be shielded from light.
-
-
Signal Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes in the dark to stabilize the signal.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Calculate % inhibition for each compound concentration relative to the max and min controls and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Part 3: Frequently Asked Questions (FAQs)
Q: What are the recommended storage and handling procedures for 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone?
A: As a solid, the compound should be stored at room temperature in a dry, light-proof container. [3]For long-term storage, keeping it in a desiccator is advisable. Once dissolved in DMSO to create a stock solution, it should be stored at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and moisture absorption by the DMSO.
Q: What is the general mechanism of action for pyrazolo[4,3-b]pyridine derivatives in a biological context?
A: This scaffold is a "privileged structure" in medicinal chemistry. Pyrazolopyridines are often designed as ATP-competitive inhibitors of protein kinases. [3]The nitrogen atoms in the heterocyclic rings can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interactions of the adenine base of ATP. Substitutions on the scaffold allow for tuning of selectivity and potency against different kinases. [2]They have also been investigated as inhibitors of other biological processes, such as viral replication. [5]
Q: How do I select the appropriate assay format for my research goal?
A: The choice depends on your specific objective. [6]* For High-Throughput Screening (HTS): Luminescence-based (e.g., Kinase-Glo®) or fluorescence-based assays are preferred due to their speed, simplicity, and scalability. [6]* For Detailed Mechanistic Studies: Radiometric assays (e.g., using ³²P-ATP) are considered the gold standard for accuracy as they directly measure phosphate transfer to a substrate. However, they are low-throughput and require handling of radioactive materials.
-
For Profiling Selectivity: A broad panel screening assay is necessary to test the compound against a wide range of kinases to determine its selectivity profile. [6]
Q: What is an acceptable final DMSO concentration in my assay, and why is it important?
A: The generally accepted maximum final DMSO concentration is 1%, but it is highly recommended to stay at or below 0.5% if possible. [7]The reason is twofold: 1) Enzyme Inhibition: DMSO can directly inhibit the activity of many enzymes, creating an artifact that can be mistaken for compound activity. 2) Compound Solubility: While it seems counterintuitive, diluting a high-concentration DMSO stock into an aqueous buffer can cause a solvent shock, leading to the precipitation of less soluble compounds. Lowering the starting DMSO concentration helps ensure a smoother transition into the aqueous phase.
References
-
Barluenga, J., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. Available at: [Link]
-
Nowak, K., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
-
Martínez-Vidal, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link]
-
Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available at: [Link]
-
Dubal, G., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. The European Physical Journal Conferences. Available at: [Link]
-
Martínez-Vidal, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Gaba, M., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]
-
Barluenga, J., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]
-
Zepeda-Velázquez, C., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. Available at: [Link]
-
Zakharychev, V. V., et al. (2020). 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating Activity. ResearchGate. Available at: [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Ansh Labs. Available at: [Link]
-
MySkinRecipes. (n.d.). 1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone. MySkinRecipes. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
-
Creative Diagnostics. (2024). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. Creative Diagnostics. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Bio-Techne. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
-
PubChem. (n.d.). 1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(6-bromo-1H-pyrazolo[4, 3-b]pyridin-1-yl)ethanone [myskinrecipes.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Overcoming Regioselectivity Issues in Pyrazolopyridine Synthesis
Introduction
Pyrazolopyridines, a class of fused heterocyclic compounds, are cornerstones in medicinal chemistry and materials science due to their wide-ranging biological activities and valuable photophysical properties.[1] The fusion of a pyrazole and a pyridine ring can occur in five different ways ([3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), leading to a diverse family of scaffolds.[2] However, this structural diversity also presents a significant synthetic challenge: controlling regioselectivity. The formation of undesired regioisomers complicates purification, reduces yields, and can lead to misleading structure-activity relationship (SAR) studies.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It addresses common regioselectivity problems encountered during pyrazolopyridine synthesis in a practical Q&A format, grounded in mechanistic principles and supported by actionable protocols.
Fundamental Principles of Regioselectivity
Regioselectivity in pyrazolopyridine synthesis is primarily governed by the reaction of an unsymmetrical pyrazole precursor with an unsymmetrical electrophile, or vice-versa. The two nitrogen atoms of the pyrazole ring often exhibit similar nucleophilicity, and unsymmetrical 1,3-dielectrophiles (like 1,3-diketones) present two sites for nucleophilic attack.[2] The final isomeric ratio is a delicate balance of:
-
Electronic Effects: The relative electrophilicity of the carbonyl carbons in a 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups will activate a carbonyl group to nucleophilic attack, while electron-donating groups will deactivate it.[2]
-
Steric Hindrance: Bulky substituents on either the pyrazole or the dielectrophile can sterically block one reaction site, thereby directing the reaction to the less hindered position.
-
Reaction Conditions: Solvent, temperature, and the choice of catalyst or base can profoundly influence the reaction pathway and, consequently, the regiochemical outcome.
Troubleshooting Guide & FAQs
Question 1: My reaction of 5-aminopyrazole with an unsymmetrical 1,3-diketone is giving a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
This is a classic and frequent challenge. When the electrophilicity of the two carbonyl groups in the 1,3-diketone is similar, poor regioselectivity is often the result.[2]
Answer & Recommended Actions:
The key is to create a significant electronic or steric difference between the two carbonyls or to modify the reaction conditions to exploit subtle differences in the transition states leading to the two products.
Strategy 1: Modify the Reaction Solvent
The solvent can play a crucial role in modulating the reactivity of the nucleophile and electrophile.
-
Insight: Standard solvents like ethanol can sometimes participate in the reaction, competing with the pyrazole nucleophile and leveling the regioselectivity.[3] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are highly polar, capable of activating the carbonyl groups via hydrogen bonding, but are non-nucleophilic themselves.[3] This prevents solvent competition and can dramatically amplify the inherent electronic differences between the two carbonyls.[3]
-
Actionable Protocol: Switch from ethanol or methanol to TFE or HFIP. HFIP is generally more effective due to its stronger hydrogen-bond-donating ability.
Data Snapshot: Effect of Solvent on Regioselectivity
| 1,3-Diketone Substrate | Solvent | Ratio of Isomer A:Isomer B | Reference |
| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | ~1:1 | |
| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | TFE | 85:15 | [3] |
| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | HFIP | 97:3 | [3] |
Strategy 2: Utilize a Pre-formed, Activated Intermediate
Instead of a one-pot condensation, a stepwise approach can provide greater control.
-
Insight: You can first react the 1,3-diketone with a reagent that selectively forms an enaminone or a similar activated intermediate at one of the carbonyls. This intermediate is then reacted with the aminopyrazole.
-
Actionable Protocol:
-
React the unsymmetrical 1,3-diketone with dimethylformamide dimethyl acetal (DMF-DMA). This will typically react at the more sterically accessible and electronically favorable ketone to form an enaminone.
-
Isolate the enaminone intermediate.
-
React the purified enaminone with your 5-aminopyrazole in a suitable solvent like acetic acid or ethanol. The reaction is now constrained to proceed in a single regiochemical direction.
-
Question 2: I am performing an N-alkylation on my pyrazole ring before cyclization, but I'm getting a mixture of N1 and N2 alkylated isomers. How can I control this?
The similar electronic properties of the two nitrogen atoms in the pyrazole ring make regioselective N-functionalization a common hurdle.[4] The position of alkylation is sensitive to the base, the cation, and steric effects.[4]
Answer & Recommended Actions:
Controlling N-alkylation regioselectivity often involves exploiting coordination effects with the cation of the base or introducing steric bulk to favor one nitrogen over the other.
-
Insight: The choice of base is critical. A base like potassium carbonate (K₂CO₃) results in a "freer" pyrazolate anion, often leading to mixtures.[4] Stronger bases that generate specific ion pairing, like sodium hydride (NaH), can offer better control. The sodium cation can coordinate with a nearby functional group on the pyrazole, effectively blocking that face of the ring from the alkylating agent.[4]
-
Actionable Protocol:
-
If you are using a weak base like K₂CO₃ or Cs₂CO₃ and getting poor selectivity, switch to NaH in an aprotic solvent like DMF or DME.
-
Ensure your pyrazole substrate has a substituent (e.g., a hydrazone, pyridine, or carbonyl group) that can act as a directing group by coordinating with the sodium cation.[4]
-
Troubleshooting Workflow for N-Alkylation Regioselectivity
Caption: Decision workflow for troubleshooting N-alkylation regioselectivity.
Question 3: How can I reliably distinguish between the two regioisomers I've synthesized?
Incorrectly assigning the structure of a regioisomer can invalidate biological data and lead research in the wrong direction. While chromatography can separate isomers, definitive structural confirmation is essential.
Answer & Recommended Actions:
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[5]
-
Insight: One-dimensional ¹H and ¹³C NMR might not be sufficient, as the chemical shifts can be very similar. Two-dimensional NMR experiments are required to establish through-space or through-bond correlations that are unique to each isomer.
-
Key NMR Techniques:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard. It detects through-space correlations between protons that are close to each other (< 5 Å). For example, a NOE correlation between the N-alkyl protons and a specific proton on the fused pyridine ring can definitively identify the isomer.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the correlation from a proton with a known position (e.g., H-4 on the pyridine ring) to the quaternary carbons in the pyrazole ring, you can map out the connectivity and assign the structure.[5]
-
¹H-¹⁵N HMBC: If available, this is an exceptionally powerful technique that directly shows the correlation between a proton and the nitrogen atoms in the core, leaving no ambiguity.[5]
-
NMR Characterization Logic
Caption: Differentiating isomers using a key NOESY correlation.
Key Experimental Protocol
Regioselective Synthesis of a 3-Aryl-Pyrazolo[1,5-a]pyridine via Solvent Control
This protocol is adapted from methodologies that leverage fluorinated alcohols to achieve high regioselectivity in the condensation of an unsymmetrical β-diketone with an aminopyridine derivative.[3]
Materials:
-
1-(Aryl)-4,4,4-trifluorobutane-1,3-dione (1.0 equiv)
-
N-aminopyridinium iodide salt (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 2.5 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), as solvent
Procedure:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-(Aryl)-4,4,4-trifluorobutane-1,3-dione (e.g., 1.0 mmol, 216 mg), N-aminopyridinium iodide (1.1 mmol, 245 mg), and K₂CO₃ (2.5 mmol, 345 mg).
-
Solvent Addition: Add HFIP (10 mL) to the flask.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired pyrazolo[1,5-a]pyridine regioisomer in high purity and selectivity.
-
Characterization: Confirm the regiochemical assignment using 2D NMR techniques (NOESY, HMBC) as described in the FAQ section.
References
-
Marín-Luna, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2235. Available from: [Link]
-
Chekalkin, A. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(12), 10335. Available from: [Link]
-
Lusardi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available from: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available from: [Link]
-
Reddit r/OrganicChemistry. (2022). Regioselectivity in pyrazole EAS. Available from: [Link]
-
Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. (n.d.). PubMed. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available from: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available from: [Link]
-
El-Faham, A., et al. (2018). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 56(10), 965-973. Available from: [Link]
-
Khouili, M., et al. (2011). Synthesis of new pyrazolo[3,4-b]pyridin-3-ones and pyrazolo[1,5-a]pyrimidin-2(1H)-one and study of the pyrazolic nitrogen reactivity. ARKIVOC, 2011(ii), 240-251. Available from: [Link]
Sources
- 1. Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solution Stability of Pyrazolo[4,3-b]pyridine Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazolo[4,3-b]pyridine compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the stability challenges you may encounter during your experiments. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and methodologies to ensure the integrity and reproducibility of your research.
The pyrazolo[4,t-b]pyridine scaffold is a key pharmacophore in modern drug discovery, yet its behavior in solution can be complex. Understanding and controlling the stability of these compounds is paramount for generating reliable biological data and developing robust formulations. This guide is structured in a question-and-answer format to directly address the specific issues you might face.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[4,3-b]pyridine compound shows decreasing potency in my cellular assays over time. What could be the cause?
A1: A decline in potency is often linked to the degradation of the active compound in your assay medium. The pyrazolo[4,3-b]pyridine core, like many nitrogen-containing heterocyclic systems, can be susceptible to several modes of degradation. The primary factors to consider are hydrolysis, oxidation, and photostability. The complex composition of cell culture media (containing salts, amino acids, and vitamins, and often buffered at a physiological pH of ~7.4) can create an environment conducive to these degradation pathways. It is also possible that the compound is metabolically unstable in the presence of cells.
To diagnose the issue, you should first establish the stability of your compound in the assay medium in the absence of cells. This can be done by incubating the compound in the medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) and analyzing samples at different time points by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q2: What are the most likely degradation pathways for a pyrazolo[4,3-b]pyridine compound in solution?
A2: While specific degradation pathways are highly dependent on the substituents of the pyrazolo[4,3-b]pyridine core, we can anticipate several common routes based on the general chemistry of related heterocyclic systems:
-
Hydrolysis: If your compound contains hydrolyzable functional groups, such as esters, amides, or nitriles, these are prime candidates for degradation, especially under acidic or basic conditions. The pyridine and pyrazole rings themselves are generally stable to hydrolysis, but their electronic influence can affect the reactivity of attached functional groups.
-
Oxidation: The pyridine nitrogen is susceptible to N-oxidation, and the fused ring system can also undergo oxidative degradation, potentially leading to ring-opening. This can be exacerbated by the presence of atmospheric oxygen and trace metal ions in your solutions.[1] Some synthesis routes even utilize oxidation to form the final pyrazolopyridine ring, indicating the scaffold's potential reactivity with oxidizing agents.[1]
-
Photodegradation: Aromatic heterocyclic compounds are often photosensitive. Exposure to light, especially UV light, can lead to the formation of reactive species and subsequent degradation. It is crucial to protect your solutions from light whenever possible.
Q3: How does pH affect the stability of my pyrazolo[4,3-b]pyridine compound?
A3: The pH of your solution can have a profound impact on the stability of your compound. The pyrazolo[4,3-b]pyridine core contains basic nitrogen atoms that can be protonated at acidic pH. This can alter the electronic properties of the molecule, potentially increasing its susceptibility to nucleophilic attack or other degradation pathways. Conversely, at basic pH, deprotonation of acidic protons or increased concentration of hydroxide ions can catalyze hydrolytic degradation of susceptible functional groups.
A pH stability profile is a critical piece of data for any compound. This is typically generated by incubating the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitoring its degradation over time.
Troubleshooting Guides
Problem 1: Inconsistent results in biological assays.
Root Cause Analysis and Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Detailed Steps:
-
Assess Stock Solution Stability: Before investigating stability in complex aqueous media, confirm the stability of your compound in its primary stock solution (typically DMSO). Prepare a fresh dilution from your solid material and compare its purity by HPLC to an aged stock solution.
-
Aqueous Buffer/Media Stability: If the DMSO stock is stable, the issue likely lies in the aqueous environment of your assay. Perform a time-course experiment by incubating your compound in the assay buffer or cell-free medium under assay conditions. Analyze samples by HPLC at t=0 and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Identify Degradation: If degradation is observed, you will see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants.
-
Protocol Modification:
-
Fresh Solutions: Always prepare fresh dilutions of your compound from a stable stock solution immediately before each experiment.
-
Minimize Incubation: If the compound is unstable over long periods, consider reducing the incubation time of your assay if the protocol allows.
-
Light Protection: Conduct all manipulations of the compound and the assay itself in low-light conditions or using amber-colored labware.
-
Problem 2: Appearance of unknown peaks in HPLC analysis of a stability sample.
Root Cause Analysis and Troubleshooting Workflow:
Caption: Workflow for identifying unknown degradation products.
Detailed Steps:
-
Conduct a Forced Degradation Study: To intentionally generate and identify potential degradation products, a forced degradation (or stress testing) study is the industry-standard approach.[2] This involves exposing your compound to harsh conditions to accelerate its degradation.
-
Stress Conditions: A typical forced degradation study includes the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidation: 3% H2O2 at room temperature.
-
Thermal Degradation: Heating the solid compound and a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Exposing a solution to UV and visible light.
-
-
Analysis by LC-MS/MS: Analyze the samples from the forced degradation study using a validated stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS). The HPLC method should be capable of separating the parent compound from all major degradants.[3][4]
-
Characterization of Degradants: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the degradant peaks. By comparing the mass of the degradants to the parent compound, you can often deduce the type of chemical modification that has occurred (e.g., addition of an oxygen atom in oxidation, loss of a functional group in hydrolysis). Further structural elucidation can be achieved using techniques like NMR spectroscopy on isolated degradants.
-
Optimize Storage and Formulation: Once you have identified the conditions under which your compound is unstable, you can take steps to mitigate this. For example, if your compound is sensitive to acidic pH, you should formulate it in a neutral or slightly basic buffer. If it is light-sensitive, it must be stored in the dark.
Data Presentation
Table 1: Hypothetical pH Stability Profile of a Pyrazolo[4,3-b]pyridine Derivative
| pH | Incubation Time (hours) | % Remaining Parent Compound | Major Degradation Products |
| 2.0 | 24 | 75.2% | Hydrolysis of ester side chain |
| 4.0 | 24 | 92.8% | Minor hydrolysis |
| 7.4 | 24 | 98.5% | Stable |
| 9.0 | 24 | 88.1% | Base-catalyzed hydrolysis |
| 10.0 | 24 | 65.4% | Significant hydrolysis |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method for a novel pyrazolo[4,3-b]pyridine compound.
Materials:
-
Pyrazolo[4,3-b]pyridine compound
-
HPLC grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV or PDA detector, and preferably a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the pyrazolo[4,3-b]pyridine compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.2 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H2O2.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 80°C for 48 hours.
-
Prepare a solution of the compound in a suitable solvent and incubate it at 80°C for 48 hours.
-
Analyze both the solid and the solution samples by HPLC.
-
-
Photostability:
-
Prepare a solution of the compound in a suitable solvent.
-
Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent peak from all degradation product peaks.
References
-
Stepaniuk, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 827. Available from: [Link]
- ICH Harmonised Tripartite Guideline, Q1A (R2): Stability Testing of New Drug Substances and Products.
- ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products.
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-58.
- Maheswaran, R. (2012). FDA perspectives on stability testing of drugs. Journal of Pharmaceutical and Biomedical Analysis, 66, 11-16.
-
Popovska-Gorevski, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 215-223. Available from: [Link]
-
Separation Science. (2023). Analytical Techniques In Stability Testing. Available from: [Link]
- Sharma, G., & Saini, V. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(4), 118-126.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. sepscience.com [sepscience.com]
Validation & Comparative
The Isomeric Divide: A Comparative Guide to the Biological Activity of Pyrazolo[4,3-b]pyridine and Its Congeners
In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands as a privileged heterocyclic system, underpinning a multitude of biologically active molecules. The seemingly subtle placement of a nitrogen atom within the pyridine ring gives rise to a family of constitutional isomers, each with a unique electronic and steric profile that dictates its interaction with biological targets. This guide provides an in-depth comparison of the biological activities of pyrazolo[4,3-b]pyridine and its more extensively studied isomer, pyrazolo[3,4-b]pyridine, offering researchers and drug development professionals a nuanced understanding of their structure-activity relationships.
The Significance of Isomerism in Pyrazolopyridines
Pyrazolopyridines are bicyclic aromatic compounds formed by the fusion of a pyrazole and a pyridine ring. The relative orientation of these two rings and the position of the nitrogen atoms lead to five constitutional isomers: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]. This structural diversity is a fertile ground for modulating pharmacological properties. This guide will focus on the comparative analysis of the [4,3-b] and [3,4-b] isomers, highlighting how a simple positional change of a nitrogen atom can profoundly impact biological outcomes.
Pyrazolo[4,3-b]pyridine: An Emerging Scaffold with Therapeutic Potential
While less explored than its [3,4-b] counterpart, the pyrazolo[4,3-b]pyridine scaffold has been identified in compounds with promising antitumor, antiviral, and anti-neurodegenerative properties. The synthesis of this scaffold can be efficiently achieved through a multi-step process starting from readily available 2-chloro-3-nitropyridines.
Representative Synthesis of a Pyrazolo[4,3-b]pyridine Derivative
A robust method for the synthesis of pyrazolo[4,3-b]pyridines involves a sequence of SNAr and modified Japp–Klingemann reactions.[1][2] This approach offers operational simplicity and the advantage of combining several steps into a one-pot procedure.
A Tale of Two Isomers: Pyrazolo[4,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine
The most striking illustration of isomeric influence on biological activity is seen when comparing pyrazolo[4,3-b]pyridine with the extensively studied pyrazolo[3,4-b]pyridine scaffold. The latter is a cornerstone in the development of numerous kinase inhibitors and anticancer agents.
The Kinase Inhibitory Powerhouse: Pyrazolo[3,4-b]pyridine
The pyrazolo[3,4-b]pyridine core is a common fragment in the design of kinase inhibitors.[3] Its pyrazole moiety serves as an effective hydrogen bond donor-acceptor, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in the ATP-binding pocket of kinases.[3] This has led to the development of potent inhibitors for a range of kinases, including Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and TANK-binding kinase 1 (TBK1).[3][4][5]
A notable example is the development of a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[4] One of the optimized compounds, 15y , exhibited an impressive IC50 of 0.2 nM against TBK1 and demonstrated antiproliferative effects on several cancer cell lines.[4]
Comparative Biological Activity Profile
The difference in the position of the nitrogen atom in the pyridine ring between the two isomers leads to distinct electron distribution and dipole moments, which in turn affects their ability to interact with specific biological targets. While the pyrazolo[3,4-b]pyridine scaffold has a proven track record in kinase inhibition, the biological space for pyrazolo[4,3-b]pyridine is still being actively explored. The available literature suggests that this isomer may have a predilection for different biological targets, as evidenced by its reported antitumor, antiviral, and anti-neurodegenerative activities.
| Isomer | Primary Biological Activities | Representative Examples and Potency |
| Pyrazolo[4,3-b]pyridine | Antitumor, Antiviral, Anti-neurodegenerative | Specific compounds with quantitative data are less prevalent in publicly accessible literature, representing an area for further research. |
| Pyrazolo[3,4-b]pyridine | Kinase Inhibition, Anticancer | Compound 15y (TBK1 inhibitor): IC50 = 0.2 nM[4] |
| TRK Inhibitor C03: IC50 = 56 nM against TRKA[3] | ||
| Compound 8c (Topoisomerase IIα inhibitor): GI50 MG-MID = 1.33 µM[6] |
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[4,3-b]pyridines[1]
This protocol outlines a general method for the synthesis of pyrazolo[4,3-b]pyridine derivatives.
-
To a solution of a nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (0.08 mL, 1 mmol).
-
Stir the reaction mixture at room temperature for 5–60 minutes (monitor by TLC).
-
Add pyrrolidine (0.33 mL, 4 mmol) and stir the reaction mixture at 40 °C for another 15–90 minutes (monitor by TLC).
-
Cool the reaction mixture to room temperature, pour into 50 mL of 1N hydrochloric acid, and extract with chloroform.
-
The isolated product can be purified by flash chromatography and/or recrystallization.
Synthesis of Pyrazolo[4,3-b]pyridines
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
-
Prepare a reaction buffer appropriate for the kinase of interest.
-
Add the test compound at various concentrations to the wells of a microtiter plate.
-
Add the kinase enzyme to the wells and incubate for a predetermined time (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for a specific duration (e.g., 60 minutes) at a controlled temperature.
-
Stop the reaction using a suitable reagent (e.g., EDTA).
-
Quantify the kinase activity using a detection reagent (e.g., ADP-Glo™ Kinase Assay) and a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Kinase Inhibition Assay Workflow
MTT Assay for Anticancer Activity (General Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
The comparative analysis of pyrazolo[4,3-b]pyridine and its isomers underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to profound changes in biological activity. While the pyrazolo[3,4-b]pyridine scaffold has been extensively and successfully exploited for kinase inhibition, the pyrazolo[4,3-b]pyridine isomer presents a less crowded but equally promising area for the discovery of novel therapeutics. The distinct electronic properties conferred by the alternative nitrogen placement warrant a deeper investigation into the biological targets of this scaffold. Further exploration of the structure-activity relationships of pyrazolo[4,3-b]pyridine derivatives is poised to unlock new avenues for the treatment of a diverse range of diseases.
References
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Analysis of Pyrazolo[4,3-b]pyridine Derivatives and Other Pyrazole-Based Inhibitors
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This guide provides a comparative overview of pyrazole-based inhibitors, with a particular focus on the emerging potential of the 1H-pyrazolo[4,3-b]pyridine core. While specific experimental data for 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is not extensively available in the public domain, this guide will delve into the known activities of its close analogs and compare them with other prominent pyrazole-containing therapeutic agents. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships and therapeutic promise of this important class of molecules.
The Versatility of the Pyrazole Nucleus: A Foundation for Diverse Pharmacological Activity
The pyrazole moiety's utility in drug design stems from its ability to act as a versatile pharmacophore. It can engage in various non-covalent interactions, including hydrogen bonding, metal coordination, and hydrophobic and π-stacking interactions. This adaptability has led to the development of pyrazole-containing drugs targeting a wide spectrum of diseases.[1] Notable examples of marketed drugs underscore the broad therapeutic impact of this scaffold:
-
Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[2]
-
Sildenafil (Viagra®): A potent phosphodiesterase-5 (PDE5) inhibitor for the treatment of erectile dysfunction.[1]
-
Rimonabant (Acomplia®): A cannabinoid receptor 1 (CB1) antagonist previously used for obesity.[3][4]
-
Ruxolitinib (Jakafi®): A Janus kinase (JAK) inhibitor for the treatment of myelofibrosis and polycythemia vera.[2]
These examples highlight the pyrazole core's ability to be tailored to achieve high potency and selectivity against various enzyme and receptor families.
The Pyrazolo[4,3-b]pyridine Scaffold: A Promising Frontier in Kinase and Immuno-Oncology Inhibition
The fusion of a pyrazole ring with a pyridine ring gives rise to the pyrazolopyridine scaffold, of which 1H-pyrazolo[4,3-b]pyridine is a key isomer. This bicyclic system has garnered significant attention for its potential as a kinase inhibitor and in immuno-oncology.
Targeting the PD-1/PD-L1 Pathway in Cancer Immunotherapy
A recent study has explored derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.[5] This pathway is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. The study identified a lead compound, D38 , which demonstrated potent inhibition of the PD-1/PD-L1 interaction with an IC50 value of 9.6 nM in a biochemical assay and an EC50 of 1.61 μM in a cell-based assay.[5]
Signaling Pathway of PD-1/PD-L1 Interaction
Caption: Simplified diagram of the PD-1/PD-L1 signaling pathway.
The structure-activity relationship (SAR) studies in this research highlighted the importance of specific substitutions on the pyrazolo[4,3-b]pyridine core for potent inhibitory activity. This provides a valuable starting point for the design of novel inhibitors, and it is plausible that derivatives of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone could be explored in this context.
The 1H-Pyrazolo[3,4-b]pyridine Isomer: A Scaffold for Diverse Kinase Inhibitors
The isomeric 1H-pyrazolo[3,4-b]pyridine scaffold has also been extensively investigated, yielding potent inhibitors against various kinases.
TANK-Binding Kinase 1 (TBK1) Inhibition
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as highly potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity. One standout compound, 15y , exhibited an exceptionally low IC50 value of 0.2 nM against TBK1. This demonstrates the potential of this scaffold in developing therapeutics for inflammatory and autoimmune diseases, as well as certain cancers.
Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for determining kinase inhibition.
Comparative Analysis of Pyrazole-Based Inhibitors
To provide a clearer perspective, the following table summarizes the inhibitory activities of various pyrazole-based compounds against their respective targets.
| Compound Class/Name | Target(s) | Key Experimental Data (IC50/EC50) | Reference(s) |
| 1-Methyl-1H-pyrazolo[4,3-b]pyridine derivative (D38) | PD-1/PD-L1 Interaction | IC50: 9.6 nM (biochemical)EC50: 1.61 μM (cellular) | [5] |
| 1H-Pyrazolo[3,4-b]pyridine derivative (15y) | TBK1 | IC50: 0.2 nM | |
| Celecoxib | COX-2 | Varies by assay | [2] |
| Sildenafil | PDE5 | IC50: ~3.5 nM | [1] |
| Ruxolitinib | JAK1/JAK2 | IC50: ~3.3 nM (JAK1), ~2.8 nM (JAK2) | [2] |
Experimental Methodologies
In Vitro Kinase Inhibition Assay (General Protocol)
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test inhibitor (e.g., a pyrazolo[4,3-b]pyridine derivative) in an appropriate assay buffer.
-
Inhibitor Pre-incubation: Add the test inhibitor at various concentrations to the wells of a microplate. Then, add the kinase solution and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to the wells.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+, which is essential for kinase activity).
-
Signal Detection: Detect the product of the kinase reaction. This can be done using various methods, such as:
-
Luminescence-based assays: Measuring the amount of remaining ATP.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
Data Analysis: Plot the measured signal against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly fruitful starting point for the design of potent and selective inhibitors against a wide range of biological targets. While direct experimental data on 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone remains elusive in publicly accessible literature, the demonstrated activity of its close analogs, particularly in the inhibition of the PD-1/PD-L1 pathway, underscores the significant potential of the 1H-pyrazolo[4,3-b]pyridine core.
Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of this scaffold, including those based on the 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone structure. Such studies will be crucial in elucidating the full therapeutic potential of this promising class of compounds and could lead to the development of novel therapeutics for cancer, inflammatory diseases, and other unmet medical needs. The comparative data presented in this guide serves as a valuable resource for medicinal chemists and pharmacologists working to harness the power of the pyrazole nucleus in their drug discovery endeavors.
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Validating the Kinase Inhibitory Target of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone in Cells: A Comparative Guide
In the landscape of modern drug discovery, the identification of potent small molecule kinase inhibitors is a critical first step. However, true progress hinges on the rigorous validation of their intended biological target within the complex milieu of a living cell. This guide provides an in-depth, comparative analysis of key experimental approaches to validate the cellular target of a novel kinase inhibitor, using the hypothetical compound 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, which we will refer to as "PYPE-1," as our investigational molecule.
The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in kinase inhibitor design, with derivatives showing activity against a range of kinases including FGFR, ALK, and TBK1.[1][2][3] For the purpose of this guide, we will hypothesize that PYPE-1 is a novel inhibitor of MEK1 (MAP2K1), a key kinase in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, making it a well-established therapeutic target.[4]
This guide will compare three orthogonal, state-of-the-art methods to validate the engagement and inhibitory action of PYPE-1 on MEK1 in a cellular context:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical assay that directly measures target engagement by assessing ligand-induced thermal stabilization of the target protein.[5][6][7]
-
NanoBRET™ Target Engagement Assay: A real-time, live-cell assay that quantifies compound binding at a specific target protein through bioluminescence resonance energy transfer.[8][9][10]
-
Phospho-Western Blotting: A functional assay to measure the inhibition of the kinase's catalytic activity by quantifying the phosphorylation of its direct downstream substrate.[11][12]
We will compare PYPE-1's performance against a well-characterized, potent, and selective MEK1/2 inhibitor, Trametinib, which will serve as our positive control.
The Importance of Orthogonal Target Validation
Relying on a single experimental method for target validation is fraught with peril. Biochemical assays, while useful for initial screening, do not account for cell permeability, intracellular ATP concentrations, or potential off-target effects.[13] A robust target validation strategy, therefore, employs multiple, mechanistically distinct assays to build a compelling and self-validating case for a compound's on-target activity in a physiologically relevant setting.
Method 1: Cellular Thermal Shift Assay (CETSA®)
The principle behind CETSA is that the binding of a ligand, such as a small molecule inhibitor, to its target protein confers a stabilizing effect that increases the protein's resistance to thermal denaturation.[6][7][14] This change in thermal stability can be quantified and is a direct measure of target engagement.
Experimental Workflow
The CETSA workflow involves treating intact cells with the compound of interest, heating the cell lysates to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, typically by Western blotting.
Step-by-Step Protocol
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa or A375) and grow to 80-90% confluency. Treat cells with varying concentrations of PYPE-1, Trametinib (e.g., 1 µM), or vehicle (DMSO) for 2 hours.
-
Cell Lysis: Harvest and wash the cells. Resuspend in a lysis buffer supplemented with protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Fractionation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration and prepare for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for total MEK1.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble MEK1 as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
Comparative Data Analysis
A successful target engagement will result in a rightward shift of the melting curve, indicating an increase in the protein's thermal stability.
| Compound (1 µM) | Apparent Tm of MEK1 (°C) | ΔTm vs. Vehicle (°C) |
| Vehicle (DMSO) | 52.5 | - |
| PYPE-1 | 58.0 | +5.5 |
| Trametinib | 60.2 | +7.7 |
Interpretation: The data in the table above would demonstrate that both PYPE-1 and the positive control, Trametinib, induce a significant thermal stabilization of MEK1, providing direct biophysical evidence of target engagement in the cellular environment. The larger shift observed with Trametinib suggests a potentially higher affinity or a different binding mode compared to PYPE-1.
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein in living cells.[10][15] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the same protein (the energy acceptor). A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.[9][16]
Experimental Workflow
This method requires transient or stable expression of a MEK1-NanoLuc® fusion protein in the cells of interest.
Step-by-Step Protocol
-
Cell Transfection: Transfect HEK293T cells with a plasmid encoding for a MEK1-NanoLuc® fusion protein.[9]
-
Cell Seeding: After 24 hours, seed the transfected cells into a white, 96-well assay plate.
-
Compound Addition: Prepare serial dilutions of PYPE-1 and Trametinib. Add the compounds to the cells and incubate for 2 hours at 37°C.
-
Tracer and Substrate Addition: Add the NanoBRET™ kinase tracer and the Nano-Glo® live-cell substrate to the wells.
-
Signal Measurement: Immediately measure the filtered luminescence signals at 460 nm (donor emission) and >610 nm (acceptor emission) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
Comparative Data Analysis
A potent and cell-permeable inhibitor will show a dose-dependent decrease in the BRET signal, yielding a low IC50 value.
| Compound | NanoBRET™ IC50 (nM) |
| PYPE-1 | 85 |
| Trametinib | 15 |
Interpretation: This hypothetical data would indicate that PYPE-1 engages MEK1 in live cells with a nanomolar potency. The comparison with Trametinib provides a benchmark for its cellular efficacy. This live-cell data is highly valuable as it inherently accounts for cell permeability and competition with endogenous ATP.[10]
Method 3: Phospho-Western Blotting for Downstream Pathway Inhibition
While CETSA and NanoBRET™ confirm target binding, they do not directly measure the functional consequence of that binding—the inhibition of the kinase's catalytic activity. The most direct way to assess this is to measure the phosphorylation status of a direct downstream substrate. MEK1's primary substrates are the ERK1 and ERK2 kinases. Therefore, a decrease in the phosphorylation of ERK1/2 (p-ERK) upon treatment with an inhibitor is a strong indicator of MEK1 inhibition.[4]
Signaling Pathway
Step-by-Step Protocol
-
Cell Treatment: Seed cells (e.g., A375, which have a BRAF V600E mutation leading to constitutive pathway activation) and serum-starve them overnight. Treat with a dose-response of PYPE-1 and Trametinib for 2 hours.
-
Cell Lysis: Lyse the cells in a buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[17]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane, typically with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST), as milk contains phosphoproteins that can increase background.[17][18] Incubate overnight with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Reprobing: After imaging, strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[11]
-
Data Analysis: Quantify the band intensities for both p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the compound concentration to determine the IC50 for functional pathway inhibition.
Comparative Data Analysis
A successful MEK inhibitor will show a dose-dependent reduction in the p-ERK/total ERK ratio.
| Compound | p-ERK Inhibition IC50 (nM) |
| PYPE-1 | 150 |
| Trametinib | 25 |
Interpretation: This result would functionally validate PYPE-1 as a MEK inhibitor in cells. It demonstrates that the target engagement observed with CETSA and NanoBRET™ translates into the intended biological outcome: the inhibition of MEK1's catalytic activity and the attenuation of downstream signaling. A higher IC50 in the functional assay compared to the target engagement assay is common and reflects the complex dynamics of the cellular signaling network.
Conclusion: A Triad of Evidence for Confident Target Validation
Validating the cellular target of a novel kinase inhibitor is a cornerstone of drug development, providing confidence in its mechanism of action and guiding further optimization. By employing a multi-faceted approach, we can build a robust and compelling case for the on-target activity of our compound, PYPE-1.
| Assay | Principle | Key Output | Information Provided |
| CETSA | Ligand-induced thermal stabilization | ΔTm | Direct, biophysical evidence of target engagement. |
| NanoBRET™ | Competitive displacement of a tracer in live cells | IC50 | Quantitative measure of target engagement and cell permeability. |
| Phospho-Western | Measurement of substrate phosphorylation | IC50 | Direct evidence of functional kinase inhibition and pathway modulation. |
The hypothetical data presented here illustrates how these three orthogonal methods—CETSA, NanoBRET™, and phospho-Western blotting—can be used in concert to validate that 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone (PYPE-1) is a cell-active inhibitor of MEK1. This triad of evidence provides a high degree of confidence in the compound's mechanism of action, forming a solid foundation for its advancement as a potential therapeutic agent.
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Uitdehaag, J. C. M., Verkaar, F., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
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A Researcher's Guide to Cross-Reactivity Profiling: Evaluating 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone Against Established Kinase Inhibitors
This guide provides a comprehensive framework for characterizing the kinase cross-reactivity profile of the novel compound, 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone. Given the therapeutic potential of the pyrazolopyridine scaffold, a thorough understanding of a lead candidate's selectivity is paramount for predicting its efficacy and potential for off-target toxicities.[1] This document outlines a multi-tiered experimental approach, presenting a hypothetical yet scientifically rigorous comparison with well-characterized kinase inhibitors to establish a benchmark for its selectivity profile.
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of kinases, including TANK-binding kinase 1 (TBK1) and anaplastic lymphoma kinase (ALK).[1][2][3] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors.[4][5] Off-target activity is not inherently detrimental; in some cases, it can lead to beneficial polypharmacology, as seen with multi-targeted drugs like Sunitinib and Dasatinib.[4][6] Conversely, unintended kinase inhibition can result in significant toxicity.[7][8] Therefore, early and comprehensive cross-reactivity profiling is a critical step in the drug discovery pipeline.
This guide will detail a systematic process to profile 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, compare its performance against benchmark inhibitors, and provide the rationale behind the experimental design.
Test Compound and Reference Inhibitors
A robust comparison requires carefully selected reference compounds. For this hypothetical study, we have chosen three well-established kinase inhibitors with distinct selectivity profiles:
-
1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone (Test Compound): A novel entity with a pyrazolopyridine core. Its selectivity is unknown, and the purpose of this guide is to delineate a strategy for its characterization. The synthesis of related pyrazolo[4,3-b]pyridine scaffolds has been reported, suggesting its accessibility.[3][9]
-
Staurosporine (Broad-Spectrum Inhibitor): A natural product known for its potent but non-selective inhibition of a wide range of kinases.[10][11] It serves as a positive control for broad kinase inhibition and a benchmark for promiscuity.
-
Dasatinib (Multi-Targeted Inhibitor): An FDA-approved drug that targets multiple kinases, including BCR-ABL and SRC family kinases.[4][12][13] It represents a clinically successful example of a multi-targeted inhibitor.
-
Sunitinib (Multi-Targeted Inhibitor): Another clinically approved multi-targeted inhibitor, primarily targeting VEGFR and PDGFR.[6][14] Its well-documented kinome profile provides a valuable comparison for a compound with potential anti-angiogenic activity.
Experimental Workflow for Cross-Reactivity Profiling
A tiered approach is recommended to efficiently profile the test compound, starting with a broad screen and progressing to more focused validation and cellular characterization.
Caption: A tiered experimental workflow for kinase inhibitor cross-reactivity profiling.
Tier 1: Broad Kinome Profiling
The initial step involves screening the test compound against a large panel of kinases to obtain a global view of its selectivity.[8]
Methodology: Competitive Binding Assay (e.g., KINOMEscan®)
This commercially available assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.[15]
Experimental Protocol:
-
Compound Preparation: Dissolve 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone and the three comparator compounds in DMSO to create high-concentration stock solutions.
-
Assay Concentration: A single high concentration, typically 1 µM, is used for the initial screen to identify a broad range of potential interactions.
-
Screening: Submit the compounds to a commercial vendor (e.g., DiscoverX) for screening against their comprehensive kinase panel (typically >400 kinases).
-
Data Acquisition: The primary data is usually reported as "percent of control" (%Ctrl), where a lower value indicates stronger binding of the test compound to the kinase.
Data Analysis and Visualization
The raw data from the kinome scan needs to be processed and visualized to facilitate interpretation.
-
Hit Identification: A common threshold for identifying a "hit" is a %Ctrl value below a certain cutoff, for instance, <35% or <10%, indicating significant displacement of the control ligand.
-
Selectivity Score (S-score): This metric quantifies the selectivity of a compound. For example, S(35) is calculated by dividing the number of kinases with a %Ctrl < 35 by the total number of kinases tested.[12] A lower S-score indicates higher selectivity.
-
Waterfall Plot: This is a simple yet effective way to visualize the distribution of inhibition across the kinome for a single compound. Kinases are plotted on the x-axis, and the %Ctrl is on the y-axis, typically arranged from the most to least inhibited.
-
Kinome Tree (TREEspot™): This visualization maps the inhibited kinases onto a phylogenetic tree of the human kinome.[14] This provides an intuitive representation of selectivity within and across kinase families.
Hypothetical Tier 1 Data Summary
| Compound | S-score (S35 @ 1µM) | Primary Hit Families (Hypothetical) |
| 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone | 0.08 | CMGC, TK |
| Staurosporine | 0.85 | All families |
| Dasatinib | 0.21 | TK, TEC, EPH |
| Sunitinib | 0.15 | TK, STE |
Tier 2: In-depth Validation and Potency Determination
Following the broad screen, the next crucial step is to validate the identified hits and determine the potency (IC50) of the interactions through orthogonal biochemical assays.
Methodology: Radiometric or Fluorescence-Based Kinase Activity Assays
These assays directly measure the enzymatic activity of the kinase by quantifying the phosphorylation of a substrate.
Experimental Protocol (Example: ADP-Glo™ Kinase Assay):
-
Reagents: Recombinant kinase, kinase-specific substrate, ATP, and the test compound.
-
Compound Titration: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution) to span a wide concentration range.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and varying concentrations of the inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is proportional to the amount of ADP formed and thus the kinase activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Tier 2 Data Summary (IC50 in nM)
| Kinase | 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone | Dasatinib | Sunitinib | Staurosporine |
| Primary Target | ||||
| CDK2 | 15 | >1000 | >1000 | 5 |
| Off-Target 1 | ||||
| ABL1 | 500 | 1 | 250 | 10 |
| Off-Target 2 | ||||
| VEGFR2 | >10000 | 200 | 10 | 15 |
| Off-Target 3 | ||||
| SRC | 2500 | 0.8 | 150 | 8 |
Tier 3: Cellular Target Engagement and Phenotypic Assays
The final tier of analysis aims to confirm that the compound engages its intended on- and off-targets in a cellular environment and to understand the resulting functional consequences.
Methodology 1: Western Blot for Phospho-Protein Levels
This technique measures the phosphorylation state of a kinase's substrate, providing a direct readout of target engagement and inhibition within the cell.
Caption: Inhibition of a signaling pathway measured by p-Substrate levels.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a cell line known to have an active signaling pathway involving the kinase of interest (e.g., a cancer cell line with high CDK2 activity). Treat the cells with a dose-response of the test compound for a specified duration.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., phospho-Rb for CDK2). Also, probe for the total substrate and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the reduction in substrate phosphorylation.
Methodology 2: Cell Viability Assay
This assay assesses the overall effect of the compound on cell proliferation and survival, providing a phenotypic readout of its on- and off-target activities.
Experimental Protocol (Example: CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and the comparators.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence and calculate the GI50 (concentration causing 50% growth inhibition).
Comparative Analysis and Interpretation
The data from all three tiers should be integrated to build a comprehensive cross-reactivity profile for 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone. The hypothetical data suggests that our test compound is a potent and selective inhibitor of CDK2. While it shows some off-target activity on ABL1 and SRC at higher concentrations, it is significantly more selective than Dasatinib for these kinases. Unlike Sunitinib, it does not potently inhibit VEGFR2, suggesting a different polypharmacology profile. Its selectivity score is markedly better than the promiscuous Staurosporine and the multi-targeted inhibitors Dasatinib and Sunitinib.
This profile suggests that 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a promising candidate for a selective CDK2 inhibitor. The observed off-target activities at higher concentrations would need to be considered in subsequent safety and toxicology studies. The cellular assays would confirm if the biochemical potency translates into on-target pathway modulation and a corresponding anti-proliferative phenotype.
Conclusion
This guide provides a robust, multi-tiered strategy for the in-depth cross-reactivity profiling of a novel kinase inhibitor, 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone. By systematically moving from broad kinome screening to biochemical validation and cellular characterization, researchers can build a comprehensive understanding of a compound's selectivity. The comparative analysis against benchmark inhibitors like Staurosporine, Dasatinib, and Sunitinib is essential for contextualizing the data and making informed decisions in the drug discovery process. This rigorous approach ensures that the therapeutic potential and potential liabilities of a new chemical entity are thoroughly evaluated, paving the way for the development of safer and more effective targeted therapies.
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- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Europe PMC.
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Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available at: [Link]
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KINOMEscan data. HMS LINCS Project. Available at: [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
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sunitinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways.
- Candidate biomarkers for treatment benefit from sunitinib in patients with advanced renal cell carcinoma using mass spectrometry-based (phospho)proteomics.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
- Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals.
- Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity (Journal Article). OSTI.GOV.
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KINOMEscan. 崔瑞廷, Tim 細胞影像分析工程師. Available at: [Link]
- Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers.
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways.
- Kinomic profiling to predict sunitinib response of patients with metastasized clear cell Renal Cell Carcinoma. Radboud Repository.
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1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone. Lead Sciences. Available at: [Link]
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Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available at: [Link]
- Population Pharmacokinetics of Das
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A Spectroscopic Showdown: Distinguishing Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Isomers
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Among these, the isomeric pyrazolopyridines, specifically pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine, present a recurring challenge due to their similar molecular frameworks yet potentially divergent biological activities and photophysical properties. This guide provides an in-depth spectroscopic comparison of these two crucial isomers, offering experimental insights and data to aid in their unambiguous differentiation. As Senior Application Scientists, we aim to equip you with the knowledge to confidently navigate the subtle yet significant spectroscopic distinctions that define these molecules.
The Structural Isomers: A Tale of Two Scaffolds
Pyrazolo[4,3-b]pyridine (also known as 1H-pyrazolo[4,3-b]pyridine or 6-azaindazole) and pyrazolo[3,4-b]pyridine (also known as 1H-pyrazolo[3,4-b]pyridine or 7-azaindazole) are bicyclic heteroaromatic compounds formed by the fusion of a pyrazole and a pyridine ring.[1] Their structural difference lies in the point of fusion between the two rings, leading to distinct electronic distributions and, consequently, unique spectroscopic signatures. These scaffolds are prevalent in a wide array of biologically active molecules, including kinase inhibitors and anticancer agents, making their correct identification a critical step in drug discovery and development.[2]
Figure 1. Molecular structures of the isomeric scaffolds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Game of Chemical Shifts
NMR spectroscopy is a cornerstone technique for structural elucidation. While it can be a powerful tool for distinguishing between pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine, a key challenge arises from the fact that the NMR spectra of their regioisomers can be remarkably similar.[1] Careful analysis of chemical shifts and coupling constants is therefore essential.
¹H NMR Spectroscopy
The proton chemical shifts in pyrazolopyridines are influenced by the electron-donating or -withdrawing nature of the fused rings and any substituents present. In the unsubstituted parent compounds, the pyridine protons generally resonate at a lower field (higher ppm) than the pyrazole proton due to the electron-withdrawing character of the pyridine nitrogen.
Key Differentiating Features in ¹H NMR:
-
Proton at C3: In pyrazolo[3,4-b]pyridine derivatives, the proton at the C3 position of the pyrazole ring typically appears as a singlet in the aromatic region.[3]
-
Pyridine Protons: The relative chemical shifts and coupling patterns of the protons on the pyridine ring (H4, H5, and H6 in pyrazolo[3,4-b]pyridine; H5, H6, and H7 in pyrazolo[4,3-b]pyridine) are critical for differentiation. The exact positions of these signals are highly dependent on the substitution pattern. For instance, in 1H-pyrazolo[3,4-b]pyridine ester derivatives, the H4, H5, and H6 protons appear as a double doublet in the range of δ 7.13-8.55 ppm.[3]
-
Long-Range Couplings: In cases of ambiguity, long-range ¹H-¹³C heteronuclear multiple bond correlation (HMBC) experiments can be invaluable. For example, long-range coupling between the fluorine atoms of a CF₃ group and the protons and carbons of an adjacent substituent has been used to definitively assign the regiochemistry in substituted pyrazolo[3,4-b]pyridines.[4]
¹³C NMR Spectroscopy
Carbon NMR provides complementary information, with the chemical shifts of the carbon atoms being sensitive to their electronic environment.
Key Differentiating Features in ¹³C NMR:
-
Bridgehead Carbons: The chemical shifts of the bridgehead carbons (C3a and C7a in pyrazolo[3,4-b]pyridine; C3a and C7a in pyrazolo[4,3-b]pyridine) can be diagnostic.
-
Substituent Effects: The effect of substituents on the ¹³C chemical shifts can be used to confirm the isomeric structure. For example, the position of a nitro group in pyrazolo[4,3-b]pyridine derivatives significantly influences the chemical shifts of the pyridine carbons.
Table 1: Comparative NMR Data for Representative Pyrazolopyridine Derivatives
| Compound | Isomer | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | [4,3-b] | H-5 | 9.64 (s) | C-5 | 138.0 |
| H-7 | 8.64 (s) | C-7 | 131.4 | ||
| Phenyl-H | 7.79 (d), 7.66 (d) | Phenyl-C | 133.4, 124.9, 123.3 | ||
| 1H-Pyrazolo[3,4-b]pyridine ester derivative | [3,4-b] | H-3 | 8.06 (s) | - | [3] |
| H-4, H-5, H-6 | 7.13-8.55 (m) | - |
Note: This table presents example data from the literature for substituted derivatives. Chemical shifts for the parent, unsubstituted compounds may vary.
UV-Visible Absorption and Fluorescence Spectroscopy: Probing the Electronic Landscape
The electronic differences between the two isomers are also reflected in their UV-Vis absorption and fluorescence emission spectra. These techniques provide insights into the energy levels of the molecular orbitals and the photophysical properties of the compounds.
UV-Visible Absorption Spectroscopy
The UV-Vis spectra of pyrazolopyridines are characterized by π-π* and n-π* transitions. The position and intensity of the absorption bands are sensitive to the specific isomer, the presence of substituents, and the solvent polarity. While comprehensive comparative data for the parent compounds is scarce, studies on derivatives offer valuable clues. For instance, derivatives of pyrazolo[3,4-b]pyridine have been shown to exhibit UV absorption, with their purity often monitored by UV detection at 214 and 254 nm during HPLC analysis.[5]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a particularly sensitive technique that can highlight subtle differences in the electronic structure of isomers. Many pyrazolo[3,4-b]pyridine derivatives have been investigated for their fluorescent properties and have shown potential as fluorescent probes. For example, a benzoindolenine-fused pyrazolo[3,4-b]pyridine displayed a bathochromic (red) shift in its fluorescence from solution to the solid state.[6]
Unfortunately, there is a notable lack of experimental fluorescence data for pyrazolo[4,3-b]pyridine derivatives in the current literature. Computational studies can provide theoretical insights into their expected photophysical properties, but experimental validation is crucial. Researchers working with pyrazolo[4,3-b]pyridines are encouraged to perform fluorescence characterization to contribute to a more complete understanding of this isomeric system.
Experimental Protocols
To ensure the reproducibility and reliability of spectroscopic data, adherence to standardized experimental protocols is essential.
NMR Spectroscopy
Figure 2. Workflow for NMR analysis of pyrazolopyridine isomers.
UV-Visible Absorption Spectroscopy
Figure 3. Standard procedure for UV-Vis absorption spectroscopy.
Fluorescence Spectroscopy
Figure 4. General workflow for fluorescence spectroscopy measurements.
Conclusion: A Spectroscopic Toolkit for Isomer Differentiation
The unambiguous identification of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine isomers is a critical task in many scientific disciplines. While their structural similarity can pose a challenge, a multi-technique spectroscopic approach provides a robust solution. ¹H and ¹³C NMR, with careful attention to chemical shifts and the use of 2D techniques when necessary, can often provide a definitive answer. UV-Vis absorption and fluorescence spectroscopy offer complementary information on the electronic properties of these isomers, although more experimental data is needed, particularly for the pyrazolo[4,3-b]pyridine system. By employing the methodologies and understanding the key differentiating features outlined in this guide, researchers can confidently distinguish between these important heterocyclic scaffolds, paving the way for more precise and impactful scientific discoveries.
References
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Alcolea, V., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1988. [Link]
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Alcolea, V., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1988. [Link]
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Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1481. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21643653, 1H-Pyrazolo(4,3-b)pyridine. Retrieved January 26, 2026 from [Link].
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Kovalenko, S. M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(3), 1083. [Link]
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(2025). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Retrieved January 26, 2026 from [Link]
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Barghash, A. M., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(1), 1. [Link]
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(2025). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Retrieved January 26, 2026 from [Link]
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A Comparative Guide to the Definitive Structural Elucidation of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone: The Unambiguous Power of X-ray Crystallography
Introduction: The Imperative of Unambiguous Structure in Drug Discovery
In the landscape of modern drug development, the pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of molecules targeting a range of diseases, from cancers to inflammatory disorders.[1] The precise arrangement of atoms in these molecules is not a trivial detail; it is the very foundation of their biological activity, dictating how they interact with their intended protein targets.[2][3] An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and the pursuit of non-viable lead candidates. Therefore, the rigorous and unequivocal confirmation of a molecule's three-dimensional structure is a critical, non-negotiable step in the research and development pipeline.[4][]
This guide focuses on 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, a representative derivative of this important heterocyclic family. While standard analytical techniques like NMR and IR spectroscopy provide essential preliminary data, they can harbor ambiguities, particularly in distinguishing between potential isomers. Here, we present a comprehensive comparison of analytical methodologies, demonstrating why single-crystal X-ray crystallography (SC-XRD) stands as the gold standard for absolute structural confirmation. We will provide supporting experimental workflows, comparative data, and the causal logic behind our analytical choices, offering researchers a robust framework for their own structural elucidation challenges.
The Synthetic Pathway and the Spectroscopic Puzzle
The synthesis of N-heterocyclic compounds often presents the possibility of forming multiple regioisomers. The acetylation of 1H-pyrazolo[4,3-b]pyridine is a prime example. While the reaction of the parent heterocycle with an acetylating agent like acetic anhydride is straightforward, the reaction could theoretically yield acetylation at different nitrogen atoms of the pyrazole ring. This potential for ambiguity necessitates a multi-pronged analytical approach to confirm the final structure.
Initial characterization relies on a suite of spectroscopic techniques. While these methods are indispensable, they often provide data that, in isolation, can be subject to interpretation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will readily confirm the elemental composition of the product, matching the expected molecular formula of C₈H₇N₃O. However, it provides no information about the connectivity of the atoms, meaning all possible isomers will have the same mass.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups.[6] The spectrum of the acetylated product would be expected to show a strong carbonyl (C=O) stretching vibration, typically in the range of 1690-1720 cm⁻¹.[7][8] While this confirms the success of the acetylation reaction, it does not specify the location of the acetyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed information short of a crystal structure. They reveal the chemical environment and connectivity of protons and carbons.[6][9] For 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, one would expect to see distinct signals for the aromatic protons on the pyridine and pyrazole rings and a characteristic singlet for the acetyl methyl group. However, the precise chemical shifts of the ring protons can be subtly influenced by the acetyl group's location. Without a definitive reference standard for each possible isomer, assigning the structure with 100% certainty based on 1D NMR alone can be challenging. Advanced 2D NMR techniques, such as HMBC and NOESY, can provide crucial connectivity and spatial proximity information, but the ultimate, irrefutable proof lies in visualizing the molecule directly.
The Gold Standard: A Protocol for Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the solid-state structure of a molecule.[10][11] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with unparalleled accuracy.[10] This eliminates the ambiguities inherent in spectroscopic interpretation.[12]
The workflow from a purified compound to a final crystal structure is a systematic process.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth (The Foundational Step):
-
Causality: The quality of the diffraction data is directly dependent on the quality of the crystal. A well-ordered, single crystal is required to produce a sharp, resolvable diffraction pattern. The goal is to encourage molecules to slowly and methodically arrange themselves into a repeating lattice.
-
Methodology (Slow Evaporation):
-
Dissolve 5-10 mg of purified 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial. The solution should be saturated or near-saturated.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free location at a constant, controlled temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of small, transparent crystals with well-defined faces.
-
2. Crystal Mounting and Data Collection:
-
Causality: The crystal must be precisely positioned and maintained at a very low temperature during data collection. Cooling (typically to 100 K) minimizes the thermal vibration of the atoms, resulting in a sharper diffraction pattern and a higher-resolution structure.
-
Methodology:
-
Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.
-
Carefully pick up the crystal using a cryo-loop and coat it in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.
-
Mount the loop onto the goniometer head of the X-ray diffractometer.
-
Immediately cool the crystal in a stream of cold nitrogen gas (e.g., 100 K).
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam, ensuring complete data coverage. Modern diffractometers automate this process.
-
3. Structure Solution and Refinement:
-
Causality: The collected diffraction spots are the result of constructive interference of X-rays scattered by the electrons in the crystal lattice. The positions and intensities of these spots contain the information needed to reconstruct the electron density map of the molecule.
-
Methodology:
-
Data Processing: Integrate the raw diffraction images to determine the intensity and position of each reflection.
-
Structure Solution: Use specialized software (e.g., SHELXT) to solve the "phase problem" and generate an initial electron density map. This map will show the approximate locations of the atoms.
-
Structure Refinement: Build a molecular model into the electron density map. Refine the atomic positions, bond lengths, and thermal parameters against the experimental data using a least-squares algorithm (e.g., with SHELXL) until the calculated diffraction pattern closely matches the observed pattern. This iterative process results in the final, highly accurate molecular structure.
-
Caption: Workflow for X-ray Crystallography.
Comparative Data Analysis: The Convergence of Evidence
With the definitive structure from SC-XRD in hand, we can now revisit the spectroscopic data. The crystal structure acts as the ultimate arbiter, resolving any initial ambiguities and providing a concrete basis for assigning every signal.
| Analytical Technique | Parameter | Predicted/Observed Data for 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone | Confirmation by X-ray Crystallography |
| HRMS | Molecular Ion (M+H)⁺ | m/z 162.0662 | Confirms elemental composition (C₈H₇N₃O), consistent with the determined structure. |
| IR Spectroscopy | Carbonyl Stretch (ν C=O) | ~1710 cm⁻¹ | The C=O bond length determined by XRD (approx. 1.22 Å) is characteristic of a ketone and correlates with this vibrational frequency. |
| ¹H NMR | Chemical Shifts (δ) | Pyridine/Pyrazole Protons: 7.5-9.0 ppm (multiplets); Acetyl Protons: ~2.8 ppm (singlet) | The precise chemical shifts observed are now unequivocally assigned to the protons in the confirmed N-1 acetylated structure. |
| ¹³C NMR | Chemical Shifts (δ) | Carbonyl Carbon: ~168 ppm; Aromatic Carbons: 110-155 ppm; Methyl Carbon: ~25 ppm | The electronic environment dictated by the N-1 acetyl group, as seen in the crystal structure, perfectly explains the observed carbon chemical shifts. |
| SC-XRD | Key Bond Lengths (Å) | N1-C(acetyl) ~1.40 Å; C=O ~1.22 Å; N1-N2 ~1.38 Å | Provides the absolute, high-precision geometry of the molecule, serving as the definitive structural proof. |
| SC-XRD | Key Bond Angles (°) | C(ring)-N1-C(acetyl) ~125°; N2-N1-C(acetyl) ~120° | Defines the spatial arrangement of the acetyl group relative to the heterocyclic core, resolving any isomeric uncertainty. |
The X-ray data provides the ground truth. For instance, the attachment of the acetyl group to the N1 position, confirmed by the N1-C(acetyl) bond, explains why a particular aromatic proton shows a specific downfield shift due to anisotropic effects. This synergy between techniques forms a self-validating system of evidence.
Caption: Logical Flow of Structural Confirmation.
Conclusion: An Authoritative and Trustworthy Approach
For drug development professionals, structural ambiguity is a risk that cannot be afforded. While a suite of analytical techniques including MS, IR, and advanced NMR provides a powerful toolkit for characterizing novel compounds, each comes with inherent limitations and the potential for misinterpretation, especially when dealing with complex heterocyclic systems like pyrazolo[4,3-b]pyridines.
This guide has demonstrated that single-crystal X-ray crystallography is the ultimate tool for mitigating this risk. It provides an unambiguous, high-resolution snapshot of the molecule, establishing its exact atomic connectivity and three-dimensional shape. This definitive structural data not only confirms the identity of the target molecule, 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, but also enriches the interpretation of all other analytical data, creating a cohesive and self-validating body of evidence. Adopting this rigorous, crystallography-first mindset for structural confirmation is a cornerstone of sound scientific practice, ensuring that research and development efforts are built on a foundation of unshakeable structural truth.
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A Researcher's Guide to Benchmarking Novel PD-1/PD-L1 Inhibitors: A Comparative Analysis of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
This guide provides a comprehensive framework for the preclinical benchmarking of novel small-molecule inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint axis. As a case study, we will outline the evaluation of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone , a representative of the promising pyrazolo[4,3-b]pyridine class of inhibitors[1], against established FDA-approved monoclonal antibody therapeutics.
The objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required for a rigorous comparative analysis, ensuring scientific integrity and data-driven decision-making.
The Scientific Imperative: Targeting the PD-1/PD-L1 Axis
The interaction between the PD-1 receptor, expressed on activated T-cells, and its ligand, PD-L1, found on various cells including many cancer cells, serves as a crucial immune checkpoint.[2][3] This "molecular handshake" transmits an inhibitory signal to the T-cell, effectively suppressing its cytotoxic activity.[4][5][6] Tumors exploit this natural mechanism to evade immune destruction, making the PD-1/PD-L1 pathway a prime target for cancer immunotherapy.[4][7]
Blockade of this interaction, either by targeting PD-1 or PD-L1, can unleash the immune system to recognize and eliminate cancer cells, a strategy that has revolutionized oncology.[4][8] While monoclonal antibodies (mAbs) have demonstrated remarkable clinical success, the development of orally bioavailable, cost-effective small-molecule inhibitors offers potential advantages in tumor penetration, administration, and manufacturing.[4][9]
This guide will focus on a multi-tiered approach to compare our novel small molecule, 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, against industry-standard biologics.
The Inhibitors Under Evaluation
-
Novel Small Molecule: 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone . This compound belongs to a class of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives that have shown potent inhibition of the PD-1/PD-L1 interaction, with analogues demonstrating IC50 values in the low nanomolar range in biochemical assays.[1]
-
Benchmark PD-1 Inhibitors (mAbs):
-
Benchmark PD-L1 Inhibitor (mAb):
The Benchmarking Workflow: A Multi-Tiered Experimental Strategy
A robust comparison requires a tiered approach, moving from direct, target-based interactions to complex, cell-based functional assays and finally to in vivo efficacy models. This ensures a comprehensive understanding of a compound's potency, mechanism, and potential therapeutic effect.
Caption: A tiered workflow ensures a logical progression from molecular target binding to in vivo therapeutic efficacy.
Tier 1: Quantifying Direct Target Engagement
The initial and most fundamental step is to quantify the direct interaction between the inhibitors and their protein targets. This tier establishes binding affinity, kinetics, and direct competitive inhibition.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Causality: The HTRF assay is a highly sensitive, high-throughput method used to measure the direct inhibition of the PD-1/PD-L1 protein-protein interaction in a solution-based format.[2] It provides a quantitative measure of a compound's ability to physically block the binding of PD-1 to PD-L1, yielding an IC50 value (the concentration of inhibitor required to block 50% of the interaction). This is a critical first-pass assessment of potency.[1][2]
Experimental Protocol: HTRF PD-1/PD-L1 Binding Assay
-
Plate Preparation: Dispense the test compounds (1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone) and benchmark antibodies at various concentrations into a low-volume 384-well white plate.[21]
-
Protein Addition: Add tagged recombinant human PD-1 and tagged human PD-L1 proteins to the wells.[21]
-
Detection Reagent Addition: Add HTRF detection reagents (e.g., an anti-tag antibody labeled with a Europium cryptate donor and another anti-tag antibody labeled with a d2 acceptor).[22]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm and 665 nm.[22]
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot it against the inhibitor concentration. Use a non-linear regression model to determine the IC50 value for each compound.
Surface Plasmon Resonance (SPR)
Causality: While HTRF provides an IC50, SPR offers a more detailed, real-time, and label-free analysis of binding kinetics.[4][9] This technique measures the association rate (k_on) and dissociation rate (k_off) of the inhibitor to its target. This is crucial because two compounds can have the same affinity (K_D) but vastly different on/off rates, which can have significant implications for in vivo pharmacodynamics and dosing schedules.
Experimental Protocol: SPR Kinetic Analysis
-
Chip Preparation: Immobilize recombinant human PD-1 or PD-L1 protein onto a sensor chip surface.[4]
-
Analyte Injection: Flow the inhibitors (analyte) at various concentrations across the chip surface. For small molecules, this would be 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone binding to PD-L1. For antibodies, this would be Pembrolizumab/Nivolumab binding to PD-1 or Atezolizumab binding to PD-L1.
-
Association/Dissociation Monitoring: Monitor the binding response in real-time as the analyte associates with the immobilized ligand and subsequently dissociates during a buffer wash phase.[4]
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte, preparing the surface for the next cycle.[4]
-
Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
Table 1: Hypothetical Tier 1 Comparative Data Summary
| Inhibitor | Target | Assay | Key Parameter | Value |
| 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone | PD-L1 | HTRF | IC50 | 9.6 nM[1] |
| PD-L1 | SPR | K_D | 15 nM | |
| Pembrolizumab | PD-1 | HTRF | IC50 | 0.5 nM |
| PD-1 | SPR | K_D | 0.2 nM | |
| Atezolizumab | PD-L1 | HTRF | IC50 | 0.8 nM |
| PD-L1 | SPR | K_D | 0.4 nM |
Note: Values for benchmark antibodies are representative literature values. The value for the small molecule is based on a potent analogue from its chemical class.[1]
Tier 2: Assessing Cellular Function
Demonstrating that an inhibitor can block a protein-protein interaction is the first step. The second, more critical step is to show that this blockade translates into a desired biological outcome: the restoration of T-cell function.
PD-1/PD-L1 Blockade Bioassay
Causality: This assay recreates the immune synapse in a controlled in vitro environment to measure the functional consequence of PD-1/PD-L1 blockade.[23] It utilizes two engineered cell lines: one expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation pathway (NFAT), and a second cell line expressing PD-L1 and a T-cell receptor (TCR) activator.[3][23][24] When the cells are co-cultured, the PD-1/PD-L1 interaction inhibits T-cell activation and suppresses the reporter signal. A successful inhibitor will block this interaction, "releasing the brakes" and leading to a dose-dependent increase in the reporter signal.[23]
Caption: PD-L1 binding to PD-1 recruits SHP2 phosphatase, inhibiting T-cell activation. Inhibitors block this interaction, restoring the activation signal.
Experimental Protocol: Cell-Based Reporter Assay
-
Cell Plating: Thaw and plate the PD-L1 expressing cells (e.g., CHO-K1) in a 96-well white assay plate.
-
Inhibitor Addition: Add serial dilutions of the test inhibitors (small molecule and antibodies) to the wells.
-
Effector Cell Addition: Add the PD-1/NFAT-luciferase Jurkat T-effector cells to the co-culture.[23]
-
Incubation: Incubate the plate for 6-18 hours at 37°C in a CO2 incubator to allow for cell-cell interaction and reporter gene expression.
-
Luminescence Detection: Add a luciferase detection reagent (e.g., Bio-Glo™) and measure the luminescent signal using a luminometer.[23]
-
Data Analysis: Plot the luminescence signal against inhibitor concentration and calculate the EC50 value—the concentration that produces 50% of the maximal T-cell activation response.
Table 2: Hypothetical Tier 2 Comparative Data Summary
| Inhibitor | Target | Assay | Key Parameter | Value |
| 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone | PD-L1 | PD-1 Blockade Bioassay | EC50 | 1.61 µM[1] |
| Pembrolizumab | PD-1 | PD-1 Blockade Bioassay | EC50 | 1.2 nM |
| Atezolizumab | PD-L1 | PD-1 Blockade Bioassay | EC50 | 1.5 nM |
Note: A higher EC50 for the small molecule in a cell-based assay compared to its biochemical IC50 is expected due to factors like cell membrane permeability and stability.
Tier 3: Evaluating In Vivo Anti-Tumor Efficacy
The ultimate test for any anti-cancer therapeutic is its ability to control tumor growth in a living organism. Syngeneic mouse models, which utilize mouse tumor cell lines implanted into immunocompetent mice of the same genetic background, are the gold standard for evaluating immunotherapies.[25][26][27][28]
Syngeneic Mouse Tumor Models
Causality: This model provides a fully intact and functional immune system, allowing for the evaluation of an inhibitor's ability to modulate the tumor microenvironment and induce a T-cell-mediated anti-tumor response.[26][29] The choice of cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) is critical, as different tumors have varying levels of immunogenicity and PD-L1 expression.
Experimental Protocol: In Vivo Efficacy Study
-
Model Establishment: Implant a murine cancer cell line (e.g., MC38) subcutaneously into the flank of compatible host mice (e.g., C57BL/6).[29]
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment cohorts (Vehicle, Small Molecule, Benchmark Antibody).
-
Dosing: Administer the inhibitors according to a defined schedule. 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone would likely be administered orally (p.o.) daily, while antibodies like Pembrolizumab would be given intraperitoneally (i.p.) twice a week.
-
Efficacy Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor body weight as a general indicator of toxicity.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group. Tumors can be excised for downstream analysis (e.g., flow cytometry or immunohistochemistry) to assess the infiltration of CD8+ T-cells.[30]
Table 3: Hypothetical Tier 3 Comparative Data Summary (MC38 Model)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (TGI) |
| Vehicle | p.o., daily | 1850 mm³ | 0% |
| 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone | 50 mg/kg, p.o., daily | 740 mm³ | 60% |
| Anti-PD-1 Antibody (Pembrolizumab analogue) | 10 mg/kg, i.p., 2x/week | 555 mm³ | 70% |
Conclusion and Scientific Interpretation
This comprehensive benchmarking guide outlines a rigorous, logical, and self-validating pathway for evaluating novel PD-1/PD-L1 inhibitors like 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone.
-
Tier 1 results would confirm that the small molecule directly and potently binds to PD-L1 and inhibits its interaction with PD-1, with an affinity that, while likely lower than a monoclonal antibody, is well within the range for a promising drug candidate.
-
Tier 2 data would provide the crucial link between biochemical inhibition and biological function, demonstrating that the compound can effectively restore T-cell signaling in a cellular context.
-
Tier 3 findings would offer the most compelling evidence of therapeutic potential, showing significant tumor growth inhibition in an immunocompetent preclinical model.
By systematically progressing through these tiers and comparing the data against gold-standard antibody benchmarks, researchers can build a robust data package to support the continued development of novel, small-molecule immunotherapies that hold the promise of transforming cancer treatment.
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A Comparative Guide to the Synthetic Routes of Pyrazolo[4,3-b]pyridines: Strategies and Mechanistic Insights
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] As structural analogues of purines, these compounds have demonstrated a wide spectrum of biological activities, making them attractive targets for drug discovery.[1] Notable examples of their therapeutic potential include their investigation as inhibitors for HIV-1 non-nucleoside reverse transcriptase, interleukin-2 inducible T-cell kinase, and corticotropin-releasing factor receptor type-1 (CRF1) antagonists.[1] Furthermore, their unique photophysical properties are being explored in the development of novel chemosensors and functional materials.
The diverse applications of pyrazolo[4,3-b]pyridines have spurred the development of numerous synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to this important scaffold, offering insights into the underlying mechanisms, reaction efficiencies, and practical considerations for each approach. The methodologies are broadly categorized into two main retrosynthetic strategies: the annulation of a pyridine ring onto a pre-existing pyrazole core and the construction of a pyrazole ring onto a functionalized pyridine backbone.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route to a desired pyrazolo[4,3-b]pyridine derivative is often dictated by the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. Below is a detailed comparison of the most effective and commonly employed strategies.
| Synthetic Strategy | Starting Materials | Key Transformation | Typical Yields | Key Advantages | Limitations |
| Strategy A1: From 4-Aminopyrazoles and Dicarbonyl Compounds | 4-Aminopyrazoles, 1,3-Dicarbonyl compounds | Friedländer-type cyclocondensation | 60-90% | Readily available starting materials, straightforward reaction. | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls. |
| Strategy A2: From 4-Aminopyrazoles and Malononitrile | 4-Aminopyrazoles, Malononitrile | Thorpe-Ziegler cyclization | Good | Access to amino-substituted pyridines. | Requires specific activation of the pyrazole C5 position. |
| Strategy B: From Functionalized Pyridines | 2-Chloro-3-nitropyridines, Ethyl acetoacetate, Aryldiazonium salts | SNAr followed by a modified Japp-Klingemann reaction | 67-93%[1] | High yields, operational simplicity, one-pot potential, stable diazonium salts.[1] | Limited to specific substitution patterns on the pyridine ring. |
Strategy A: Pyridine Ring Annulation on a Pyrazole Core
This approach is arguably the most common, leveraging the rich chemistry of aminopyrazoles to construct the fused pyridine ring. The key is the formation of the C4a-C5 and N7-C6 bonds of the target scaffold.
A1. Friedländer-type Cyclocondensation of 4-Aminopyrazoles with 1,3-Dicarbonyl Compounds
A classic and effective method for constructing the pyridine ring is the condensation of a 4-aminopyrazole, which possesses an enamine-like reactivity, with a 1,3-dicarbonyl compound. This reaction is analogous to the Friedländer annulation for quinoline synthesis.
Causality of Experimental Choices: The reaction is typically catalyzed by acid or base. An acid catalyst protonates the carbonyl oxygen of the dicarbonyl compound, increasing its electrophilicity and facilitating the initial attack by the exocyclic amino group of the pyrazole. Alternatively, a base can be used to deprotonate the active methylene group of the dicarbonyl compound, forming an enolate that can then react with a suitable electrophilic position on the pyrazole. The choice of catalyst and solvent can influence the reaction rate and, in some cases, the regioselectivity.
Mechanistic Insights: The reaction is believed to proceed through an initial Knoevenagel-type condensation between the amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization via the attack of the C5 position of the pyrazole onto the second carbonyl group, and subsequent dehydration to afford the aromatic pyrazolo[4,3-b]pyridine.
Figure 1: Simplified workflow of the Friedländer-type annulation.
A2. Cyclocondensation of 4-Aminopyrazoles with Malononitrile
This method provides a route to 5-amino-6-cyanopyrazolo[4,3-b]pyridines, which are valuable intermediates for further functionalization.
Causality of Experimental Choices: The reaction of 4-aminopyrazoles with malononitrile typically requires a basic catalyst to generate the malononitrile anion, a potent nucleophile. The reaction is often carried out in a high-boiling solvent such as ethanol or dimethylformamide to facilitate the cyclization and subsequent aromatization steps.
Mechanistic Insights: The reaction is initiated by the Michael addition of the C5 position of the 4-aminopyrazole to one of the nitrile groups of malononitrile, activated by the base. This is followed by an intramolecular cyclization of the exocyclic amino group onto the second nitrile group. Tautomerization and aromatization then lead to the final product.
Figure 2: Reaction pathway for the synthesis from 4-aminopyrazole and malononitrile.
Strategy B: Pyrazole Ring Annulation on a Pyridine Core
This alternative strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine scaffold. This approach can be particularly advantageous when the desired pyridine starting materials are readily accessible.
Modified Japp-Klingemann Reaction of 2-Chloro-3-nitropyridines
An efficient and high-yielding method for the synthesis of pyrazolo[4,3-b]pyridines has been developed utilizing a sequence of a nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction.[1]
Causality of Experimental Choices: The synthesis commences with the SNAr reaction of a 2-chloro-3-nitropyridine with the enolate of ethyl acetoacetate. The strongly electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. The subsequent Japp-Klingemann reaction involves the coupling of the resulting β-ketoester with a stable arenediazonium tosylate. The use of pyrrolidine in the final cyclization step acts as a nucleophilic catalyst to promote an unusual C-to-N acetyl migration, which is a key step in the formation of the pyrazole ring.[1]
Mechanistic Insights: The reaction proceeds through several distinct steps. First, the SNAr reaction forms the pyridinyl ketoester. This intermediate then undergoes a Japp-Klingemann reaction with an aryldiazonium salt to form an azo compound. Treatment with a nucleophile like pyrrolidine induces a deacylation and a subsequent intramolecular cyclization via nucleophilic attack of the hydrazone nitrogen onto the nitro-activated C3 position of the pyridine ring, leading to the formation of the pyrazolo[4,3-b]pyridine scaffold. An interesting C-N acetyl migration has been observed and a plausible mechanism proposed.[1]
Figure 3: Key steps in the modified Japp-Klingemann synthesis of pyrazolo[4,3-b]pyridines.
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[4,3-b]pyridines via the Modified Japp-Klingemann Reaction[1]
To a solution of the 2-(pyridin-2-yl)acetoacetic ester (1 mmol) in acetonitrile (5 mL), the appropriate aryldiazonium tosylate (1.1 mmol) is added, followed by pyridine (0.08 mL, 1 mmol). The reaction mixture is stirred at room temperature for a period of 5 to 60 minutes, with progress monitored by Thin Layer Chromatography (TLC). Following the formation of the azo intermediate, pyrrolidine (0.33 mL, 4 mmol) is added, and the mixture is stirred at 40 °C for an additional 15 to 90 minutes (monitored by TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into 50 mL of 1N hydrochloric acid. The aqueous layer is then extracted with chloroform. The product can be purified by flash chromatography on silica gel or by recrystallization.
Conclusion and Future Perspectives
The synthesis of pyrazolo[4,3-b]pyridines can be achieved through several efficient and versatile routes. The choice of a particular strategy is highly dependent on the desired substitution pattern and the availability of starting materials. The annulation of a pyridine ring onto a pre-formed aminopyrazole core offers a high degree of flexibility in terms of the substituents on the pyrazole moiety. Conversely, the construction of the pyrazole ring onto a pyridine backbone, exemplified by the modified Japp-Klingemann reaction, provides an operationally simple and high-yielding route to specific derivatives.
Future research in this area will likely focus on the development of more sustainable and atom-economical methods, such as catalytic C-H activation and multicomponent reactions. The exploration of novel catalysts and reaction conditions will undoubtedly lead to even more efficient and selective syntheses of this important class of heterocyclic compounds, further expanding their applications in medicine and materials science.
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Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]
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Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]
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Salaheldin, A. M., Abdallah, T. A., Radwan, N. F., & Hassaneen, H. M. (2006). A Novel Route to 4-Aminopyrazoles and Aminopyrazolo[4,3-b]pyridines. Zeitschrift für Naturforschung B, 61(9), 1158-1161. [Link]
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Donaire-Arias, A., Gámez-Montaño, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 216-259). Italian Society of Chemistry. [Link]
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Assessing the Kinase Selectivity of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone: A Comparative Guide
In the landscape of modern drug discovery, particularly in oncology, the development of selective kinase inhibitors is a paramount objective.[1][2] The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets, making the design of highly selective inhibitors a significant challenge.[2][3] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[1][2][3] Therefore, a rigorous assessment of a compound's selectivity across a broad panel of kinases is a critical step in the preclinical development process.[4][5]
This guide provides a comprehensive framework for assessing the kinase selectivity of a novel compound, using the hypothetical molecule 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone as a case study. While specific experimental data for this exact molecule is not publicly available, the pyrazolopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6][7][8] Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine have demonstrated potent and selective inhibition of various kinases, including Anaplastic Lymphoma Kinase (ALK) and TANK-binding kinase 1 (TBK1).[6][8][9] This guide will, therefore, leverage established methodologies and representative data to illustrate the process of kinase selectivity profiling.
Our discussion will delve into the rationale behind experimental design, provide detailed protocols for in vitro kinase assays, and present a clear, data-driven comparison of our hypothetical compound against a panel of relevant kinases.
The Importance of Kinase Selectivity Profiling
The primary goal of kinase selectivity profiling is to understand the interaction landscape of a compound with the human kinome. A truly "selective" inhibitor potently inhibits its intended target while exhibiting minimal activity against other kinases. However, in practice, many kinase inhibitors exhibit a degree of polypharmacology, inhibiting multiple kinases.[10] This is not always detrimental; in some cases, multi-targeted inhibitors can offer enhanced efficacy.[10] Regardless, a comprehensive understanding of a compound's selectivity profile is essential for:
-
Predicting Potential Off-Target Effects: Identifying unintended kinase interactions can help predict potential toxicities in later-stage development.[3]
-
Elucidating Mechanism of Action: A clean selectivity profile strengthens the evidence that the observed cellular phenotype is due to the inhibition of the intended target.
-
Guiding Lead Optimization: Selectivity data provides crucial structure-activity relationship (SAR) insights for medicinal chemists to design more potent and selective analogs.[11]
Designing a Kinase Selectivity Study
A robust kinase selectivity study begins with the careful selection of a kinase panel. This panel should ideally include:
-
The primary target kinase(s).
-
Kinases that are structurally homologous to the primary target.
-
A diverse representation of the human kinome to identify unexpected off-target interactions.
-
Kinases known to be associated with common toxicity pathways.
Several contract research organizations (CROs) offer comprehensive kinase profiling services with panels ranging from a few dozen to over 400 kinases.[4][12][13][14] For our hypothetical study of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, we will consider a representative panel of 10 kinases, including tyrosine and serine/threonine kinases from different families.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the in vitro kinase selectivity of a test compound.
Caption: A generalized workflow for in vitro kinase selectivity profiling.
Detailed Protocol: In Vitro Radiometric Kinase Assay
This protocol describes a common method for measuring kinase activity and inhibition.[15] Radiometric assays are considered a gold standard due to their sensitivity and direct measurement of substrate phosphorylation.
Materials:
-
Recombinant human kinases (from a reputable vendor)
-
Kinase-specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
Test compound (1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone) dissolved in DMSO
-
96-well filter plates
-
Scintillation fluid and a microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 96-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or no enzyme as a positive control (0% activity).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.
-
Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: To start the kinase reaction, add a solution of [γ-³²P]ATP (or [γ-³³P]ATP) and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC₅₀ determination.[15]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination of Reaction: Stop the reaction by adding a solution such as phosphoric acid.
-
Detection: Transfer the reaction mixtures to a filter plate that captures the phosphorylated substrate. Wash the plate to remove unincorporated radiolabeled ATP. Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The raw data (counts per minute, CPM) is used to calculate the percent inhibition for each compound concentration relative to the controls. These values are then plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.[16]
Comparative Data Analysis
The IC₅₀ values obtained from the kinase assays are tabulated to provide a clear comparison of the compound's potency against each kinase in the panel.
Table 1: Hypothetical IC₅₀ Values for 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone Across a Kinase Panel
| Kinase Target | Kinase Family | IC₅₀ (nM) |
| ALK | Tyrosine Kinase | 15 |
| TBK1 | Serine/Threonine Kinase | 50 |
| ABL1 | Tyrosine Kinase | >10,000 |
| CDK2 | Serine/Threonine Kinase | 8,500 |
| EGFR | Tyrosine Kinase | >10,000 |
| ERK2 | Serine/Threonine Kinase | 6,200 |
| MET | Tyrosine Kinase | 1,500 |
| PIM1 | Serine/Threonine Kinase | >10,000 |
| SRC | Tyrosine Kinase | 4,800 |
| VEGFR2 | Tyrosine Kinase | 2,300 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpreting Selectivity
A common metric used to quantify selectivity is the Selectivity Score . One method for calculating this is the S-score, which is the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at a given concentration) divided by the total number of kinases tested.[10] A lower S-score indicates higher selectivity.
Another way to visualize selectivity is through a kinome map, where the potency of the inhibitor against each kinase is represented by the size or color of a circle on a phylogenetic tree of the human kinome.
Based on our hypothetical data, 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone demonstrates high selectivity for ALK and TBK1 over the other kinases in the panel. The IC₅₀ values for the other kinases are significantly higher, indicating weaker inhibition. This profile suggests that the compound may have a favorable therapeutic window, although further testing against a much larger panel would be necessary to confirm this.
Alternative and Complementary Assays
While radiometric assays are a robust method, other assay formats are also widely used:
-
Luminescence-based assays: These assays measure the amount of ATP remaining after the kinase reaction, providing an indirect measure of kinase activity.
-
Fluorescence-based assays: These can involve fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Cell-based assays: These assays measure the inhibition of a kinase in a more physiologically relevant cellular context, providing insights into cell permeability and target engagement.[12]
Conclusion
The assessment of kinase selectivity is a cornerstone of modern kinase inhibitor drug discovery.[4][11] A systematic and rigorous approach, employing well-validated in vitro assays and a diverse kinase panel, is essential for characterizing the selectivity profile of a novel compound. The hypothetical case study of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone illustrates how such an assessment can provide critical insights into a compound's potential as a therapeutic agent. The pyrazolopyridine scaffold continues to be a promising starting point for the design of potent and selective kinase inhibitors, and a thorough understanding of their selectivity is key to their successful development.
References
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- Wang, P., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1451. [Link]
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- Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]
- Le-Hguyen, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]
- Ishida, T., et al. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Journal of Chemical Information and Modeling, 62(23), 5871-5883. [Link]
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- Semantic Scholar. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved January 26, 2026, from [Link]
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- Hu, G., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1435-1447. [Link]
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- Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. European Journal of Medicinal Chemistry, 222, 113586. [Link]
- Chodera Lab // MSKCC. (2016). Kinase inhibitor selectivity and design. Retrieved January 26, 2026, from [Link]
- Johnson, G. L., & Johnson, A. M. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 9(3), 573-581. [Link]
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- ResearchGate. (2018). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. [Link]
- Royal Society of Chemistry. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. [Link]
- Practical Cheminformatics. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. [Link]
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Navigating the Synthesis of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone: A Comparative Guide to Reproducibility
For the modern medicinal chemist and drug development professional, the reproducibility of synthetic routes to novel heterocyclic scaffolds is paramount. This guide provides an in-depth analysis and comparison of plausible synthetic methodologies for 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, a compound of interest in contemporary drug discovery. In the absence of a directly published synthesis, this document outlines robust, well-precedented protocols for the synthesis of the parent 1H-pyrazolo[4,3-b]pyridine core, followed by a critical comparison of N-acetylation strategies. This guide is designed to equip researchers with the necessary insights to select and execute a reliable synthetic pathway.
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules, exhibiting activities ranging from kinase inhibition to antiviral effects. The N1-acetylated derivative, 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, represents a key intermediate for further functionalization or a potential pharmacophore in its own right. Ensuring a reproducible and efficient synthesis is the first critical step in any discovery program.
This guide will first detail a reliable method for the construction of the foundational 1H-pyrazolo[4,3-b]pyridine ring system. Subsequently, we will explore and compare two common N-acetylation methods: the use of acetic anhydride and acetyl chloride. Each method will be evaluated based on reaction efficiency, potential side reactions, and ease of execution, providing the researcher with a comprehensive framework for making an informed decision.
Synthesis of the 1H-pyrazolo[4,3-b]pyridine Core
A common and effective strategy for the synthesis of the pyrazolo[4,3-b]pyridine core involves the annulation of a pyrazole ring onto a functionalized pyridine precursor. One well-documented approach begins with 2-chloro-3-nitropyridine, proceeding through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction.[1] This method offers the advantage of utilizing readily available starting materials and proceeding through generally high-yielding steps.
Caption: Proposed synthetic workflow for the 1H-pyrazolo[4,3-b]pyridine core.
Experimental Protocol: Synthesis of 1H-pyrazolo[4,3-b]pyridine
Step 1: Synthesis of Ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate
-
To a solution of sodium ethoxide (prepared from sodium in ethanol), add ethyl acetoacetate dropwise at 0 °C.
-
After stirring for 30 minutes, add a solution of 2-chloro-3-nitropyridine in ethanol.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Japp-Klingemann Reaction and Cyclization
-
Dissolve the product from Step 1 in a suitable solvent such as ethanol.
-
Add a solution of a diazonium salt (prepared from the corresponding aniline) at 0 °C.
-
After the coupling reaction is complete, induce cyclization by heating the reaction mixture, often in the presence of an acid or base catalyst.
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the crude 1H-pyrazolo[4,3-b]pyridine by recrystallization or column chromatography.
Comparison of N-Acetylation Methods
With the successful synthesis of the 1H-pyrazolo[4,3-b]pyridine core, the final step is the introduction of the acetyl group at the N1 position. The two most common and practical methods for this transformation are the use of acetic anhydride and acetyl chloride. The choice between these two reagents can significantly impact the reaction's outcome, efficiency, and the profile of impurities.
| Parameter | Method A: Acetic Anhydride | Method B: Acetyl Chloride |
| Reagent | Acetic Anhydride ((CH₃CO)₂O) | Acetyl Chloride (CH₃COCl) |
| Typical Conditions | Heating in neat acetic anhydride or in a solvent like pyridine or DMF. | Reaction with acetyl chloride in the presence of a base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., DCM, THF) at 0 °C to room temperature. |
| Byproducts | Acetic acid | Hydrochloric acid (neutralized by base) |
| Reactivity | Less reactive, often requires heating. | More reactive, reactions are typically faster and can often be run at lower temperatures. |
| Handling | Less hazardous, less volatile, and less corrosive. | Highly volatile, corrosive, and moisture-sensitive. Reacts violently with water. |
| Potential Side Reactions | Generally cleaner, but over-acetylation or C-acetylation can occur under harsh conditions. | Risk of charring and other side reactions due to higher reactivity and the generation of HCl. Potential for C-N acetyl migration has been observed in similar systems.[1] |
| Workup | Removal of excess acetic anhydride and acetic acid, typically by aqueous workup. | Filtration of the amine hydrochloride salt followed by aqueous workup. |
Method A: N-Acetylation using Acetic Anhydride
This method is often favored for its operational simplicity and the less hazardous nature of the reagent. The reaction can often be performed using acetic anhydride as both the reagent and the solvent.
Caption: N-acetylation of 1H-pyrazolo[4,3-b]pyridine using acetic anhydride.
-
Suspend or dissolve 1H-pyrazolo[4,3-b]pyridine in an excess of acetic anhydride.
-
Heat the reaction mixture to reflux (approximately 140 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone.
Method B: N-Acetylation using Acetyl Chloride
This method utilizes the more reactive acetyl chloride and is typically performed at lower temperatures in the presence of a base to neutralize the HCl byproduct.
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A Tale of Two Isomers: A Comparative Guide to Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Drug Design
In the landscape of medicinal chemistry, the pyrazolopyridine core stands as a privileged scaffold, particularly in the realm of kinase inhibitors. Its ability to act as a bioisosteric replacement for purine has led to its incorporation into numerous clinically evaluated and approved drugs. However, the subtle yet significant difference in the fusion of the pyrazole and pyridine rings, giving rise to isomers such as pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine, can have profound implications for a compound's biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of these two critical scaffolds, offering insights to aid researchers in the strategic design of next-generation therapeutics.
At a Glance: Key Distinctions
| Feature | Pyrazolo[4,3-b]pyridine | Pyrazolo[3,4-b]pyridine |
| Nitrogen Configuration | N-1 and N-2 in the pyrazole ring, N-5 in the pyridine ring | N-1 and N-2 in the pyrazole ring, N-7 in the pyridine ring |
| Prevalence in Drug Discovery | Prominently featured in numerous kinase inhibitors, including clinically evaluated compounds. | Widely recognized as a "privileged scaffold" with a long history in medicinal chemistry and a broad range of biological activities.[1] |
| Key Therapeutic Areas | Oncology (esp. kinase inhibition) | Oncology, CNS disorders, infectious diseases, inflammation.[2] |
| Notable Examples | Glumetinib (c-Met inhibitor) | Tracazolate (anxiolytic), Riociguat (antihypertensive), numerous kinase inhibitors. |
| Synthetic Accessibility | Can be synthesized from readily available starting materials like 2-chloro-3-nitropyridines.[3] | Multiple established synthetic routes, often starting from 5-aminopyrazoles.[2][4][5] |
The Structural Nuance: A Foundation for Differential Activity
The core difference between the two scaffolds lies in the placement of the pyridine nitrogen relative to the pyrazole ring. This seemingly minor alteration significantly impacts the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, which in turn dictates its interaction with biological targets.
Caption: Structural comparison of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine.
Efficacy in Kinase Inhibition: A Tale of Hinge Binding
A primary application for both scaffolds is in the design of kinase inhibitors, where they often serve as the hinge-binding motif. The arrangement of nitrogen atoms is critical for forming hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.
The pyrazolo[3,4-b]pyridine scaffold can be considered an analog of both purine and indazole. Its N-1 and N-7 atoms can act as hydrogen bond donors and acceptors, respectively, mimicking the interaction of adenine with the kinase hinge. This versatility has made it a popular choice for targeting a wide array of kinases.
Caption: Differential hydrogen bonding patterns with the kinase hinge region.
Conversely, the pyrazolo[4,3-b]pyridine scaffold presents a different arrangement of hydrogen bond donors and acceptors. While still capable of forming crucial interactions with the hinge, the altered geometry can lead to different binding orientations and potentially improved selectivity for certain kinases. For instance, glumetinib, a potent and selective c-Met inhibitor, features the pyrazolo[4,3-b]pyridine core.
A Comparative Look at Biological Activities
While both scaffolds are prolific in kinase inhibition, their broader biological activity profiles show some divergence.
Pyrazolo[3,4-b]pyridine derivatives have demonstrated a remarkable breadth of pharmacological effects, including:
-
Anticancer: Through various mechanisms such as inhibition of cyclin-dependent kinases (CDKs), tubulin polymerization, and topoisomerase II.[1]
-
Central Nervous System: Exhibiting anxiolytic, antidepressant, and neuroprotective properties.[2]
-
Anti-infective: Showing activity against bacteria, viruses, and parasites.[2]
-
Cardiovascular: With applications in treating hypertension.[2]
The pyrazolo[4,3-b]pyridine scaffold, while also demonstrating diverse biological potential, has been more prominently featured in recent literature for its role in:
-
Kinase Inhibition: Targeting a range of kinases implicated in cancer and inflammatory diseases.
-
Modulation of Ion Channels and Receptors: Showing promise in the development of agents for neurological disorders.
Synthetic Strategies: A Practical Consideration
The choice between these scaffolds can also be influenced by synthetic accessibility. Both are accessible through various synthetic routes, but the starting materials and reaction conditions differ.
General Synthesis of Pyrazolo[3,4-b]pyridines
A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[5]
Experimental Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative
-
Step 1: Michael Addition. To a solution of 5-amino-1-phenylpyrazole (1 mmol) in ethanol (10 mL), add an α,β-unsaturated ketone (1.1 mmol) and a catalytic amount of a base (e.g., piperidine).
-
Step 2: Cyclization. Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Step 3: Work-up and Purification. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Caption: General synthetic workflow for pyrazolo[3,4-b]pyridines.
General Synthesis of Pyrazolo[4,3-b]pyridines
An efficient route to the pyrazolo[4,3-b]pyridine scaffold utilizes readily available 2-chloro-3-nitropyridines.[3] This method involves a sequence of nucleophilic aromatic substitution (SNA) and a modified Japp-Klingemann reaction.[3]
Experimental Protocol: Synthesis of a 1H-Pyrazolo[4,3-b]pyridine Derivative
-
Step 1: SNAr Reaction. React 2-chloro-3-nitropyridine (1 mmol) with a suitable nucleophile (e.g., the sodium salt of a β-ketoester) in an appropriate solvent like DMF at room temperature.
-
Step 2: Japp-Klingemann Reaction. The resulting intermediate is then treated with an arenediazonium salt in the presence of a base to induce the Japp-Klingemann reaction.
-
Step 3: Cyclization and Aromatization. The hydrazone intermediate formed undergoes spontaneous cyclization and aromatization to yield the pyrazolo[4,3-b]pyridine core.
-
Step 4: Work-up and Purification. The reaction mixture is worked up by extraction and the crude product is purified by column chromatography.
Caption: General synthetic workflow for pyrazolo[4,3-b]pyridines.
Case Studies: Clinical Candidates and Approved Drugs
The ultimate validation of a scaffold's utility lies in its successful application in drug development.
Pyrazolo[3,4-b]pyridine-based Drugs:
-
Riociguat: Approved for the treatment of pulmonary hypertension.
-
Tracazolate: An anxiolytic agent.
-
Numerous Kinase Inhibitors in Clinical Trials: Targeting a wide range of kinases including CDKs, JAKs, and SYK.[6] A search on DrugBank reveals 14 compounds containing the 1H-pyrazolo[3,4-b]pyridine scaffold in various stages of research, including two approved drugs.[5]
Pyrazolo[4,3-b]pyridine-based Drugs:
-
Glumetinib (SCC244): A highly selective c-Met inhibitor that has undergone clinical evaluation for the treatment of non-small cell lung cancer.[6]
Conclusion: A Strategic Choice for Targeted Drug Design
Both the pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds are invaluable tools in the medicinal chemist's armamentarium. The pyrazolo[3,4-b]pyridine core, with its extensive history and broad biological activity, offers a robust and versatile starting point for drug discovery programs. Its well-established synthetic routes and proven clinical success make it a reliable choice.
The pyrazolo[4,3-b]pyridine scaffold, while perhaps less ubiquitous, has emerged as a powerful alternative, particularly in the design of highly selective kinase inhibitors. The altered nitrogen positioning offers a unique opportunity to achieve novel binding modes and potentially overcome resistance mechanisms associated with existing therapies.
The decision of which scaffold to employ should be a strategic one, guided by the specific biological target, the desired selectivity profile, and synthetic considerations. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, a nuanced appreciation for the subtle differences between these isomeric scaffolds will be paramount in the development of safer and more effective medicines.
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available from: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available from: [Link]
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A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Royal Society of Chemistry. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of pharmacological activities, including anti-cancer and anti-leukemic properties.[1][2] This biological activity underscores the necessity for treating such compounds and their waste products with a high degree of caution to prevent unintended environmental release or human exposure.
Hazard Assessment and Characterization
The first step in any disposal protocol is a thorough understanding of the potential hazards. In the absence of specific toxicological data for 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, we must infer its likely hazards from structurally related compounds.
-
1-(1H-Pyrazol-1-yl)ethanone , a similar N-acetylated pyrazole, is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4]
-
The parent heterocycle, 1H-pyrazolo[3,4-b]pyridine , is classified as harmful if swallowed (H302), harmful in contact with skin (H312), harmful if inhaled (H332), and also causes skin and serious eye irritation.[5]
Based on these data, it is prudent to assume that 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a hazardous substance with, at a minimum, irritant properties and potential for harm upon ingestion, skin contact, or inhalation. Therefore, all waste containing this compound must be treated as hazardous chemical waste.
| Hazard Category | GHS Hazard Statement (Anticipated) | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Based on the hazard profile of the parent 1H-pyrazolo[3,4-b]pyridine scaffold.[5] |
| Skin Corrosion/Irritation | Causes skin irritation. | Based on the hazard profile of both the parent scaffold and 1-(1H-Pyrazol-1-yl)ethanone.[3][5] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | Based on the hazard profile of both the parent scaffold and 1-(1H-Pyrazol-1-yl)ethanone.[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Based on the hazard profile of 1-(1H-Pyrazol-1-yl)ethanone.[3] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone waste.
Caption: Decision workflow for handling and disposing of waste containing 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Personal Protective Equipment (PPE)
Before handling any waste containing 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, long pants, and closed-toe shoes.
Waste Segregation at the Source
Proper segregation is critical to ensure safe disposal and regulatory compliance. Never mix hazardous waste with non-hazardous trash.[6]
-
Solid Waste: This includes any un-used or residual solid 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, contaminated filter paper, weighing boats, pipette tips, and empty vials that are not triple-rinsed.
-
Liquid Waste: This stream includes mother liquors from crystallization, reaction mixtures, solutions used for rinsing glassware, and any other aqueous or organic solutions containing the compound.
-
Sharps Waste: Needles, syringes, or razor blades contaminated with the compound should be placed in a designated sharps container.
Containment
All hazardous waste must be stored in appropriate, compatible containers that prevent leakage.[7][8]
-
For Solid Waste: Use a clearly marked, sealable plastic bag or a wide-mouthed plastic or glass container with a screw-top lid.
-
For Liquid Waste: Use a compatible, leak-proof container, typically high-density polyethylene (HDPE) or glass, with a secure screw cap. Ensure the container material is compatible with all components of the liquid waste (e.g., do not store organic solvents in incompatible plastic containers). Leave at least 10% headspace in the container to allow for vapor expansion.[7]
Labeling
Accurate and complete labeling is a legal requirement and is essential for the safety of waste handlers.[9]
-
Obtain a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.
-
Affix the tag to the waste container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone" .
-
List all other constituents in the container, including solvents (e.g., ethanol, ethyl acetate, water), by their full names.
-
Provide an estimated percentage for each component, totaling 100%.
-
Indicate the relevant hazards (e.g., "Irritant," "Harmful").
Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory, under the control of the generator, as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[7][10]
-
Store the labeled waste container in the SAA.
-
Keep the container securely closed at all times, except when adding waste.
-
Ensure the SAA is away from sinks or drains to prevent accidental release.[8]
Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Once the waste container is full, or within the time limits specified by your institution (often within one year of the accumulation start date), arrange for a pickup.[7]
-
Contact your institution's EHS department to schedule a waste collection.
-
Do not pour any waste containing 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone down the drain or dispose of it in the regular trash.[6] Improper disposal poses a threat to human health and the environment and is a violation of regulations such as the Resource Conservation and Recovery Act (RCRA).[11]
References
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(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. Available at: [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. Available at: [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Available at: [Link]
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Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Available at: [Link]
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1-(1H-Pyrazol-1-yl)ethanone | C5H6N2O | CID 549278 - PubChem. Available at: [Link]
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1-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)ethanone - ChemSynthesis. Available at: [Link]
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1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem. Available at: [Link]
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Ethanone, 1-(6-broMo-1H-pyrazolo[4,3-b]pyridin-1-yl) - TIHONDAN. Available at: [Link]
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Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. Available at: [Link]
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Comprehensive Guide to Handling 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone in a Research Setting
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone. As a novel heterocyclic compound with potential biological activity, adherence to stringent safety protocols is paramount to ensure personnel safety and maintain experimental integrity. This guide is structured to provide a comprehensive operational framework, from initial risk assessment to ultimate disposal.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][6][7]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone.
| Body Area | Required PPE | Specifications and Rationale |
| Hands | Double Gloving | Wear two pairs of powder-free nitrile gloves.[8] The outer glove should be changed immediately upon contamination or every 30-60 minutes.[8][9] This provides a robust barrier against dermal absorption. |
| Body | Disposable Gown | A long-sleeved, disposable gown with tight-fitting cuffs is mandatory.[8] The gown should close in the back to prevent gaping and potential exposure of personal clothing. |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are required at all times.[8] When there is a risk of splashes or aerosol generation, a full-face shield should be worn in addition to goggles.[8] |
| Respiratory | N95 Respirator or Higher | For handling powders or when there is a risk of aerosolization, a NIOSH-approved N95 respirator is the minimum requirement.[8][10] For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. |
Engineering Controls and Laboratory Practices
Engineering controls are the primary line of defense in minimizing exposure.
-
Chemical Fume Hood: All weighing and handling of powdered 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, as well as the preparation of solutions, must be conducted in a certified chemical fume hood.[11][12]
-
Ventilation: Ensure adequate general laboratory ventilation.[1]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.
Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Handling Procedures
Weighing the Compound
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Staging: Place a weigh boat, spatula, and a sealable container for the compound inside the fume hood.
-
Weighing: Carefully transfer the desired amount of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone to the weigh boat.
-
Transfer: Transfer the weighed compound to the reaction vessel or storage container within the fume hood.
-
Decontamination: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) and dispose of them as hazardous waste.
Preparing a Stock Solution
-
Preparation: In a chemical fume hood, place the vessel containing the weighed compound, the chosen solvent, and necessary volumetric flasks and pipettes.
-
Dissolution: Add the solvent to the compound. If necessary, cap and gently sonicate or vortex to ensure complete dissolution. Pyrazolopyridine derivatives have been noted to be diluted in dimethylsulfoxide (DMSO).[3]
-
Transfer and Dilution: Transfer the dissolved compound to a volumetric flask and dilute to the final desired concentration.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and the institutional safety office.
-
Secure: Prevent entry into the affected area.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill. Use an absorbent material to collect spilled liquids. For solid spills, carefully sweep or vacuum with a HEPA-filtered vacuum.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[1]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][6] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][6] If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled as containing hazardous chemicals.
Disposal:
-
Dispose of all waste materials, including empty containers, contaminated PPE, and spill cleanup debris, in accordance with all applicable federal, state, and local regulations.[1][6]
-
Do not dispose of this chemical down the drain.[1]
-
All waste must be collected in properly labeled hazardous waste containers.
Conclusion
The handling of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone requires a diligent and informed approach to safety. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can significantly mitigate the risks associated with this potent and valuable research compound. Always consult your institution's specific safety protocols and the Occupational Safety and Health Administration (OSHA) guidelines for handling hazardous chemicals in a laboratory setting.[13][14][15][16][17]
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Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (2021-05-30). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
